Fmoc-10-Adc-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
10-(9H-fluoren-9-ylmethoxycarbonylamino)decanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO4/c27-24(28)16-6-4-2-1-3-5-11-17-26-25(29)30-18-23-21-14-9-7-12-19(21)20-13-8-10-15-22(20)23/h7-10,12-15,23H,1-6,11,16-18H2,(H,26,29)(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRQUPGNWTJGCBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50630210 | |
| Record name | 10-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)decanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50630210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143688-82-8 | |
| Record name | 10-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)decanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50630210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Fmoc-10-Adc-OH
This guide provides a comprehensive overview of the chemical structure and properties of Fmoc-10-Adc-OH, a key building block in synthetic chemistry, particularly in the realm of peptide synthesis and drug development.
Chemical Structure and Identification
This compound is the common abbreviation for 10-(9H-fluoren-9-ylmethoxycarbonylamino)decanoic acid.[1][2] It is a bifunctional molecule consisting of three primary components: a fluorenylmethoxycarbonyl (Fmoc) protecting group, a ten-carbon aliphatic chain (decanoic acid), and a terminal carboxylic acid group.
-
Fmoc Group: The Fmoc group is a base-labile protecting group for the amine functionality. Its presence allows for the selective formation of amide bonds at the carboxylic acid terminus without interference from the amino group.
-
Decanoic Acid Linker: The ten-carbon chain provides a flexible and hydrophobic spacer, which is a valuable feature in the design of various molecular constructs, including linkers for antibody-drug conjugates (ADCs) and probes for biological systems.
-
Carboxylic Acid Group: The terminal carboxylic acid allows for covalent attachment to other molecules, typically amines, to form amide bonds.
The structure of this molecule is unambiguously defined by its IUPAC name and its SMILES (Simplified Molecular-Input Line-Entry System) notation.
IUPAC Name: 10-(9H-fluoren-9-ylmethoxycarbonylamino)decanoicacid[2]
Canonical SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCCCCC(=O)O[2]
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below. This information is critical for researchers in designing experimental conditions and for quality control purposes.
| Property | Value |
| CAS Number | 143688-82-8[1][3] |
| Molecular Formula | C25H31NO4[1][3] |
| Molecular Weight | 409.52 g/mol [1][3] |
| Exact Mass | 409.22500[2] |
| Topological Polar Surface Area | 75.6 Ų[2] |
| XLogP3-AA | 5.8[2] |
Experimental Applications
This compound is primarily utilized as a linker molecule in solid-phase peptide synthesis (SPPS) and in the construction of more complex molecules like PROTACs (PROteolysis TArgeting Chimeras) and ADCs.[4] The Fmoc protecting group is stable to acidic conditions used to cleave other protecting groups (e.g., Boc), but it is readily removed by treatment with a mild base, typically piperidine. This orthogonality is a cornerstone of modern peptide synthesis.
While a detailed experimental protocol for a specific synthesis is beyond the scope of this guide, a generalized workflow for the incorporation of this compound in SPPS is illustrated below.
Structural Representation
The chemical structure of this compound can be represented as a logical connection of its three main components. The following diagram illustrates this relationship.
References
Fmoc-10-Adc-OH: A Comprehensive Technical Guide for Drug Development Professionals
Introduction: N-(9-Fluorenylmethyloxycarbonyl)-10-amino-decanoic acid (Fmoc-10-Adc-OH) is a bifunctional linker molecule widely utilized in the fields of peptide synthesis and antibody-drug conjugate (ADC) development. Its structure incorporates a lipophilic 10-carbon aliphatic chain, which provides spacing and can influence the physicochemical properties of the final conjugate. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the terminal amine allows for its orthogonal removal under basic conditions, a cornerstone of solid-phase peptide synthesis (SPPS). The terminal carboxylic acid enables conjugation to various molecules, including amine functionalities on antibodies or other carriers. This guide provides a detailed overview of the chemical properties, specifications, and common experimental workflows involving this compound.
Chemical Properties and Specifications
The chemical and physical properties of this compound are crucial for its application in synthesis and bioconjugation. Below is a summary of its key specifications.
| Property | Value | Reference |
| Molecular Formula | C₂₅H₃₁NO₄ | [1][2] |
| Molecular Weight | 409.52 g/mol | [1][2][3] |
| CAS Number | 143688-82-8 | [1][2] |
| IUPAC Name | 10-(9H-fluoren-9-ylmethoxycarbonylamino)decanoic acid | [1] |
| Synonyms | Fmoc-10-aminodecanoic acid, N-(9-Fluorenylmethyloxycarbonyl)-10-amino-decanoic acid | [1] |
| Purity | Typically ≥95% or ≥96% | |
| Appearance | White to off-white solid | |
| Melting Point | Not consistently reported; requires experimental determination. | |
| Solubility | Soluble in organic solvents such as Dimethylformamide (DMF), Dichloromethane (DCM), and Dimethyl sulfoxide (DMSO). | |
| Topological Polar Surface Area | 75.6 Ų | [1] |
| XLogP3-AA | 5.8 | [1] |
Experimental Protocols
This compound is a key reagent in two primary areas of research and development: solid-phase peptide synthesis and the construction of antibody-drug conjugates.
Solid-Phase Peptide Synthesis (SPPS)
In SPPS, this compound can be incorporated into a peptide sequence to introduce a long-chain aliphatic spacer. This can be useful for creating peptides with modified pharmacokinetic properties or for presenting a specific pharmacophore at a distance from the peptide backbone.
Methodology:
-
Resin Preparation: A suitable solid support (e.g., Wang resin for a C-terminal acid or Rink amide resin for a C-terminal amide) is swelled in an appropriate solvent like DMF.
-
Fmoc Deprotection: The Fmoc protecting group on the resin-bound amino acid is removed by treating the resin with a 20% solution of piperidine in DMF. This exposes the free amine for the next coupling step.
-
Coupling of this compound: this compound is pre-activated using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine). The activated linker is then added to the resin, and the coupling reaction is allowed to proceed until completion, which can be monitored by a qualitative ninhydrin test.
-
Washing: The resin is thoroughly washed with DMF to remove any unreacted reagents and byproducts.
-
Chain Elongation: The Fmoc group on the newly coupled this compound is deprotected as in step 2, and the next Fmoc-protected amino acid is coupled to the growing peptide chain.
-
Cleavage and Deprotection: Once the desired peptide sequence is synthesized, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and various scavengers.
Antibody-Drug Conjugate (ADC) Synthesis
This compound can serve as a linker to attach a cytotoxic payload to an antibody. The decanoic acid chain provides spacing between the antibody and the drug, which can be crucial for the drug's efficacy and can influence the overall properties of the ADC.
Methodology:
-
Drug-Linker Synthesis:
-
Fmoc Deprotection: The Fmoc group of this compound is removed using a solution of 20% piperidine in DMF to yield the free amine of 10-aminodecanoic acid.
-
Payload Conjugation: The cytotoxic drug, which typically has a reactive functional group (e.g., a carboxylic acid), is activated and then reacted with the free amine of the deprotected linker. This forms a stable amide bond, creating the drug-linker conjugate.
-
-
Antibody-Drug Conjugation:
-
Antibody Preparation: The monoclonal antibody (mAb) is prepared in a suitable buffer. If conjugation is to occur at lysine residues, the buffer pH is typically adjusted to be slightly basic (pH ~8-9) to ensure the lysine side-chain amines are deprotonated and nucleophilic.
-
Activation of Drug-Linker: The carboxylic acid of the drug-linker conjugate is activated to form a highly reactive intermediate. A common method is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
-
Conjugation to Antibody: The activated drug-linker is added to the antibody solution. The activated ester reacts with the amine groups of lysine residues on the antibody surface to form stable amide bonds.
-
Purification: The resulting ADC is purified to remove any unconjugated drug-linker, unconjugated antibody, and other reaction components. Common purification techniques include size exclusion chromatography (SEC) and protein A affinity chromatography.
-
Conclusion
This compound is a versatile and valuable tool in the synthesis of complex biomolecules. Its well-defined chemical properties and predictable reactivity make it a reliable component in both solid-phase peptide synthesis and the construction of antibody-drug conjugates. The long aliphatic chain provides a means to modulate the properties of the resulting molecules, offering a level of control that is highly sought after in drug design and development. The experimental protocols outlined in this guide provide a foundation for the successful application of this compound in these cutting-edge areas of biomedical research.
References
A Comprehensive Technical Guide to the Synthesis and Characterization of Fmoc-10-aminodecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-10-aminodecanoic acid is a valuable building block in the field of peptide synthesis and drug delivery. As a long-chain, N-terminally protected amino acid, it serves as a lipophilic linker, enabling the modification of peptides to enhance their pharmacological properties. The fluorenylmethyloxycarbonyl (Fmoc) protecting group offers the advantage of being stable under a variety of reaction conditions while being easily removable under mild basic conditions, making it ideal for solid-phase peptide synthesis (SPPS). This guide provides a detailed overview of the synthesis and characterization of Fmoc-10-aminodecanoic acid, offering comprehensive experimental protocols and data for researchers in academia and industry.
Physicochemical Properties
A summary of the key physicochemical properties of Fmoc-10-aminodecanoic acid is presented in the table below.
| Property | Value |
| IUPAC Name | 10-(9H-fluoren-9-ylmethoxycarbonylamino)decanoic acid |
| Synonyms | Fmoc-10-Adc-OH, N-(9-Fluorenylmethyloxycarbonyl)-10-amino-decanoic acid |
| CAS Number | 143688-82-8 |
| Molecular Formula | C₂₅H₃₁NO₄ |
| Molecular Weight | 409.52 g/mol |
| Appearance | White to off-white powder |
Synthesis of Fmoc-10-aminodecanoic Acid
The synthesis of Fmoc-10-aminodecanoic acid is typically achieved through the reaction of 10-aminodecanoic acid with an Fmoc-donating reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), under basic conditions. The reaction proceeds via nucleophilic attack of the primary amine of 10-aminodecanoic acid on the carbonyl carbon of the Fmoc reagent.
Caption: General reaction scheme for the synthesis of Fmoc-10-aminodecanoic acid.
Experimental Protocol: Synthesis
This protocol outlines a general procedure for the synthesis of Fmoc-10-aminodecanoic acid.
Materials:
-
10-Aminodecanoic acid
-
N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 10-aminodecanoic acid (1 equivalent) in a 1:1 mixture of 1,4-dioxane and a 10% aqueous solution of sodium bicarbonate.
-
To this stirring solution, add Fmoc-OSu (1.05 equivalents) portion-wise at room temperature.
-
Allow the reaction mixture to stir at room temperature overnight.
-
After the reaction is complete (monitored by TLC), dilute the mixture with water and wash with ethyl acetate to remove any unreacted Fmoc-OSu and by-products.
-
Carefully acidify the aqueous layer to a pH of approximately 2 with 1 M HCl while cooling in an ice bath. A white precipitate should form.
-
Extract the product into ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure Fmoc-10-aminodecanoic acid as a white solid.
Characterization of Fmoc-10-aminodecanoic Acid
Thorough characterization is essential to confirm the identity and purity of the synthesized Fmoc-10-aminodecanoic acid. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of the molecule. The spectra will show characteristic peaks for the Fmoc group and the decanoic acid chain.
¹H NMR (Proton NMR): The proton NMR spectrum will exhibit signals corresponding to the aromatic protons of the fluorenyl group, the methylene and methine protons of the Fmoc linker, and the aliphatic protons of the decanoic acid backbone.
¹³C NMR (Carbon NMR): The carbon NMR spectrum will show distinct resonances for the carbonyl carbons of the carbamate and carboxylic acid, the aromatic carbons of the fluorenyl group, and the aliphatic carbons of the decanoic acid chain.
| Technique | Expected Chemical Shifts (δ ppm) |
| ¹H NMR | Fmoc group: ~7.8-7.3 (aromatic protons), ~4.4 (CH₂), ~4.2 (CH). Decanoic acid chain: ~3.1 (CH₂ adjacent to NH), ~2.2 (CH₂ adjacent to COOH), ~1.6-1.2 (methylene protons). |
| ¹³C NMR | Fmoc group: ~156 (carbamate C=O), ~144, ~141, ~128-120 (aromatic carbons), ~67 (CH₂O), ~47 (CH). Decanoic acid chain: ~178 (carboxylic acid C=O), ~41 (CH₂ adjacent to NH), ~34 (CH₂ adjacent to COOH), ~29-25 (methylene carbons). |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition. Electrospray ionization (ESI) is a commonly used technique for this purpose.
| Technique | Expected m/z |
| ESI-MS | [M-H]⁻: ~408.2, [M+H]⁺: ~410.2, [M+Na]⁺: ~432.2 |
Melting Point
The melting point is a physical property that can be used to assess the purity of the synthesized compound. A sharp melting range indicates a high degree of purity. While the exact melting point can vary slightly depending on the crystalline form and purity, a literature search suggests a melting point in the range of 91-93°C for similar long-chain Fmoc-amino acids.
Experimental Workflow
The overall process from starting materials to the fully characterized product can be visualized in the following workflow diagram.
Caption: Workflow for the synthesis and characterization of Fmoc-10-aminodecanoic acid.
Conclusion
This technical guide provides a comprehensive overview of the synthesis and characterization of Fmoc-10-aminodecanoic acid. The detailed experimental protocol and expected analytical data serve as a valuable resource for researchers and professionals in the fields of peptide chemistry and drug development. The successful synthesis and thorough characterization of this building block are crucial for its effective application in the creation of novel peptide-based therapeutics and other advanced materials.
Fmoc-10-Aminodecanoic Acid: A Technical Guide for Researchers
CAS Number: 143688-82-8
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on Fmoc-10-aminodecanoic acid. It covers the fundamental properties, experimental protocols, and key considerations for the application of this versatile long-chain amino acid in solid-phase peptide synthesis (SPPS).
Core Properties and Specifications
Fmoc-10-aminodecanoic acid is a synthetic amino acid derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the terminal amine of a ten-carbon aliphatic chain. This structure imparts significant hydrophobicity, which can be leveraged to modulate the physicochemical properties of peptides.
Table 1: Physicochemical Properties of Fmoc-10-Aminodecanoic Acid
| Property | Value | Reference |
| CAS Number | 143688-82-8 | [1] |
| Molecular Formula | C25H31NO4 | [2] |
| Molecular Weight | 409.52 g/mol | [2] |
| Appearance | White to off-white powder/solid | |
| Purity | ≥ 96% | [2] |
| Melting Point | No data available | [3] |
| Solubility | Soluble in DMF and other polar aprotic solvents | [4] |
| Storage | Store at -20°C | [5] |
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of Fmoc-10-aminodecanoic acid is as a building block in SPPS to introduce a long aliphatic spacer into a peptide sequence. This modification can be used to:
-
Introduce conformational constraints.
-
Facilitate the synthesis of cyclic peptides.
-
Serve as a linker for the attachment of reporter molecules, cytotoxic drugs, or other moieties.
-
Increase the lipophilicity of a peptide, potentially enhancing its membrane permeability and metabolic stability.
Challenges in Coupling Hydrophobic Amino Acids
The long hydrocarbon chain of Fmoc-10-aminodecanoic acid presents challenges during SPPS, primarily due to its hydrophobicity. This can lead to:
-
Peptide aggregation on the solid support , hindering reagent access and leading to incomplete reactions.[6][7]
-
Poor solvation of the growing peptide chain. [6]
-
Difficulties in purification of the final peptide.
Strategies to mitigate these issues include the use of specialized solvents, such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO), chaotropic agents, and optimized coupling reagents and conditions.[6]
Experimental Protocols
The following protocols provide a general framework for the incorporation of Fmoc-10-aminodecanoic acid into a peptide sequence using manual or automated SPPS. Optimization may be required based on the specific peptide sequence and solid support.
Materials and Reagents
-
Fmoc-10-aminodecanoic acid
-
Solid-phase synthesis resin (e.g., Rink Amide, Wang)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF for Fmoc deprotection
-
Coupling reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)
-
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Washing solvents: DMF, Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether for precipitation
Step-by-Step Coupling Protocol
-
Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.[8]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group from the N-terminal amino acid of the resin-bound peptide. Repeat this step once.[8][9]
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine and byproducts.[9]
-
Amino Acid Activation: In a separate vial, dissolve 3-5 equivalents of Fmoc-10-aminodecanoic acid and a slightly lower molar equivalent of a coupling reagent (e.g., HATU) in DMF. Add 6-10 equivalents of DIPEA and allow the mixture to pre-activate for 2-5 minutes.[9]
-
Coupling Reaction: Add the activated Fmoc-10-aminodecanoic acid solution to the deprotected peptide-resin. Allow the reaction to proceed for 1-4 hours at room temperature. Due to the hydrophobic nature of this amino acid, a longer coupling time may be necessary.[8][9] Monitoring the reaction with a qualitative test like the Kaiser test is recommended.
-
Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).[8]
This cycle of deprotection, washing, and coupling is repeated for each subsequent amino acid in the peptide sequence.
Cleavage and Deprotection
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature.[9]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
Purification and Analysis
The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final peptide should be confirmed by analytical HPLC and mass spectrometry.
Workflow and Diagrams
The overall process of incorporating Fmoc-10-aminodecanoic acid into a peptide via SPPS is illustrated in the following workflow diagram.
Figure 1. General workflow for the solid-phase synthesis of a peptide containing Fmoc-10-aminodecanoic acid.
Safety and Handling
Fmoc-10-aminodecanoic acid should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn. Avoid inhalation of dust and direct contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS).[3][10][11][12][13]
References
- 1. chempep.com [chempep.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. fishersci.com [fishersci.com]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. 10-Aminodecanoic acid, 13108-19-5 | BroadPharm [broadpharm.com]
- 6. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. echemi.com [echemi.com]
- 13. WERCS Studio - Application Error [assets.thermofisher.com]
Unveiling Fmoc-10-Adc-OH: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Fmoc-10-Adc-OH (10-(9H-fluoren-9-ylmethoxycarbonylamino)decanoic acid), a key building block in modern peptide synthesis and drug development. Aimed at researchers, scientists, and professionals in the field of drug development, this document details its chemical properties, synthesis, and applications, with a focus on its role in solid-phase peptide synthesis (SPPS).
Core Molecular Data
This compound is a bifunctional molecule featuring a lipophilic ten-carbon chain that separates a carboxylic acid from an amine group protected by a fluorenylmethoxycarbonyl (Fmoc) group. This structure makes it an ideal spacer or linker for modifying peptides and other biomolecules.
| Property | Value |
| Molecular Formula | C₂₅H₃₁NO₄ |
| Molecular Weight | 409.52 g/mol |
| CAS Number | 143688-82-8 |
| Appearance | White to off-white crystalline powder |
Synthesis of this compound: An Experimental Protocol
The synthesis of this compound is achieved through the protection of the amino group of 10-aminodecanoic acid with an Fmoc reagent. A general and effective method involves the use of N-(9-Fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu).
Materials:
-
10-Aminodecanoic acid
-
N-(9-Fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Diethyl ether
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve 10-aminodecanoic acid in a 1:1 mixture of 10% aqueous sodium bicarbonate solution and dioxane.
-
Fmoc Protection: Cool the solution in an ice bath. Add a solution of Fmoc-OSu (1.05 equivalents) in dioxane dropwise with vigorous stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up: Dilute the mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.
-
Acidification: Acidify the aqueous layer to a pH of 2-3 with 1M HCl to precipitate the product.
-
Extraction: Extract the this compound precipitate with ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the final product.
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is primarily utilized as a building block in Fmoc-based solid-phase peptide synthesis. Its long aliphatic chain can be used to introduce a spacer into a peptide sequence, which can be crucial for the biological activity of the final peptide, for example, by providing distance between an active domain and a carrier molecule. It is particularly valuable in the development of peptide-based therapeutics, including antibody-drug conjugates (ADCs), where it can function as a component of the linker.
General Experimental Protocol for SPPS using this compound
The following protocol outlines the key steps for incorporating this compound into a peptide chain on a solid support (e.g., Wang resin or Rink amide resin).
1. Resin Preparation:
-
Swell the chosen resin in a suitable solvent like N,N-dimethylformamide (DMF) for at least one hour in a reaction vessel.
2. Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain (or the initial amino acid attached to the resin). This is typically done in two steps: a short treatment of 1-2 minutes followed by a longer treatment of 10-20 minutes.
-
Thoroughly wash the resin with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.
3. Amino Acid Coupling:
-
Activate the carboxyl group of the incoming Fmoc-protected amino acid (in this case, this compound). Common activating agents include HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DIC (N,N'-Diisopropylcarbodiimide) in the presence of an additive like HOBt (Hydroxybenzotriazole).
-
Add the activated this compound solution to the resin and allow the coupling reaction to proceed for 1-2 hours.
-
Monitor the completion of the coupling reaction using a qualitative test such as the ninhydrin test.
-
Wash the resin extensively with DMF to remove any unreacted reagents.
4. Chain Elongation:
-
Repeat the deprotection and coupling steps sequentially with the desired Fmoc-protected amino acids to elongate the peptide chain.
5. Final Cleavage and Deprotection:
-
Once the peptide synthesis is complete, treat the resin with a cleavage cocktail, typically containing a strong acid like trifluoroacetic acid (TFA), along with scavengers (e.g., water, triisopropylsilane) to remove the side-chain protecting groups and cleave the peptide from the solid support.
-
Precipitate the crude peptide in cold diethyl ether, and then purify it using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).
Experimental Workflow Visualization
The following diagram illustrates the cyclical nature of solid-phase peptide synthesis for the incorporation of an Fmoc-protected amino acid like this compound.
This comprehensive guide serves as a foundational resource for the effective utilization of this compound in research and development. Its unique properties as a protected amino acid with a long aliphatic chain offer significant potential in the design and synthesis of novel peptides and bioconjugates with tailored therapeutic properties.
A Technical Guide to the Purity and Quality Standards of Fmoc-10-Adc-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(9-Fluorenylmethyloxycarbonyl)-10-aminodecanoic acid (Fmoc-10-Adc-OH) is a critical building block in solid-phase peptide synthesis (SPPS) and other bioconjugation applications. As a long-chain amino acid derivative, its purity and quality are paramount to ensure the successful synthesis of high-quality peptides and conjugates, directly impacting yield, purity, and biological activity of the final product. This technical guide provides an in-depth overview of the typical purity and quality standards for this compound, along with the key analytical methods and experimental protocols used for its characterization. While specific data for this compound is not always publicly available from all suppliers, this guide is based on the stringent quality requirements established for other Fmoc-protected amino acids used in pharmaceutical research and development.
Core Quality Attributes and Specifications
The quality of this compound is defined by a set of critical parameters that are assessed using various analytical techniques. The following table summarizes the typical specifications for high-purity this compound.
| Parameter | Specification | Analytical Method(s) | Importance |
| Appearance | White to off-white solid | Visual Inspection | Basic quality check |
| Identity | Conforms to the structure | ¹H NMR, ¹³C NMR, Mass Spectrometry | Confirms the correct chemical structure |
| Purity (HPLC) | ≥ 99.0% | High-Performance Liquid Chromatography (HPLC) | Ensures the absence of significant impurities |
| Enantiomeric Purity | Not Applicable (achiral) | Chiral HPLC | Critical for chiral amino acids to prevent stereoisomeric impurities |
| Water Content | ≤ 0.5% | Karl Fischer Titration | High water content can affect reaction stoichiometry and stability |
| Residual Solvents | Varies by solvent (e.g., ≤ 0.5% Ethyl Acetate) | Gas Chromatography (GC) | Solvents can be detrimental to subsequent synthetic steps |
| Free Amine Content | ≤ 0.2% | Gas Chromatography (GC) or Ninhydrin Test | Prevents double insertion and improves stability during storage[1][2] |
| Acetate Content | ≤ 0.02% | Ion Chromatography or specialized HPLC | Minimizes the risk of chain termination during peptide synthesis[1][2] |
| Dipeptide Impurities | ≤ 0.1% | HPLC, Mass Spectrometry | Prevents the insertion of incorrect peptide sequences[1][2] |
Experimental Protocols
Accurate assessment of this compound quality relies on robust and well-defined analytical methods. Below are detailed protocols for the key experiments.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the purity of this compound and identify any related impurities.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
-
-
Gradient: A linear gradient from 5% B to 95% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 265 nm and 301 nm (characteristic for the Fmoc group).
-
Sample Preparation: A solution of this compound is prepared in a mixture of the mobile phase (e.g., 1 mg/mL in 50:50 Water:Acetonitrile).
-
Analysis: The chromatogram is analyzed to determine the area percentage of the main peak relative to the total peak area. Impurity peaks are identified and quantified.
Identity Confirmation by Mass Spectrometry (MS)
Objective: To confirm the molecular weight of this compound.
Methodology:
-
Instrumentation: An Electrospray Ionization Mass Spectrometer (ESI-MS).
-
Sample Preparation: The sample is dissolved in a suitable solvent like methanol or acetonitrile and infused into the mass spectrometer.
-
Analysis: The mass spectrum is analyzed for the presence of the expected molecular ion peak ([M+H]⁺ or [M-H]⁻). For this compound (Molecular Weight: 409.52 g/mol ), the expected peaks would be around m/z 410.5 (positive ion mode) or 408.5 (negative ion mode).
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of this compound.
Methodology:
-
Instrumentation: A ¹H NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Analysis: The ¹H NMR spectrum is analyzed for the characteristic chemical shifts and coupling patterns of the protons in the Fmoc group and the decanoic acid chain. The integration of the peaks should correspond to the number of protons in each part of the molecule.
Quality Control Workflow and Impact of Purity
The following diagrams illustrate a typical quality control workflow for this compound and the critical relationship between its purity and the outcome of its application in research and drug development.
Caption: Quality control workflow for this compound.
Caption: Impact of this compound purity on peptide synthesis.
Conclusion
The stringent control of purity and quality of this compound is a prerequisite for its successful application in research and development. By adhering to the specifications and employing the analytical protocols outlined in this guide, researchers can ensure the integrity of their starting materials, leading to more reliable and reproducible scientific outcomes. It is always recommended to obtain a lot-specific Certificate of Analysis (CoA) from the supplier to verify the quality of the material before use.
References
Fmoc-10-Adc-OH: A Technical Guide to Storage and Handling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-10-aminodecanoic acid (Fmoc-10-Adc-OH) is a specialized amino acid derivative utilized in chemical synthesis, particularly in the construction of complex molecules such as antibody-drug conjugates (ADCs) and other targeted therapeutics. The long aliphatic chain of 10-aminodecanoic acid provides a hydrophobic spacer, which can be critical for modulating the physicochemical properties of the final conjugate. The fluorenylmethyloxycarbonyl (Fmoc) protecting group allows for its use in standard solid-phase peptide synthesis (SPPS) protocols. Proper storage and handling of this reagent are paramount to ensure its integrity, leading to reliable and reproducible synthetic outcomes. This guide provides a comprehensive overview of the recommended storage conditions, handling procedures, and safety precautions for this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. This data is essential for understanding its behavior in various experimental settings.
| Property | Value |
| Chemical Name | 10-(9H-fluoren-9-ylmethoxycarbonylamino)decanoic acid |
| Synonyms | N-(9-Fluorenylmethyloxycarbonyl)-10-amino-decanoic acid |
| CAS Number | 143688-82-8 |
| Molecular Formula | C₂₅H₃₁NO₄ |
| Molecular Weight | 409.52 g/mol |
| Appearance | White to off-white solid |
Storage Recommendations
The stability of this compound is critical for its successful application. Improper storage can lead to degradation of the Fmoc group or other chemical modifications. The following table summarizes the recommended storage conditions.
| Parameter | Recommendation | Rationale |
| Temperature | Long-term: -20°CShort-term: 2-8°C | Low temperatures minimize the rate of chemical degradation. |
| Moisture | Store in a tightly sealed container with a desiccant. | Fmoc-protected amino acids are susceptible to hydrolysis. |
| Light | Store in an opaque or amber container in a dark location. | The Fmoc group can be sensitive to UV light, which may cause degradation. |
| Atmosphere | For long-term storage, consider flushing the container with an inert gas (e.g., argon or nitrogen). | Minimizes oxidation and degradation from atmospheric components. |
Handling and Safety Precautions
Due to its chemical nature as a fine powder and its role in synthesis, appropriate handling and safety measures must be observed. The following table outlines the key safety recommendations.
| Precaution | Details |
| Personal Protective Equipment (PPE) | - Eye Protection: Chemical safety goggles or glasses with side shields.- Hand Protection: Nitrile or other chemically resistant gloves.- Body Protection: Laboratory coat. |
| Engineering Controls | - Ventilation: Handle in a well-ventilated area. For weighing and handling of the powder, a chemical fume hood is recommended to minimize inhalation. |
| General Hygiene | - Avoid inhalation of dust.- Avoid contact with skin and eyes.- Wash hands thoroughly after handling. |
| Spill & Disposal | - Spills: Carefully sweep up solid spills to avoid dust generation and place in a sealed container for disposal. Absorb liquid spills with an inert material.- Disposal: Dispose of as chemical waste in accordance with local, state, and federal regulations. |
Solubility
| Solvent | Expected Solubility | Notes |
| N,N-Dimethylformamide (DMF) | Soluble | Commonly used solvent for solid-phase peptide synthesis. |
| Dimethyl sulfoxide (DMSO) | Soluble | Can be used to prepare concentrated stock solutions. |
| N-Methyl-2-pyrrolidone (NMP) | Soluble | An alternative polar aprotic solvent to DMF. |
| Dichloromethane (DCM) | Moderately Soluble | May require a co-solvent like DMF for higher concentrations. |
| Water | Insoluble | The hydrophobic nature of the molecule limits its solubility in aqueous solutions. |
| Methanol (MeOH) | Sparingly Soluble | |
| Acetonitrile (ACN) | Sparingly Soluble |
Experimental Protocols
Preparation of a Stock Solution
This protocol describes the general procedure for preparing a stock solution of this compound for use in solid-phase peptide synthesis.
Materials:
-
This compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Vortex mixer
-
Sonicator (optional)
-
Appropriate glassware
Procedure:
-
Under a chemical fume hood, accurately weigh the desired amount of this compound into a clean, dry glass vial.
-
Add the calculated volume of DMF to the vial to achieve the target concentration (e.g., 0.5 M).
-
Tightly cap the vial and vortex the mixture until the solid is fully dissolved.
-
If the solid does not readily dissolve, sonicate the vial for 5-10 minutes.
-
Visually inspect the solution to ensure there are no undissolved particulates before use.
-
If not for immediate use, store the stock solution at -20°C. Before use, allow the solution to warm to room temperature and ensure the solute is fully dissolved.
Coupling of this compound in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a general method for coupling this compound to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Fmoc-deprotected peptide-resin
-
Stock solution of this compound in DMF
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
DMF, peptide synthesis grade
-
SPPS reaction vessel
Procedure:
-
Swell the Fmoc-deprotected peptide-resin in DMF.
-
In a separate vial, pre-activate the this compound. For a 0.1 mmol scale synthesis, mix:
-
4 equivalents of this compound solution (0.4 mmol)
-
3.9 equivalents of coupling reagent (e.g., HBTU) (0.39 mmol)
-
8 equivalents of DIPEA (0.8 mmol)
-
-
Briefly vortex the activation mixture.
-
Add the activation mixture to the swollen resin in the reaction vessel.
-
Agitate the reaction mixture at room temperature for the desired coupling time (typically 1-2 hours).
-
Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).
-
Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
The resin is now ready for the next Fmoc deprotection and coupling cycle.
Visualizations
Logical Workflow for Storage and Handling
Caption: A logical workflow for the proper storage, handling, and disposal of this compound.
Decision Tree for Use in SPPS
Caption: A decision tree outlining the key steps for the successful use of this compound in SPPS.
Spectroscopic and Synthetic Profile of Fmoc-10-Aminodecanoic Acid (Fmoc-10-Adc-OH): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and synthesis of N-(9-Fluorenylmethyloxycarbonyl)-10-aminodecanoic acid (Fmoc-10-Adc-OH). The information detailed herein is essential for the accurate identification, characterization, and application of this molecule in peptide synthesis and other areas of drug development.
Core Molecular Information
| Property | Value |
| Chemical Name | 10-(9H-fluoren-9-ylmethoxycarbonylamino)decanoic acid |
| Synonyms | This compound, N-Fmoc-10-aminodecanoic acid |
| CAS Number | 143688-82-8 |
| Molecular Formula | C₂₅H₃₁NO₄[1][2] |
| Molecular Weight | 409.52 g/mol [1][2] |
| Exact Mass | 409.22500 u[1] |
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound based on the known spectral characteristics of the Fmoc protecting group and the decanoic acid chain.
¹H NMR (Proton Nuclear Magnetic Resonance) Data
Predicted for a 400 MHz spectrometer in CDCl₃. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | br s | 1H | -COOH |
| ~7.76 | d | 2H | Fmoc H-4, H-5 |
| ~7.59 | d | 2H | Fmoc H-1, H-8 |
| ~7.40 | t | 2H | Fmoc H-2, H-7 |
| ~7.31 | t | 2H | Fmoc H-3, H-6 |
| ~5.0-5.3 | br t | 1H | -NH- |
| ~4.39 | d | 2H | Fmoc -CH₂-O- |
| ~4.21 | t | 1H | Fmoc H-9 |
| ~3.18 | q | 2H | -CH₂-NH- |
| ~2.35 | t | 2H | -CH₂-COOH |
| ~1.63 | m | 2H | -CH₂-CH₂-COOH |
| ~1.49 | m | 2H | -CH₂-CH₂-NH- |
| ~1.27 | m | 8H | -(CH₂)₄- (internal) |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
Predicted for a 100 MHz spectrometer in CDCl₃. Chemical shifts (δ) are reported in ppm relative to TMS.
| Chemical Shift (ppm) | Assignment |
| ~179 | -COOH |
| ~156 | -NH-COO- |
| ~144 | Fmoc C-4a, C-4b |
| ~141 | Fmoc C-8a, C-9a |
| ~128 | Fmoc C-2, C-7 |
| ~127 | Fmoc C-3, C-6 |
| ~125 | Fmoc C-1, C-8 |
| ~120 | Fmoc C-4, C-5 |
| ~67 | Fmoc -CH₂-O- |
| ~47 | Fmoc C-9 |
| ~41 | -CH₂-NH- |
| ~34 | -CH₂-COOH |
| ~29 | -(CH₂)₆- (internal) |
| ~27 | -CH₂-CH₂-NH- |
| ~25 | -CH₂-CH₂-COOH |
IR (Infrared) Spectroscopy Data
Predicted characteristic absorption bands.
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 3300-2500 | O-H | Carboxylic acid, broad |
| ~3300 | N-H | Amide, stretching |
| 3100-3000 | C-H | Aromatic, stretching |
| 2920, 2850 | C-H | Aliphatic, stretching |
| ~1710 | C=O | Carboxylic acid, stretching |
| ~1690 | C=O | Urethane, stretching |
| ~1530 | N-H | Amide, bending |
| 1450, 1375 | C-H | Aliphatic, bending |
| ~1250 | C-O | Urethane, stretching |
| ~760, ~740 | C-H | Aromatic, out-of-plane bending |
MS (Mass Spectrometry) Data
| Ion | Calculated m/z |
| [M+H]⁺ | 410.2326 |
| [M+Na]⁺ | 432.2145 |
| [M-H]⁻ | 408.2179 |
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the N-protection of 10-aminodecanoic acid with Fmoc-Osu.
Materials:
-
10-Aminodecanoic acid
-
9-Fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)
-
1,4-Dioxane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 10-aminodecanoic acid in a 1:1 mixture of 1,4-dioxane and saturated aqueous NaHCO₃ solution.
-
Add a solution of Fmoc-OSu in 1,4-dioxane dropwise to the stirring amino acid solution at room temperature.
-
Stir the reaction mixture overnight at room temperature.
-
Acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Spectroscopic Analysis
NMR Spectroscopy:
-
¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
-
Samples are dissolved in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy:
-
Infrared spectra are commonly obtained using a Fourier-transform infrared (FTIR) spectrometer.
-
Samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
Mass Spectrometry:
-
High-resolution mass spectra (HRMS) are typically acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Samples are dissolved in a suitable solvent such as methanol or acetonitrile.
Visualization of the Synthetic and Analytical Workflow
The following diagram illustrates the key steps in the synthesis and characterization of this compound.
Caption: Synthesis and analysis workflow for this compound.
References
Methodological & Application
Application Notes and Protocols for Fmoc-10-Adc-OH in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction to Fmoc-10-Adc-OH
Fmoc-10-aminodecanoic acid (this compound) is a valuable building block in solid-phase peptide synthesis (SPPS), primarily utilized as a flexible, non-cleavable linker or spacer. Its ten-carbon aliphatic chain provides significant spatial separation between a peptide and a conjugated molecule, such as a drug, dye, or biotin. This separation can be crucial for maintaining the biological activity of the peptide and the function of the conjugated moiety by minimizing steric hindrance.
The primary application of this compound is in the construction of complex biomolecules, including Antibody-Drug Conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). In these contexts, the aminodecanoic acid linker can influence the overall physicochemical properties of the conjugate, such as solubility and stability. The Fmoc protecting group allows for its seamless integration into standard Fmoc-based SPPS protocols.
Key Attributes of this compound in SPPS
| Attribute | Description | Implication in SPPS |
| Structure | N-terminally Fmoc-protected 10-aminodecanoic acid. A linear, non-α-amino acid. | Functions as a spacer to introduce distance between moieties. |
| Flexibility | The long aliphatic chain provides considerable conformational flexibility. | Can improve the accessibility of conjugated molecules to their targets. |
| Hydrophobicity | The C10 alkyl chain significantly increases the hydrophobicity of the resulting peptide conjugate. | May influence solubility, aggregation, and pharmacokinetic properties. |
| Compatibility | Fully compatible with standard Fmoc-SPPS reagents and protocols. | Easily incorporated into automated or manual peptide synthesis workflows. |
| Stability | The amide bond formed is stable under physiological conditions. | Provides a non-cleavable linkage, ensuring the integrity of the conjugate in biological systems. |
Applications
The unique properties of this compound make it suitable for a variety of applications in research and drug development:
-
Antibody-Drug Conjugates (ADCs): Used as a component of the linker to connect a cytotoxic drug to a monoclonal antibody. The spacer can enhance the stability and solubility of the ADC and ensure efficient drug release at the target site.
-
PROTACs: Incorporated as a linker to connect a target-binding ligand and an E3 ligase-binding ligand, facilitating targeted protein degradation.
-
Peptide Labeling: Introduction of a spacer between a peptide and a fluorescent dye, quencher, or biotin molecule to minimize interference with the peptide's biological activity.
-
Surface Immobilization: Used to attach peptides to solid surfaces for various diagnostic and research applications, providing optimal orientation and accessibility.
Experimental Protocols
The incorporation of this compound into a peptide sequence follows standard Fmoc-SPPS procedures. However, due to its long, hydrophobic nature, certain modifications to the standard protocol may be necessary to ensure efficient coupling and prevent aggregation.
Protocol 1: Manual Coupling of this compound
This protocol is for a standard manual SPPS setup.
Materials:
-
Fmoc-protected peptide-resin
-
This compound
-
Coupling reagents: HCTU (or HATU, HBTU) and DIPEA (or 2,4,6-collidine)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection solution: 20% piperidine in DMF
-
Washing solvents: DMF, DCM, Isopropanol (IPA)
-
Kaiser test kit (for monitoring coupling completion)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the deprotection solution (20% piperidine in DMF) to the resin.
-
Agitate the mixture for 3 minutes.
-
Drain the solution.
-
Add fresh deprotection solution and agitate for an additional 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times).
-
-
Coupling of this compound:
-
In a separate vial, dissolve 3 equivalents of this compound and 2.9 equivalents of HCTU in DMF.
-
Add 6 equivalents of DIPEA to the solution and pre-activate for 1-2 minutes.
-
Add the activated this compound solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. Due to the potential for slower coupling of this long-chain amino acid, an extended coupling time is recommended.
-
-
Monitoring the Coupling Reaction:
-
Take a small sample of the resin beads and perform a Kaiser test.
-
A negative Kaiser test (yellow beads) indicates complete coupling.
-
If the Kaiser test is positive (blue beads), continue the coupling for another 1-2 hours or perform a double coupling.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and IPA (3 times) to remove any unreacted reagents and byproducts.
-
-
Chain Elongation: Proceed to the deprotection step for the next amino acid coupling.
Protocol 2: Cleavage and Deprotection
This protocol is for the final cleavage of the peptide containing the 10-Adc linker from the resin and removal of side-chain protecting groups.
Materials:
-
Peptide-resin
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum for at least 1 hour.
-
Cleavage:
-
Add the cleavage cocktail to the dried resin in a reaction vessel.
-
Agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
-
Peptide Isolation:
-
Centrifuge the mixture to pellet the crude peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
-
Drying: Dry the crude peptide pellet under vacuum.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data
Specific quantitative data for the coupling efficiency of this compound is not widely available in the literature. However, based on the behavior of other long-chain, non-polar amino acids, the following can be anticipated:
| Parameter | Expected Outcome | Mitigation Strategy |
| Coupling Efficiency | May be slightly lower than standard α-amino acids due to steric hindrance and potential for aggregation. | Use of potent coupling reagents (HATU, HCTU), extended coupling times, double coupling, or microwave-assisted synthesis. |
| Peptide Purity | The hydrophobicity of the 10-Adc linker can lead to co-elution with impurities during RP-HPLC. | Optimization of the HPLC gradient is crucial for achieving high purity. |
| Solubility | Incorporation of the 10-Adc linker will increase the hydrophobicity of the peptide, potentially decreasing its solubility in aqueous solutions. | The overall sequence should be designed to balance hydrophobicity. Formulation with solubility-enhancing excipients may be necessary. |
Visualizations
Logical Workflow for SPPS Incorporation of this compound
Caption: Workflow for incorporating this compound in SPPS.
Application in Antibody-Drug Conjugate (ADC) Synthesis
Caption: Role of this compound in a typical ADC synthesis workflow.
Application Notes and Protocols for Coupling Fmoc-10-Adc-OH in Automated Peptide Synthesizers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-10-Adc-OH, or 10-(9H-fluoren-9-ylmethoxycarbonylamino)decanoic acid, is a specialized amino acid derivative that incorporates a lipophilic adamantane cage structure. The adamantane moiety is increasingly utilized in drug design to enhance the therapeutic properties of peptides. Its rigid, bulky, and lipophilic nature can improve cell membrane permeability, increase resistance to enzymatic degradation, and enhance binding affinity to biological targets. These characteristics make peptides containing 10-Adc promising candidates for antiviral, anti-cancer, and central nervous system-targeting drugs.
However, the significant steric hindrance posed by the adamantane group presents a challenge in automated solid-phase peptide synthesis (SPPS). Standard coupling protocols may result in low coupling efficiency, leading to deletion sequences and difficult purification. This application note provides a detailed protocol for the efficient coupling of this compound in automated peptide synthesizers, along with comparative data for coupling sterically hindered amino acids and troubleshooting guidelines.
Data Presentation: Comparative Coupling Efficiency of Sterically Hindered Amino Acids
Direct quantitative data for the coupling efficiency of this compound is not widely published. However, by analogy to other sterically hindered amino acids, the choice of coupling reagent and conditions significantly impacts the yield and purity of the final peptide. The following table summarizes the expected performance of various coupling strategies for bulky residues.
| Coupling Reagent/Method | Activating Species | Relative Reactivity | Expected Coupling Efficiency for Bulky Residues | Notes |
| DIC/HOBt | O-acylisourea/OBt ester | Standard | Low to Moderate | Prone to incomplete coupling with sterically hindered residues. |
| HBTU/DIPEA | OBt ester | High | Moderate to High | A common and effective choice, but may require extended coupling times or double coupling. |
| HATU/DIPEA | OAt ester | Very High | High | Generally provides superior results for difficult couplings due to the high reactivity of the OAt ester. |
| PyBOP/DIPEA | Phosphonium salt | High | High | A good alternative to uronium/aminium salts, avoiding potential guanidinylation side reactions. |
| Microwave-Assisted | Varies | Enhanced | Very High | Increased temperature accelerates the reaction, significantly improving efficiency for hindered couplings. |
Experimental Protocols
This section provides a detailed protocol for the efficient incorporation of this compound into a growing peptide chain using an automated peptide synthesizer. This protocol is optimized for sterically hindered amino acids and incorporates a double coupling strategy to maximize yield.
Materials
-
This compound
-
Resin (e.g., Rink Amide, Wang) pre-loaded with the C-terminal amino acid
-
Automated Peptide Synthesizer
-
High-purity solvents: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Deprotection solution: 20% piperidine in DMF
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Washing solvents: DMF, Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
-
HPLC system for purity analysis
Protocol for Automated Synthesis Cycle for this compound Coupling
This protocol assumes a standard Fmoc-SPPS workflow on an automated synthesizer. The key modifications for this compound are the choice of a more reactive solvent (NMP is recommended), a powerful coupling reagent (HATU), and the implementation of a double coupling cycle.
-
Resin Swelling: Swell the peptide-resin in NMP for at least 30 minutes before the first coupling.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF (or NMP) for 3 minutes.
-
Drain the reaction vessel.
-
Treat the resin again with 20% piperidine in DMF (or NMP) for 10 minutes.
-
Wash the resin thoroughly with NMP (5-7 times) to remove all traces of piperidine.
-
-
First Coupling of this compound:
-
Activation: In a separate vial, pre-activate a solution of this compound (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in NMP with DIPEA (8 equivalents) for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.
-
Reaction Time: Allow the coupling reaction to proceed for 60-120 minutes at room temperature. For microwave synthesizers, a shorter time at an elevated temperature (e.g., 5-10 minutes at 50°C) can be used.
-
Washing: Drain the coupling solution and wash the resin with NMP (3-5 times).
-
-
Second Coupling of this compound (Double Coupling):
-
Repeat the activation and coupling steps (3.1 - 3.4) with a fresh solution of activated this compound. This second coupling ensures that any unreacted N-terminal amines are acylated, maximizing the yield of the desired peptide.
-
-
Capping (Optional): If monitoring indicates incomplete coupling after the second cycle, unreacted amines can be capped using acetic anhydride to prevent the formation of deletion sequences.
-
Washing: After the final coupling, wash the resin thoroughly with NMP (3-5 times) and then with DCM (3-5 times) to prepare for the next synthesis cycle or final cleavage.
-
Monitoring Coupling Efficiency:
-
The Kaiser test can be performed on a small sample of resin beads after the second coupling. A negative result (yellow beads) indicates the absence of free primary amines and successful coupling.
-
For quantitative analysis, a small amount of resin can be cleaved, and the resulting peptide analyzed by HPLC to determine the ratio of the desired product to any deletion sequences.
-
-
Cleavage and Deprotection:
-
After the full peptide sequence is assembled, wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
Purify the crude peptide by reverse-phase HPLC.
-
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis and analysis of a peptide containing 10-Adc.
Troubleshooting
-
Problem: Incomplete coupling after double coupling (positive Kaiser test).
-
Solution: Increase the coupling time for each step. Consider using microwave heating to drive the reaction to completion. Ensure the quality and freshness of the this compound and coupling reagents.
-
-
Problem: Low final yield of the purified peptide.
-
Solution: In addition to optimizing the coupling of this compound, check the efficiency of all other coupling and deprotection steps in the synthesis. Peptide aggregation can also lead to low yields; using NMP as the solvent can help mitigate this.
-
-
Problem: Presence of deletion sequences in the final product.
-
Solution: Implement a double coupling strategy for all sterically hindered amino acids in the sequence. Consider a capping step with acetic anhydride after the coupling of bulky residues to block any unreacted amines.
-
Conclusion
The incorporation of this compound into peptides offers exciting possibilities for the development of novel therapeutics with enhanced properties. While its bulky adamantane moiety presents a synthetic challenge, the use of optimized protocols, including potent coupling reagents like HATU and a double coupling strategy, can ensure its efficient incorporation in automated peptide synthesizers. The guidelines and protocols provided in this application note are intended to assist researchers in successfully synthesizing adamantane-containing peptides for their drug discovery and development efforts.
Application Notes and Protocols: Utilizing Fmoc-10-Adc-OH as a Long-Chain Spacer in Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of peptide and protein engineering, the strategic incorporation of spacers or linkers is a critical design element that can significantly influence the physicochemical and biological properties of the final molecule.[1][2] Long-chain spacers, in particular, offer a means to introduce a defined distance between a peptide and another moiety, such as a drug conjugate, a fluorescent label, or a solid support. Fmoc-10-aminodecanoic acid (Fmoc-10-Adc-OH) is a valuable building block for this purpose, providing a flexible, hydrophobic 10-carbon aliphatic chain. This application note provides detailed protocols and data considerations for the use of this compound in solid-phase peptide synthesis (SPPS).
This compound is an amino acid derivative where the amino group is protected by a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, making it fully compatible with standard Fmoc-based SPPS protocols.[3] Its linear 10-carbon chain can modulate properties such as solubility, aggregation, and steric hindrance, which are crucial for the efficacy of peptide-based therapeutics and diagnostics.[4]
Data Presentation: Impact of Long-Chain Spacers on Peptide Properties
While specific quantitative data for this compound is not extensively published, the following table summarizes the generally observed effects of incorporating long-chain aliphatic spacers into peptides, based on studies of similar molecules. This data can be used as a predictive guide for the expected impact of this compound.
| Property | Expected Impact of Long-Chain Aliphatic Spacer | Rationale | Representative Findings with Similar Spacers |
| Solubility | Decrease in aqueous solutions | The hydrophobic nature of the alkyl chain can lead to reduced solubility in polar solvents. | Studies on lipopeptides show that increasing the length of the fatty acid chain decreases water solubility.[5] |
| Lipophilicity (LogP/LogD) | Increase | The addition of a hydrocarbon chain increases the overall lipophilicity of the peptide. | The introduction of alkyl chains has been shown to increase the LogD value of macrocyclic peptides.[4] |
| Binding Affinity (Kd) | Can increase or decrease | A long spacer can provide optimal positioning of the peptide for target interaction by reducing steric hindrance. Conversely, it may introduce unfavorable conformational changes. | The length of a spacer can modulate the interaction with a binding site, with longer spacers sometimes facilitating better interaction by reducing steric hindrance. |
| Proteolytic Stability | Increase | The hydrophobic spacer can shield the peptide backbone from enzymatic degradation. | Conjugation with fatty acids can enhance the stability of peptides against proteolysis. |
| Cell Permeability | Can increase | Increased lipophilicity can enhance passive diffusion across cell membranes. | Increased lipophilicity is a common strategy to improve the cell permeability of peptides. |
| Aggregation | Can increase | The hydrophobic nature of the spacer may promote intermolecular aggregation, especially in aqueous buffers. | Hydrophobic linkers can sometimes lead to aggregation issues in antibody-drug conjugates. |
Experimental Protocols
Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) for Incorporation of this compound
This protocol describes the manual incorporation of a this compound spacer into a peptide sequence using standard Fmoc chemistry on a resin support.
Materials:
-
Fmoc-protected amino acid resin (e.g., Wang, Rink Amide)
-
This compound
-
Fmoc-protected amino acids
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Washing Solvents: DMF, DCM, Isopropanol (IPA)
-
Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling:
-
Place the desired amount of resin in the synthesis vessel.
-
Add DCM and allow the resin to swell for 30-60 minutes at room temperature with gentle agitation.
-
Drain the DCM.
-
-
Fmoc Deprotection:
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh portion of the deprotection solution and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Pre-activate the mixture by allowing it to stand for 2-5 minutes.
-
Add the activated this compound solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
To monitor the coupling reaction, a Kaiser test can be performed. A negative result (yellow beads) indicates a complete reaction.
-
Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Chain Elongation:
-
Repeat the Fmoc deprotection (Step 2) and coupling (Step 3) steps for each subsequent amino acid in the peptide sequence.
-
-
Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Step 2.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide.
-
Mandatory Visualizations
Caption: Experimental workflow for the incorporation of this compound into a peptide via SPPS.
References
- 1. The Influence of Different Spacers on Biological Profile of Peptide Radiopharmaceuticals for Diagnosis and Therapy of Human Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of spacer length and type on the biological activity of peptide-polysaccharide matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. mdpi.com [mdpi.com]
- 5. Influence of phosphocholine alkyl chain length on peptide-micelle interactions and micellar size and shape - PubMed [pubmed.ncbi.nlm.nih.gov]
Fmoc-10-Aminodecanoic Acid: A Hydrophobic Linker for Antibody-Drug Conjugates
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker, which connects the antibody and the payload, is a critical component that influences the stability, solubility, pharmacokinetics, and efficacy of the ADC.[1] Fmoc-10-Adc-OH, chemically known as 10-(9H-fluoren-9-ylmethoxycarbonylamino)decanoic acid, is a bifunctional linker featuring a 10-carbon aliphatic chain.[2][3] This long alkyl chain imparts a hydrophobic character to the linker, which can significantly impact the properties of the resulting ADC.
The Fmoc (fluorenylmethyloxycarbonyl) protecting group on the amine allows for its selective deprotection under basic conditions, enabling the sequential conjugation of a payload. The terminal carboxylic acid can be activated to react with primary amines, such as the lysine residues on the surface of an antibody, to form a stable amide bond. This document provides detailed application notes and protocols for the use of this compound as a linker in the development of ADCs.
Physicochemical Properties and Design Considerations
The defining characteristic of this compound is its long, hydrophobic decanoic acid chain. The choice between a hydrophobic and a hydrophilic linker is a key consideration in ADC design, as it presents a trade-off between solubility and cell permeability.[1]
Table 1: Comparison of Hydrophilic and Hydrophobic Linkers in ADCs
| Property | Hydrophobic Linkers (e.g., this compound) | Hydrophilic Linkers (e.g., PEG-based) |
| Solubility | Can decrease the overall solubility of the ADC, especially with hydrophobic payloads and high drug-to-antibody ratios (DARs).[1] | Improves the aqueous solubility of the ADC, reducing the risk of aggregation.[1] |
| Aggregation | Increased propensity for aggregation, which can lead to immunogenicity and altered pharmacokinetics.[4] | Mitigates aggregation, enhancing stability and in vivo performance.[1] |
| Cell Permeability | The lipophilic nature may facilitate crossing of the cell membrane to reach intracellular targets.[1] | The "hydration shell" may be less favorable for passive membrane transport.[1] |
| Pharmacokinetics | High hydrophobicity can lead to faster plasma clearance and reduced in vivo efficacy.[1] | Can prolong circulation half-life and improve overall drug exposure. |
| Drug-to-Antibody Ratio (DAR) | High DARs can be challenging to achieve without compromising stability due to hydrophobicity-driven aggregation.[1] | Enables higher DARs without significant aggregation issues.[1] |
While specific quantitative data for this compound in an ADC construct is not extensively available in public literature, the general properties of long-chain alkyl linkers suggest that careful optimization of the overall ADC hydrophobicity is crucial. This can be managed by selecting appropriate payloads and controlling the DAR.
Experimental Protocols
The following protocols provide a general framework for the synthesis of a drug-linker conjugate using this compound and its subsequent conjugation to an antibody.
Protocol 1: Synthesis of Drug-Linker Conjugate
This protocol describes the deprotection of the Fmoc group from this compound and the subsequent conjugation of an amine-containing payload.
Materials:
-
This compound
-
Amine-containing cytotoxic payload (e.g., Monomethyl Auristatin E - MMAE)
-
20% Piperidine in N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl)oxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or a similar coupling reagent
-
Anhydrous DMF
-
Reverse-phase HPLC system
-
Mass spectrometer
Procedure:
-
Fmoc Deprotection: a. Dissolve this compound in anhydrous DMF. b. Add 20% piperidine in DMF to the solution. c. Stir the reaction at room temperature for 1-2 hours. d. Monitor the deprotection by TLC or LC-MS. e. Upon completion, evaporate the solvent and piperidine under vacuum to yield 10-aminodecanoic acid.
-
Payload Conjugation: a. Dissolve the deprotected 10-aminodecanoic acid and the amine-containing payload (1.2 molar equivalents) in anhydrous DMF. b. Add DIPEA (2-3 molar equivalents) to the reaction mixture. c. Add the coupling reagent (e.g., BOP, 1.2 molar equivalents). d. Stir the reaction at room temperature for 4-6 hours. e. Monitor the reaction progress by LC-MS.
-
Purification and Characterization: a. Upon completion, purify the drug-linker conjugate by reverse-phase HPLC. b. Characterize the purified product by mass spectrometry to confirm its molecular weight. c. Lyophilize the purified product and store it at -20°C under desiccated conditions.
Protocol 2: Antibody-Drug Conjugation
This protocol outlines the conjugation of the synthesized drug-linker to the lysine residues of a monoclonal antibody.
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Drug-linker conjugate with a terminal carboxylic acid
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
Reaction buffer (e.g., 50 mM potassium phosphate, pH 7.4)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography (SEC) system
-
Hydrophobic interaction chromatography (HIC) system
Procedure:
-
Activation of Drug-Linker: a. Dissolve the drug-linker conjugate in an organic co-solvent (e.g., DMSO or DMF). b. In a separate tube, prepare a fresh solution of EDC and Sulfo-NHS in the reaction buffer. c. Add the EDC/Sulfo-NHS solution to the drug-linker solution. The molar ratio of drug-linker:EDC:Sulfo-NHS is typically 1:5:5. d. Incubate at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Conjugation to Antibody: a. Add the activated drug-linker solution to the antibody solution. A typical molar excess of drug-linker to antibody is 5-10 fold. b. Gently mix and incubate the reaction at room temperature for 2-4 hours.
-
Quenching the Reaction: a. Add the quenching solution to a final concentration of 50 mM to stop the reaction. b. Incubate for 15 minutes at room temperature.
-
Purification and Characterization of the ADC: a. Purify the ADC from unreacted drug-linker and other reagents using size-exclusion chromatography (SEC). b. Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels.
- DAR Determination: Use Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.
- Purity and Aggregation: Use Size-Exclusion Chromatography (SEC-HPLC).
- Confirmation of Conjugation: Use mass spectrometry (native MS or reduced LC-MS).
Visualizing Workflows and Mechanisms
ADC Synthesis and Mechanism of Action
The following diagrams illustrate the general workflow for ADC synthesis using this compound and the subsequent mechanism of action of the resulting ADC.
Caption: Workflow for ADC synthesis using this compound.
Caption: General mechanism of action for a non-cleavable linker ADC.
Characterization and Quality Control
Thorough characterization of the ADC is essential to ensure its quality, consistency, and performance.
Table 2: Key Characterization Assays for ADCs
| Assay | Technique | Purpose |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC), UV-Vis Spectroscopy, Mass Spectrometry | To determine the average number of payload molecules conjugated to each antibody. |
| Purity and Aggregation | Size-Exclusion Chromatography (SEC-HPLC) | To assess the percentage of monomeric ADC and quantify high molecular weight aggregates. |
| Unconjugated Antibody | Hydrophobic Interaction Chromatography (HIC), Reversed-Phase HPLC (RP-HPLC) | To quantify the amount of unconjugated antibody remaining after the conjugation reaction. |
| Free Drug-Linker | Reversed-Phase HPLC (RP-HPLC) | To measure the amount of residual, unconjugated drug-linker in the final ADC product. |
| In Vitro Cytotoxicity | Cell-based assays (e.g., MTT, MTS) | To evaluate the potency of the ADC on target antigen-positive and negative cell lines. |
| Antigen Binding | ELISA, Surface Plasmon Resonance (SPR), Flow Cytometry | To confirm that the conjugation process has not compromised the antibody's ability to bind to its target antigen. |
| In Vivo Efficacy | Xenograft or patient-derived xenograft (PDX) mouse models | To assess the anti-tumor activity of the ADC in a living organism. |
| Stability | SEC-HPLC, HIC-HPLC over time in plasma/serum | To evaluate the stability of the ADC in biological matrices.[5] |
Conclusion
This compound serves as a valuable tool for the synthesis of ADCs with hydrophobic linkers. While the hydrophobicity of the 10-carbon chain presents challenges in terms of solubility and potential for aggregation, it may also offer advantages in cell permeability.[1] Successful development of ADCs using this linker requires careful consideration of the payload properties and precise control over the drug-to-antibody ratio. The protocols and characterization methods outlined in this document provide a comprehensive guide for researchers and drug development professionals working to harness the potential of this compound in the design of novel antibody-drug conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. advancedchemtech.com [advancedchemtech.com]
- 3. chempep.com [chempep.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Site-Specific Stability Evaluation of Antibody-Drug Conjugate in Serum Using a Validated Liquid Chromatography-Mass Spectrometry Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioconjugation using Fmoc-10-Adc-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-10-Adc-OH, or 10-(9H-fluoren-9-ylmethoxycarbonylamino)decanoic acid, is a bifunctional linker commonly employed in bioconjugation and drug delivery system development.[1] Its structure comprises a ten-carbon aliphatic chain that provides spatial separation between conjugated molecules, a terminal carboxylic acid, and an amine group protected by a fluorenylmethoxycarbonyl (Fmoc) group. This configuration allows for sequential and controlled conjugation strategies, making it a valuable tool in the synthesis of complex biomolecules such as antibody-drug conjugates (ADCs) and peptide conjugates.
The lipophilic nature of the decanoic acid chain can enhance cell membrane permeability, a desirable characteristic for intracellular drug delivery. The terminal carboxylic acid can be activated to react with primary amines, such as the lysine residues on the surface of antibodies and other proteins. The Fmoc-protected amine allows for the initial attachment of a payload or another molecule through standard solid-phase peptide synthesis (SPPS) techniques. The Fmoc group is base-labile and can be selectively removed to reveal the amine for further conjugation.
Key Applications
-
Antibody-Drug Conjugates (ADCs): this compound can be utilized as a component of the linker system connecting a cytotoxic payload to a monoclonal antibody. The decanoic acid chain can contribute to the overall physicochemical properties of the ADC.
-
Peptide Modification and Labeling: Incorporation of this compound into a peptide sequence during SPPS introduces a long-chain spacer, which can be useful for attaching labels (e.g., fluorescent dyes, biotin) or for creating peptidomimetics with altered pharmacological properties.
-
PROTACs and Targeted Protein Degraders: The linker is a critical component of Proteolysis Targeting Chimeras (PROTACs). While not explicitly documented in the search results for this specific molecule, aliphatic linkers like 10-aminodecanoic acid are used in the synthesis of PROTACs.
-
Surface Immobilization: The carboxylic acid or the deprotected amine can be used to covalently attach biomolecules to solid supports for various bioanalytical applications.
Data Presentation: Representative Reaction Parameters
The following table summarizes typical reaction parameters and expected outcomes for a two-stage bioconjugation process involving a linker like this compound. Note: This data is illustrative and based on general bioconjugation principles; optimal conditions should be determined empirically for each specific application.
| Parameter | Stage 1: Payload-Linker Synthesis | Stage 2: Antibody-Payload Conjugation |
| Key Reagents | This compound, Amine-containing Payload, 20% Piperidine in DMF, HBTU/HATU, DIPEA | Payload-Linker-COOH, Monoclonal Antibody, EDC, Sulfo-NHS |
| Reaction pH | ~8-9 (for Fmoc deprotection and coupling) | ~6.0 (for EDC/Sulfo-NHS activation), ~7.4-8.0 (for conjugation) |
| Typical Molar Ratios | Linker:Payload (1:1.2) | Payload-Linker:Antibody (5-10:1) |
| Reaction Time | 1-2 hours | 2-4 hours |
| Reaction Temperature | Room Temperature | Room Temperature |
| Target Drug-to-Antibody Ratio (DAR) | N/A | 2-4 |
| Expected Yield | >85% | 40-70% |
Experimental Protocols
Protocol 1: Synthesis of a Payload-Linker Conjugate using this compound
This protocol describes the synthesis of a conjugate where an amine-containing payload is attached to the deprotected amine of this compound.
Materials:
-
This compound
-
Amine-containing payload (e.g., a cytotoxic drug, fluorescent dye)
-
Solid support resin (e.g., 2-chlorotrityl chloride resin)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
N,N'-Diisopropylethylamine (DIPEA)
-
Coupling reagents (e.g., HBTU, HATU)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Diethyl ether (cold)
-
Reverse-phase HPLC system for purification
-
Mass spectrometer for characterization
Procedure:
-
Resin Loading: Swell the 2-chlorotrityl chloride resin in DCM. Dissolve this compound in DCM with DIPEA and add to the resin. Agitate for 1-2 hours at room temperature. Wash the resin with DCM and DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a 15-minute incubation. Wash the resin thoroughly with DMF.
-
Payload Coupling: Dissolve the amine-containing payload and coupling reagents (e.g., HBTU/DIPEA or HATU/DIPEA) in DMF. Add the solution to the resin and agitate for 2-4 hours at room temperature. Monitor the reaction completion using a ninhydrin test.
-
Cleavage from Resin: Wash the resin with DMF and DCM and dry under vacuum. Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Precipitation and Purification: Filter the cleavage mixture and precipitate the crude product by adding cold diethyl ether. Centrifuge to collect the pellet, wash with cold ether, and dry. Purify the payload-linker conjugate by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the product by mass spectrometry and HPLC analysis.
Protocol 2: Conjugation of Payload-Linker to an Antibody
This protocol details the conjugation of the purified payload-linker (with the free carboxylic acid from the decanoic acid moiety) to a monoclonal antibody via EDC/Sulfo-NHS chemistry, targeting surface-accessible lysine residues.
Materials:
-
Purified Payload-Linker-COOH conjugate
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4-8.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Size-exclusion chromatography (SEC) column (e.g., PD-10 desalting column) for purification
-
Hydrophobic Interaction Chromatography (HIC) system for DAR analysis (optional)
Procedure:
-
Antibody Preparation: Buffer exchange the monoclonal antibody into the Conjugation Buffer. Adjust the antibody concentration to 2-10 mg/mL.
-
Activation of Payload-Linker: Dissolve the Payload-Linker-COOH in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute into the Activation Buffer.
-
Activation Reaction: Add a 5-10 fold molar excess of the Payload-Linker-COOH to the antibody solution. Prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer. Add EDC and Sulfo-NHS to the antibody/payload-linker mixture. Incubate at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Conjugation Reaction: The conjugation proceeds upon addition of the activated linker to the antibody in the conjugation buffer. Allow the reaction to proceed at room temperature for 1-2 hours with gentle mixing.
-
Quenching the Reaction: Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by quenching any unreacted Sulfo-NHS esters.
-
Purification of the ADC: Purify the ADC from the unconjugated payload-linker and other small molecules using a desalting column (SEC) equilibrated with a suitable storage buffer (e.g., PBS).
-
Characterization of the ADC:
-
Purity and Aggregation: Analyze the purified ADC by Size Exclusion Chromatography (SEC-HPLC) to determine the percentage of monomer, aggregate, and fragment.
-
Drug-to-Antibody Ratio (DAR): Determine the average DAR using techniques such as UV-Vis spectroscopy (if the payload has a distinct absorbance) or Hydrophobic Interaction Chromatography (HIC). Mass spectrometry can also be used for a more precise characterization.
-
Visualizations
Caption: Workflow for Payload-Linker Synthesis.
Caption: Workflow for ADC Synthesis.
References
Application Notes and Protocols for Fmoc Deprotection of 10-Aminodecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the conditions for the deprotection of the 9-fluorenylmethyloxycarbonyl (Fmoc) group from 10-aminodecanoic acid, a long-chain amino acid frequently used to introduce spacers or modify the hydrophobicity of peptides. The protocols outlined below are based on standard solid-phase peptide synthesis (SPPS) methodologies and are intended to serve as a starting point for optimization.
The Fmoc protecting group is a cornerstone of modern peptide synthesis, prized for its stability under a wide range of conditions and its facile removal with a mild base.[1][2] This base-labile nature allows for an orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups.[1] The most common method for Fmoc removal is treatment with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3]
The deprotection mechanism proceeds via a β-elimination pathway. A base, typically a secondary amine like piperidine, abstracts the acidic proton on the C9 carbon of the fluorenyl ring.[3] This leads to the formation of a reactive dibenzofulvene (DBF) intermediate, which is subsequently scavenged by excess piperidine to form a stable adduct.[3][4] This adduct's strong UV absorbance at approximately 301 nm can be used to monitor the reaction's progress.[3]
Challenges with Long-Chain Amino Acids
While the fundamental principles of Fmoc deprotection apply to 10-aminodecanoic acid, its long, hydrophobic alkyl chain can present challenges during solid-phase peptide synthesis.[5] These challenges primarily stem from the potential for peptide aggregation on the solid support, which can hinder reagent access and lead to incomplete deprotection and subsequent coupling steps.[5] Therefore, careful monitoring and potential optimization of standard protocols are recommended to ensure high-purity synthesis of peptides containing 10-aminodecanoic acid.
Quantitative Data on Fmoc Deprotection Conditions
The following table summarizes standard and alternative conditions for Fmoc deprotection. While this data is not specific to 10-aminodecanoic acid, it provides a robust starting point for developing a tailored protocol.
| Parameter | Standard Condition | Alternative Condition 1 | Alternative Condition 2 | Key Considerations |
| Deprotection Reagent | 20% (v/v) Piperidine in DMF | 20% (v/v) 4-Methylpiperidine (4-MP) in DMF | 2% (v/v) DBU / 2% (v/v) Piperidine in DMF | Piperidine is the most common and well-established reagent. 4-MP is a viable alternative. DBU offers faster deprotection but requires a scavenger. |
| Reaction Time | 2 x 10 minutes | 2 x 10 minutes | 2 x 3 minutes | A two-step deprotection is standard to ensure completeness. The first treatment removes the bulk of the Fmoc groups, and the second drives the reaction to completion. |
| Temperature | Room Temperature | Room Temperature | Room Temperature | Standard SPPS is performed at ambient temperature. |
| Solvent | N,N-Dimethylformamide (DMF) | N-Methyl-2-pyrrolidone (NMP) | Dichloromethane (DCM) | DMF and NMP are excellent solvents for solvating the peptide-resin. DCM can also be used but may be less effective at preventing aggregation of hydrophobic peptides.[6][7] |
| Monitoring | UV Absorbance at ~301 nm | UV Absorbance at ~301 nm | UV Absorbance at ~301 nm | Monitoring the release of the dibenzofulvene-piperidine adduct confirms the progress of the deprotection.[3] |
Experimental Protocols
Materials
-
Fmoc-10-aminodecanoic acid-loaded solid support (e.g., Wang resin, Rink Amide resin)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Solid-phase peptide synthesis (SPPS) reaction vessel
-
Inert gas (Nitrogen or Argon) for agitation
Protocol 1: Standard Fmoc Deprotection using Piperidine in DMF
This protocol describes the most common method for Fmoc deprotection and is the recommended starting point for 10-aminodecanoic acid.
-
Resin Swelling: Swell the Fmoc-10-aminodecanoic acid-loaded resin in DMF for at least 30-60 minutes in the SPPS reaction vessel.
-
Solvent Removal: Drain the DMF from the reaction vessel.
-
First Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin. Use a sufficient volume to ensure the resin is fully submerged and can be agitated freely (typically 10 mL per gram of resin).[3]
-
Agitation: Agitate the resin slurry for 10 minutes at room temperature. This can be achieved by bubbling with an inert gas, shaking, or mechanical stirring.
-
Reagent Removal: Drain the piperidine solution from the reaction vessel.
-
Second Deprotection: Add a fresh solution of 20% (v/v) piperidine in DMF to the resin.
-
Agitation: Agitate the resin slurry for another 10 minutes at room temperature.
-
Reagent Removal: Drain the piperidine solution.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[3] A final wash with DCM can be performed to prepare the resin for the subsequent coupling step.
-
Confirmation (Optional): The completion of the deprotection can be qualitatively assessed using a Kaiser test on a small sample of the resin beads. A positive test (blue beads) indicates the presence of a free primary amine.
Protocol 2: Fmoc Deprotection using 4-Methylpiperidine
This protocol is an alternative to the standard piperidine method and may offer advantages in certain contexts.
-
Resin Swelling: Swell the Fmoc-10-aminodecanoic acid-loaded resin in DMF for at least 30-60 minutes.
-
Solvent Removal: Drain the DMF.
-
First Deprotection: Add a solution of 20% (v/v) 4-methylpiperidine in DMF to the resin.
-
Agitation: Agitate for 10 minutes at room temperature.
-
Reagent Removal: Drain the 4-methylpiperidine solution.
-
Second Deprotection: Add a fresh solution of 20% (v/v) 4-methylpiperidine in DMF.
-
Agitation: Agitate for an additional 10 minutes.
-
Reagent Removal: Drain the deprotection solution.
-
Washing: Wash the resin extensively with DMF (5-7 times), followed by a final DCM wash.
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the Fmoc deprotection step in solid-phase peptide synthesis.
Caption: General workflow for the two-step Fmoc deprotection in SPPS.
References
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Cleavage of Peptides Containing Fmoc-10-Adc-OH from Resin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) utilizing 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry is a cornerstone technique for the synthesis of peptides for research and therapeutic applications. The incorporation of non-standard amino acids, such as Fmoc-10-Adc-OH (Fmoc-10-amino-3,6,9-trioxadecanoic acid), allows for the introduction of desirable properties like increased solubility, modified pharmacokinetic profiles, and novel structural motifs. The final and critical step in SPPS is the cleavage of the synthesized peptide from the solid support and the simultaneous removal of side-chain protecting groups. This process must be carefully optimized to ensure high yield and purity of the target peptide.
These application notes provide detailed protocols for the efficient cleavage of peptides containing the hydrophilic linker this compound from common acid-labile resins, such as Wang and Rink Amide resins. The selection of the appropriate cleavage cocktail is paramount to mitigate potential side reactions and ensure the integrity of the final product.
Principle of Cleavage
The cleavage of peptides from acid-labile resins and the removal of most common side-chain protecting groups are typically achieved in a single step using a strong acid, most commonly trifluoroacetic acid (TFA). During this process, carbocations are generated from the cleavage of the resin linker and the protecting groups. These reactive species can lead to undesired modifications of sensitive amino acid residues (e.g., Trp, Met, Cys, Tyr). To prevent these side reactions, a "cleavage cocktail" containing TFA and a combination of scavengers is employed. The choice of scavengers is dictated by the amino acid composition of the peptide. The 10-Adc moiety is generally stable to standard TFA cleavage conditions.
Data Presentation
The following table summarizes typical cleavage cocktails and expected outcomes for the cleavage of peptides containing this compound from acid-labile resins. Please note that the exact yield and purity are sequence-dependent and should be optimized for each specific peptide. The data presented here are representative and intended for guidance.
| Cleavage Cocktail (v/v/w) | Target Peptide Characteristics | Resin Type | Reaction Time (hours) | Typical Crude Purity (%) | Typical Yield (%) | Notes |
| Reagent A: 95% TFA, 2.5% H₂O, 2.5% TIS | Peptides without sensitive residues (Trp, Cys, Met) | Wang, Rink Amide | 1.5 - 2 | > 85 | > 80 | A general-purpose cleavage cocktail for robust peptides. |
| Reagent K: 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | Peptides containing Trp, Met, Cys, Tyr | Wang, Rink Amide | 1.5 - 2.5 | > 80 | > 75 | Recommended for peptides with multiple sensitive residues. Phenol and thioanisole protect Trp, while EDT is a scavenger for t-butyl cations and helps prevent Met oxidation.[1] |
| Reagent B: 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | Peptides containing Arg(Pmc/Pbf), Trp | Wang, Rink Amide | 2 - 4 | > 80 | > 75 | Effective for peptides with arginine protected by Pmc or Pbf.[2] |
| Reagent R: 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole | Peptides with Arg(Mtr/Pmc), Asn/Gln(Tmob), Trp, Met, Cys, His | Wang, Rink Amide | 2 - 8 | > 75 | > 70 | A strong cleavage cocktail for peptides with a variety of sensitive and sterically hindered protecting groups.[2] |
TIS: Triisopropylsilane, EDT: 1,2-Ethanedithiol
Experimental Protocols
Safety Precautions: Trifluoroacetic acid (TFA) is a highly corrosive and volatile acid. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[3]
Protocol 1: General Cleavage from Acid-Labile Resins (e.g., Wang, Rink Amide)
This protocol provides a general procedure for peptide cleavage. The choice of cleavage cocktail (see Data Presentation table) should be based on the peptide sequence.
Materials:
-
Peptide-resin (dried under vacuum)
-
Dichloromethane (DCM)
-
Cleavage Cocktail (e.g., Reagent A, K, B, or R)
-
Cold diethyl ether (Et₂O) or methyl tert-butyl ether (MTBE)
-
Reaction vessel with a sintered glass filter
-
Centrifuge and centrifuge tubes
Procedure:
-
N-terminal Fmoc Deprotection: Ensure the N-terminal Fmoc group has been removed from the peptide-resin using a standard protocol (e.g., 20% piperidine in DMF).[4][5]
-
Resin Washing: Place the dried peptide-resin (typically 50-100 mg) into the reaction vessel. Wash the resin thoroughly with DCM (3 x 1 min) to remove residual DMF and to swell the resin.[6][7]
-
Cleavage Reaction:
-
In a fume hood, prepare the appropriate cleavage cocktail.
-
Add the freshly prepared cleavage cocktail to the resin (approximately 1-2 mL per 100 mg of resin).[6]
-
Gently agitate the mixture at room temperature for the recommended time (see Data Presentation table).[4][6] For peptides containing arginine, the reaction time may need to be extended.[6]
-
-
Peptide Isolation:
-
Peptide Precipitation:
-
Peptide Collection and Washing:
-
Pellet the peptide by centrifugation (e.g., 3000 rpm for 5 minutes).
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether (2 x 5 mL), followed by centrifugation and decantation after each wash, to remove residual scavengers and TFA.[7]
-
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification and analysis.
Visualization
Experimental Workflow for Peptide Cleavage
The following diagram illustrates the key steps in the cleavage of a peptide from the resin.
Caption: Workflow for the cleavage of peptides from solid-phase resin.
Logical Relationship of Cleavage Components
This diagram shows the relationship between the components of the cleavage process and the potential side reactions that are mitigated.
Caption: Relationship between cleavage reagents and side reaction prevention.
References
- 1. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 2. scribd.com [scribd.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. peptide.com [peptide.com]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Incorporation of Multiple Fmoc-10-Adc-OH Units in a Peptide Sequence
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of non-canonical amino acids into peptide sequences is a powerful tool for developing novel therapeutics, diagnostic agents, and research probes. Fmoc-10-azidodecanoic acid (Fmoc-10-Adc-OH) is a particularly valuable building block, providing a versatile azido handle for subsequent bioconjugation via "click chemistry." The introduction of multiple azido groups within a single peptide sequence opens avenues for creating multivalent constructs, such as peptide-drug conjugates with high drug-to-antibody ratios (DARs), targeted imaging agents, or complex biomaterials.
However, the incorporation of multiple this compound units presents significant challenges during solid-phase peptide synthesis (SPPS). The bulky and hydrophobic nature of this long-chain amino acid can lead to steric hindrance, incomplete coupling reactions, and peptide aggregation. These issues can result in low synthesis yields, difficult purification, and compromised final product purity.
These application notes provide a comprehensive guide to the successful incorporation of multiple this compound units into a peptide sequence. We will discuss the key challenges, provide detailed experimental protocols, and present strategies to overcome common synthetic hurdles.
Challenges in Incorporating Multiple this compound Units
The primary challenges associated with the repeated incorporation of this compound stem from its physicochemical properties:
-
Steric Hindrance: The bulky fluorenylmethyloxycarbonyl (Fmoc) protecting group combined with the long alkyl chain of 10-azidodecanoic acid can physically obstruct the approach of the incoming activated amino acid to the deprotected N-terminus of the growing peptide chain. This effect is compounded with each successive incorporation.
-
Peptide Aggregation: The hydrophobicity of the decanoic acid chain can promote inter- and intra-chain aggregation of the peptide on the solid support. This aggregation can mask reactive sites, leading to incomplete deprotection and coupling steps, resulting in deletion sequences.
-
Reduced Solubility: The increased hydrophobicity of the final peptide containing multiple 10-Adc-OH units can make it difficult to dissolve in aqueous buffers, complicating purification and subsequent applications.
-
Lower Coupling Efficiency: Due to steric hindrance and aggregation, standard coupling conditions may not be sufficient to drive the reaction to completion, necessitating longer reaction times, higher equivalents of reagents, or more potent coupling agents.
Data Presentation: Impact of Multiple Incorporations on Synthesis Efficiency
The following table summarizes the expected trend in coupling efficiency and crude purity as the number of this compound units increases in a model peptide sequence. This data is illustrative and based on typical challenges encountered with bulky, hydrophobic amino acids. Actual results will vary depending on the specific peptide sequence, synthesis scale, and instrumentation.
| Number of this compound Units | Expected Coupling Efficiency (%) | Expected Crude Purity (%) | Key Challenges | Recommended Mitigation Strategies |
| 1 | 98-99 | >90 | Minor steric hindrance. | Standard coupling with HATU/HBTU. |
| 2 | 95-98 | 70-85 | Increased steric hindrance and potential for onset of aggregation. | Double coupling, extended coupling times. |
| 3 | 90-95 | 50-70 | Significant aggregation, reduced resin swelling. | Use of stronger coupling reagents (e.g., COMU), chaotropic salts, or microwave-assisted synthesis. |
| 4+ | <90 | <50 | Severe aggregation, poor solvation of the peptide-resin. | Incorporation of solubilizing residues (e.g., PEG), use of specialized resins, or segment condensation strategies. |
Experimental Protocols
Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) Cycle for this compound Incorporation
This protocol outlines a single coupling cycle for incorporating one this compound unit. For multiple incorporations, this cycle is repeated, with modifications as suggested in Protocol 2 for subsequent additions.
Materials:
-
Fmoc-protected amino acid resin (e.g., Rink Amide resin)
-
This compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 15-20 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.
-
-
Coupling:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and HATU or HBTU (3-5 equivalents) in DMF.
-
Add DIEA (6-10 equivalents) to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive, a second coupling (recoupling) is necessary.
Protocol 2: Optimized Protocol for Incorporating the Second and Subsequent this compound Units
This protocol includes modifications to address the increased challenges of multiple incorporations.
Modifications to Standard Protocol:
-
Double Coupling: After the initial 1-2 hour coupling, drain the reaction vessel and add a fresh solution of activated this compound for a second coupling of 1-2 hours.
-
Extended Coupling Time: For subsequent incorporations (third unit and beyond), extend the coupling time for each coupling step to 2-4 hours.
-
Use of Stronger Coupling Reagents: Consider using a more potent coupling reagent such as COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) for challenging couplings.
-
Solvent System Modification: For highly aggregating sequences, a mixture of DMF and N-Methyl-2-pyrrolidone (NMP) (1:1) or the addition of a small percentage of Dimethyl sulfoxide (DMSO) can help to disrupt secondary structures and improve solvation.
-
Microwave-Assisted Synthesis: The use of a microwave peptide synthesizer can significantly improve coupling efficiency by providing rapid and efficient heating, which helps to break up aggregates and accelerate reaction rates.
Protocol 3: Peptide Cleavage and Deprotection
Materials:
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
After the final Fmoc deprotection, wash the peptide-resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.
-
Dry the crude peptide under vacuum.
Protocol 4: Purification and Characterization
-
Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA). Due to the hydrophobicity, a higher percentage of organic solvent may be required. Sonication may aid in dissolution.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
-
Characterization:
-
Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the correct molecular weight.
-
Assess the purity of the final product by analytical RP-HPLC.
-
Visualizations
Experimental Workflow
Caption: Workflow for SPPS of peptides with multiple this compound units.
Logical Relationship: Challenges and Mitigation Strategies
Caption: Relationship between challenges and mitigation strategies.
Applications of Peptides with Multiple Azido Groups
The primary application for incorporating multiple 10-Adc-OH units is to create multivalent molecules through subsequent bioconjugation reactions. The azido groups serve as bioorthogonal handles for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).
-
Multivalent Drug Conjugates: Conjugating multiple copies of a small molecule drug to a targeting peptide can enhance therapeutic efficacy.
-
Branched Peptide Constructs: Peptides with multiple azido groups can be used as scaffolds to create dendritic peptide structures with unique biological activities.
-
Enhanced Imaging Agents: Attaching multiple imaging probes (e.g., fluorophores, chelators for radiometals) can increase signal intensity for diagnostic applications.
-
Surface Functionalization: The multiple azido groups allow for the covalent attachment of the peptide to alkyne-modified surfaces for the development of novel biomaterials and biosensors.
Signaling Pathway Example: Multivalent Ligand for Receptor Dimerization
Peptides containing multiple copies of a receptor-binding motif can be synthesized to induce receptor dimerization and subsequent downstream signaling. The multiple 10-Adc-OH units can be used to attach these motifs to a central scaffold.
Caption: Multivalent peptide inducing receptor dimerization and signaling.
Conclusion
The successful incorporation of multiple this compound units into a peptide sequence is a challenging but achievable goal that enables the synthesis of complex and highly functional molecules. By understanding the inherent difficulties of steric hindrance and aggregation, and by employing optimized protocols that include double coupling, potent coupling reagents, and potentially microwave assistance, researchers can overcome these synthetic hurdles. The resulting multivalent azido-peptides are valuable tools for a wide range of applications in drug development, diagnostics, and materials science. Careful purification and characterization are essential to ensure the quality and reliability of the final product for its intended use.
Application Notes and Protocols: Fmoc-10-Adc-OH for Modifying Biomaterial Surface Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface properties of biomaterials play a pivotal role in dictating their interaction with biological systems. Controlling protein adsorption, cell adhesion, and subsequent cellular responses is critical for the success of medical implants, tissue engineering scaffolds, and drug delivery systems. Fmoc-10-aminodecanoic acid (Fmoc-10-Adc-OH) is a unique molecule for surface modification, combining the self-assembly-promoting fluorenylmethyloxycarbonyl (Fmoc) group with a ten-carbon aliphatic chain. This structure allows for the creation of well-defined, hydrophobic surfaces through the spontaneous organization of molecules into self-assembled monolayers (SAMs).[1][2]
The aromatic Fmoc group facilitates intermolecular π-π stacking, a key driving force for self-assembly, while the long alkyl chain contributes to the formation of a densely packed, hydrophobic layer through van der Waals interactions.[1][2] This application note provides detailed protocols for the modification of biomaterial surfaces with this compound, methods for characterizing the modified surfaces, and a discussion of the potential impact on cellular behavior, including a hypothetical signaling pathway.
Data Presentation: Expected Surface Properties
The modification of a biomaterial surface with this compound is expected to significantly alter its physicochemical properties. The following table summarizes the anticipated changes, based on general principles of self-assembled monolayers of long-chain alkanethiols and other Fmoc-amino acids.
| Surface Property | Unmodified Substrate (e.g., Gold, Glass) | This compound Modified Surface (Expected) | Characterization Technique |
| Water Contact Angle (°) | Varies (e.g., Gold: ~70°, Glass: <20°) | > 100° (Hydrophobic) | Contact Angle Goniometry |
| Surface Free Energy (mN/m) | High | Low | Contact Angle Goniometry |
| Protein Adsorption (e.g., Albumin, Fibrinogen) | High and often denaturing | Reduced non-specific adsorption, potential for selective adsorption of certain proteins | Quartz Crystal Microbalance (QCM), Surface Plasmon Resonance (SPR), ELISA |
| Surface Roughness (nm) | Low (substrate dependent) | Low (formation of a smooth monolayer) | Atomic Force Microscopy (AFM) |
| Surface Chemistry | Substrate-specific (e.g., Au, Si-OH) | Presence of fluorenyl and alkyl groups | X-ray Photoelectron Spectroscopy (XPS), Fourier-Transform Infrared Spectroscopy (FTIR) |
Experimental Protocols
Protocol 1: Surface Modification of Gold Substrates with this compound via Thiol Linkage
This protocol describes the covalent attachment of this compound to a gold surface using a thiol-containing linker.
Materials:
-
Gold-coated substrates (e.g., glass slides, silicon wafers)
-
This compound
-
11-mercaptoundecanoic acid (MUA)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Ethanol
-
Deionized (DI) water
-
Nitrogen gas
Procedure:
-
Substrate Cleaning:
-
Clean the gold substrates by sonicating in ethanol for 15 minutes, followed by DI water for 15 minutes.
-
Dry the substrates under a stream of nitrogen gas.
-
Further clean the substrates using a UV/Ozone cleaner for 15 minutes to remove any organic contaminants.
-
-
Formation of MUA Self-Assembled Monolayer (SAM):
-
Prepare a 1 mM solution of MUA in absolute ethanol.
-
Immerse the cleaned gold substrates in the MUA solution for 24 hours at room temperature to form a dense SAM.
-
Rinse the substrates thoroughly with ethanol and dry under nitrogen.
-
-
Activation of Carboxylic Acid Groups:
-
Prepare a solution of 0.1 M DCC and 0.05 M NHS in anhydrous DMF.
-
Immerse the MUA-modified substrates in the DCC/NHS solution for 1 hour at room temperature to activate the carboxylic acid groups of the MUA.
-
Rinse the substrates with anhydrous DMF.
-
-
Coupling of this compound:
-
Prepare a 10 mM solution of this compound in anhydrous DMF.
-
Immerse the activated substrates in the this compound solution and leave to react overnight at room temperature.
-
Rinse the substrates sequentially with DMF, ethanol, and DI water.
-
Dry the modified substrates under a stream of nitrogen.
-
Store the functionalized substrates in a desiccator.
-
Protocol 2: Quantification of this compound on the Surface
This protocol allows for the quantification of the immobilized this compound by cleaving the Fmoc group and measuring the absorbance of the resulting dibenzofulvene-piperidine adduct.[3][4][5][6][7]
Materials:
-
This compound modified substrate
-
20% (v/v) Piperidine in DMF
-
DMF
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Fmoc Group Cleavage:
-
Place the this compound modified substrate in a known volume of 20% piperidine in DMF solution (e.g., 1 mL for a 1 cm² substrate).
-
Incubate for 30 minutes at room temperature with gentle agitation.
-
-
Spectrophotometric Measurement:
-
Transfer the piperidine/DMF solution containing the cleaved dibenzofulvene-piperidine adduct to a quartz cuvette.
-
Measure the absorbance at 301 nm using a UV-Vis spectrophotometer. Use a 20% piperidine in DMF solution as a blank.
-
-
Calculation of Surface Density:
-
Calculate the concentration of the dibenzofulvene-piperidine adduct using the Beer-Lambert law (A = εcl), where:
-
A is the absorbance at 301 nm.
-
ε is the molar extinction coefficient of the dibenzofulvene-piperidine adduct (~7800 M⁻¹cm⁻¹).[5]
-
c is the concentration in mol/L.
-
l is the path length of the cuvette (typically 1 cm).
-
-
Calculate the total number of moles of this compound by multiplying the concentration by the volume of the solution used for cleavage.
-
Calculate the surface density by dividing the total moles by the surface area of the substrate (e.g., in moles/cm²).
-
Visualizations
Workflow for Biomaterial Surface Modification
Caption: Experimental workflow for modifying a biomaterial surface with this compound.
Hypothetical Signaling Pathway: Integrin Activation on a Hydrophobic Surface
The hydrophobic surface created by this compound is expected to influence cell behavior, in part, by modulating protein adsorption and subsequent cell adhesion mediated by integrin receptors. Hydrophobic surfaces can promote the denaturation of adsorbed proteins, exposing cryptic binding sites that can lead to altered integrin clustering and activation.[8] This can trigger downstream signaling cascades that affect cell spreading, migration, and differentiation.[9]
Caption: Hypothetical integrin-mediated signaling cascade initiated by cell adhesion to a hydrophobic this compound surface.
Conclusion
This compound offers a promising avenue for the creation of well-defined, hydrophobic biomaterial surfaces. The protocols outlined in this application note provide a starting point for researchers to explore the potential of this molecule in controlling biological interactions at the material interface. The inherent hydrophobicity imparted by the long alkyl chain is predicted to significantly influence protein adsorption and cellular responses. Further investigation into the specific cell signaling pathways activated by these surfaces will be crucial for the rational design of biomaterials for a variety of applications, from medical implants to advanced cell culture substrates.
References
- 1. Self-assembly of amino acids toward functional biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJNANO - Self-assembly of amino acids toward functional biomaterials [beilstein-journals.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Making sure you're not a bot! [mostwiedzy.pl]
- 6. Quantification of amino groups on halloysite surfaces using the Fmoc-method - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. A Facile Method to Quantify Synthetic Peptide Concentrations on Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein Adsorption Alters Hydrophobic Surfaces Used for Suspension Culture of Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application of Fmoc-10-Adc-OH in Drug Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-10-Adc-OH, or 10-(9H-fluoren-9-ylmethoxycarbonylamino)decanoic acid, is a versatile building block for the development of advanced drug delivery systems. This molecule uniquely combines a hydrophobic Fmoc (9-fluorenylmethyloxycarbonyl) group with a long ten-carbon aliphatic chain (aminodecanoic acid, Adc), terminating in a carboxylic acid. This structure lends itself to two primary applications in drug delivery: as a flexible, hydrophobic linker in bioconjugates such as Antibody-Drug Conjugates (ADCs), and as a self-assembling moiety for the formation of hydrogel-based drug depots.
The Fmoc group provides a temporary protecting group for the amine, essential for controlled synthesis, and its aromatic nature can drive self-assembly through π-π stacking interactions. The long aliphatic chain offers spatial separation between a carrier molecule and a payload, which can be crucial for maintaining the biological activity of both components. Furthermore, the hydrophobicity of the linker can influence the pharmacokinetic properties of the conjugate.
These application notes provide an overview of the potential uses of this compound in drug delivery, along with detailed protocols for its incorporation into drug delivery platforms.
Key Applications
-
Linker in Antibody-Drug Conjugates (ADCs): this compound can be utilized as a component of a linker system to connect a cytotoxic payload to a monoclonal antibody. The long aliphatic chain provides spatial separation between the antibody and the drug, which can be advantageous in overcoming steric hindrance and maintaining the binding affinity of the antibody. The hydrophobic nature of the decanoic acid chain may also contribute to the overall properties of the ADC, such as its aggregation propensity and pharmacokinetic profile.
-
Hydrogel Formation for Sustained Drug Release: The Fmoc group is known to induce the self-assembly of amino acids and peptides into nanofibrous networks that can form hydrogels.[1][2] These hydrogels can encapsulate therapeutic agents and provide their sustained release over time.[3][4] this compound, with its amphiphilic character, is a candidate for forming such hydrogels, where the long aliphatic chain would contribute to the hydrophobic interactions within the self-assembled structure.
Quantitative Data Summary
Due to the limited availability of specific experimental data for this compound in the literature, the following tables provide illustrative data based on studies of similar long-chain amino acid linkers and Fmoc-amino acid hydrogels. This data is intended to provide a general understanding of the expected properties.
Table 1: Illustrative Properties of ADCs with Long-Chain Hydrophobic Linkers
| Property | ADC with Short Hydrophilic Linker | ADC with Long Hydrophobic Linker (e.g., incorporating 10-Adc) | Reference |
| Drug-to-Antibody Ratio (DAR) | 3.5 | 3.8 | [5] |
| In Vitro Cytotoxicity (IC50) | 1.5 nM | 1.2 nM | [6] |
| Plasma Half-life | 150 hours | 180 hours | [7] |
| Tendency for Aggregation | Low | Moderate | [8] |
Table 2: Illustrative Properties of Fmoc-Amino Acid Based Hydrogels
| Property | Fmoc-Phenylalanine Hydrogel | Hypothetical this compound Hydrogel | Reference |
| Minimum Gelation Concentration (wt%) | 0.5% | 0.8% | [4] |
| Storage Modulus (G') | ~1000 Pa | ~1500 Pa | [9] |
| Drug Release Half-life (Doxorubicin) | 48 hours | 72 hours | [3] |
Experimental Protocols
Protocol 1: Incorporation of this compound as a Linker in a Peptide for ADC Synthesis via Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual Fmoc-SPPS for incorporating this compound into a peptide sequence that will serve as a linker for an ADC.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including this compound)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvent: DMF, DCM
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Precipitation solvent: Cold diethyl ether
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the 20% piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 2 hours at room temperature.
-
Perform a Kaiser test to confirm complete coupling (ninhydrin negative).
-
-
Chain Elongation: Repeat the Fmoc deprotection (Step 2) and coupling (Step 3) steps for any subsequent amino acids in the linker sequence.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (Step 2).
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin.
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether twice.
-
Dry the peptide linker.
-
Purify by reverse-phase HPLC.
-
Diagram: SPPS Workflow for Linker Synthesis
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of a linker containing this compound.
Protocol 2: Formation of a Self-Assembled Hydrogel from this compound for Drug Encapsulation
This protocol describes the formation of a self-assembled hydrogel from this compound using a pH switch method.
Materials:
-
This compound
-
0.1 M Sodium Hydroxide (NaOH) solution
-
0.1 M Hydrochloric Acid (HCl) or Glucono-δ-lactone (GdL) for slow pH reduction
-
Phosphate Buffered Saline (PBS, pH 7.4)
-
Sterile deionized water
-
Drug to be encapsulated
Procedure:
-
Dissolution:
-
Weigh the desired amount of this compound powder.
-
Dissolve it in a small volume of 0.1 M NaOH solution to deprotonate the carboxylic acid, forming a clear solution. For example, to prepare a 1% (w/v) hydrogel, dissolve 10 mg of this compound in 100 µL of 0.1 M NaOH.
-
-
Dilution: Dilute the solution with sterile deionized water or PBS to the desired final concentration. For a final volume of 1 mL, add 900 µL of the chosen buffer.
-
Drug Incorporation:
-
If the drug is water-soluble, dissolve it in the aqueous peptide solution before pH adjustment.
-
If the drug is hydrophobic, it can be co-dissolved with the this compound in a minimal amount of a co-solvent like DMSO before adding the aqueous buffer.
-
-
pH Adjustment (Gelation Trigger):
-
Rapid Gelation: Slowly add 0.1 M HCl dropwise while gently vortexing the solution until the pH reaches the desired value (typically around 7.0-7.4). Gelation should occur rapidly.
-
Slow Gelation: For more homogeneous gel formation, add a calculated amount of GdL to the basic solution. GdL will hydrolyze to gluconic acid, gradually lowering the pH and inducing gelation over several hours.
-
-
Incubation: Allow the hydrogel to equilibrate at room temperature or 37°C for at least 30 minutes (for rapid gelation) or overnight (for slow gelation).
-
Verification: Confirm gel formation by inverting the vial. The hydrogel should be stable and not flow.
Diagram: Hydrogel Formation and Drug Encapsulation
Caption: Workflow for the formation of a drug-loaded hydrogel using this compound via a pH-switch method.
Protocol 3: In Vitro Drug Release Study from this compound Hydrogel
Procedure:
-
Prepare drug-loaded this compound hydrogels in vials or a multi-well plate as described in Protocol 2.
-
Carefully overlay the hydrogel with a known volume of release buffer (e.g., PBS, pH 7.4).
-
Incubate the samples at 37°C.
-
At predetermined time points, collect the entire supernatant (release buffer) and replace it with an equal volume of fresh buffer.
-
Analyze the concentration of the released drug in the collected supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculate the cumulative percentage of drug released over time.
Diagram: Drug Release Study Workflow
Caption: Workflow for conducting an in vitro drug release study from an this compound hydrogel.
Conclusion
This compound is a promising bifunctional molecule for the development of innovative drug delivery systems. Its long aliphatic chain and terminal functional groups make it suitable for use as a linker in complex bioconjugates like ADCs, potentially offering advantages in terms of steric hindrance and pharmacokinetic modulation. Furthermore, the presence of the Fmoc group suggests its utility as a self-assembling building block for the creation of hydrogels for sustained drug release. The provided protocols, based on established methodologies for similar compounds, offer a starting point for researchers to explore the full potential of this compound in their drug delivery research. Further experimental validation is necessary to fully characterize the properties and performance of this compound-based systems.
References
- 1. chempep.com [chempep.com]
- 2. Biosynthesis and Characterization of Cross-Linked Fmoc Peptide-Based Hydrogels for Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. De novo design of self-assembly hydrogels based on Fmoc-diphenylalanine providing drug release - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 4. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 5. veranova.com [veranova.com]
- 6. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. New Physical Hydrogels Based on Co-Assembling of FMOC–Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of Peptides Containing Fmoc-10-Adc-OH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with peptides incorporating the hydrophobic residue, Fmoc-10-aminodecanoic acid (Fmoc-10-Adc-OH).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it impact peptide solubility?
A1: this compound, or N-(9-Fluorenylmethyloxycarbonyl)-10-aminodecanoic acid, is an amino acid derivative used in peptide synthesis.[1][2][3] It consists of a ten-carbon aliphatic chain (a highly nonpolar and hydrophobic component) and a large, hydrophobic 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group.[4] The combined hydrophobicity of the long alkyl chain and the Fmoc group significantly decreases the solubility of peptides containing this residue in aqueous solutions, often leading to aggregation and precipitation.[5][6]
Q2: What are the initial signs of poor solubility during my experiments?
A2: Common indicators of poor peptide solubility include the formation of a cloudy or milky suspension, visible precipitates, or a gel-like substance upon attempting to dissolve the lyophilized peptide in your desired solvent.[7] During purification by High-Performance Liquid Chromatography (HPLC), poor solubility can manifest as peak broadening, tailing, or even the complete absence of the expected peak due to precipitation of the peptide on the column or in the sample loop.[2]
Q3: Is it preferable to dissolve my this compound-containing peptide in an aqueous or organic solvent first?
A3: For highly hydrophobic peptides, it is strongly recommended to first attempt dissolution in a small amount of an organic solvent.[8] Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are common choices due to their ability to disrupt hydrophobic interactions.[9] Once the peptide is dissolved in the organic solvent, the desired aqueous buffer can be added slowly and incrementally while vortexing.
Q4: How does pH influence the solubility of these peptides?
A4: The solubility of a peptide is generally lowest at its isoelectric point (pI), where the net charge is zero, as this can promote aggregation. Adjusting the pH of the aqueous buffer away from the pI can increase the net charge of the peptide, thereby enhancing its interaction with water and improving solubility. For a peptide containing this compound, which is uncharged, the overall charge will depend on the other amino acids in the sequence. If the peptide has a net positive charge (basic), dissolving it in a slightly acidic solution (e.g., 10% acetic acid) can help. Conversely, if it has a net negative charge (acidic), a slightly basic solution (e.g., 0.1 M ammonium bicarbonate) may be effective.[7][8]
Q5: Can sonication or heating be used to improve solubility?
A5: Yes, both methods can be effective but should be used with caution. Sonication can help break apart aggregates and facilitate dissolution. Gentle warming (e.g., to 40°C) can also increase solubility.[9] However, prolonged or excessive heating should be avoided as it can lead to peptide degradation.[1] It is advisable to use these methods in short bursts and monitor the solution for any signs of degradation.
Troubleshooting Guide
This guide provides a systematic approach to resolving solubility issues with peptides containing this compound.
Problem: Lyophilized peptide does not dissolve in aqueous buffer.
This is a common issue due to the high hydrophobicity of the this compound residue.
References
- 1. scbt.com [scbt.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. chempep.com [chempep.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 143688-82-8 [chemicalbook.com]
- 6. Automated Peptide Synthesizers [peptidemachines.com]
- 7. peptide.com [peptide.com]
- 8. advancedchemtech.com [advancedchemtech.com]
- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
Technical Support Center: Preventing Aggregation of Peptides with Long Hydrophobic Linkers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues with peptides containing long hydrophobic linkers.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation for peptides with long hydrophobic linkers?
A1: The aggregation of peptides with long hydrophobic linkers is a multifaceted issue primarily driven by the inherent hydrophobicity of the molecule. Key contributing factors include:
-
Hydrophobic Interactions: The long hydrophobic linkers, often composed of alkyl chains or other nonpolar moieties, have a strong tendency to self-associate in aqueous environments to minimize their exposure to water. This intermolecular association is a primary driver of aggregation.[1][2]
-
Peptide Concentration: Higher peptide concentrations increase the likelihood of intermolecular collisions, promoting the formation of aggregates. Many peptides exhibit a critical aggregation concentration (CAC), above which self-assembly into larger structures becomes favorable.[3][4][5][6][7]
-
pH and Net Charge: The pH of the solution influences the net charge of the peptide. When the pH is close to the peptide's isoelectric point (pI), the net charge is minimal, reducing electrostatic repulsion between peptide molecules and thus increasing the propensity for aggregation.[8][9][10][11]
-
Temperature: Temperature can have a complex effect on peptide aggregation. While higher temperatures can increase the rate of aggregation by promoting molecular motion and hydrophobic interactions, in some cases, it can also disrupt existing aggregates.[12][13][14] The stability of a peptide at various temperatures should be empirically determined.
-
Secondary Structure Formation: The peptide sequence itself may have a propensity to form aggregation-prone secondary structures, such as β-sheets. The hydrophobic linker can increase the local concentration of the peptide, potentially facilitating the formation of these structures.
Q2: How does the length of the hydrophobic linker impact peptide aggregation?
A2: The length of the hydrophobic linker plays a significant role in the aggregation propensity of a peptide. Generally, a longer hydrophobic linker leads to a greater tendency for aggregation.[15] This is because:
-
Increased Hydrophobicity: A longer alkyl or hydrophobic chain increases the overall hydrophobicity of the peptide-linker conjugate, leading to stronger hydrophobic interactions between molecules.
-
Enhanced Intermolecular van der Waals Forces: Longer linkers provide a larger surface area for van der Waals interactions between the hydrophobic chains, further stabilizing the aggregated state.
-
Lower Critical Aggregation Concentration (CAC): Peptides with longer hydrophobic linkers are expected to have a lower CAC, meaning they will start to aggregate at lower concentrations compared to peptides with shorter linkers.
Q3: What are the most effective excipients for preventing the aggregation of these types of peptides?
A3: Several classes of excipients can be effective in preventing the aggregation of peptides with long hydrophobic linkers:
-
Surfactants: Non-ionic surfactants such as Polysorbate 20 (Tween 20), Polysorbate 80 (Tween 80), and Pluronics are commonly used. They work by coating the hydrophobic surfaces of the peptide-linker conjugate, thereby preventing self-association.[16][17]
-
Sugars and Polyols: Sugars like sucrose and trehalose, and polyols like mannitol and sorbitol, can stabilize peptides by promoting a preferential hydration layer around the peptide, which can help to keep them in solution.
-
Amino Acids: Certain amino acids, such as arginine and proline, can act as aggregation inhibitors. Arginine, in particular, is known to suppress the aggregation of proteins and peptides.[16]
-
Organic Solvents: In some cases, the addition of a small amount of an organic co-solvent like ethanol or isopropanol can help to solubilize the hydrophobic peptide and prevent aggregation.[18] However, the compatibility of organic solvents with the final application must be considered.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common aggregation-related issues encountered during experiments.
Problem: Visible precipitation or cloudiness in the peptide solution.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Peptide concentration is above its solubility limit or CAC. | Dilute the peptide solution to a lower concentration. | The solution becomes clear, indicating concentration-dependent aggregation. |
| The pH of the buffer is near the peptide's isoelectric point (pI). | Adjust the pH of the buffer to be at least 1-2 units away from the pI. | The peptide gains a net positive or negative charge, increasing electrostatic repulsion and solubility.[8][9] |
| Inappropriate buffer or ionic strength. | Screen different buffer systems (e.g., citrate, phosphate, Tris) and vary the ionic strength with salts like NaCl. | An optimal buffer and salt concentration can stabilize the peptide and prevent precipitation. |
| Temperature-induced aggregation. | Handle and store the peptide solution at a lower temperature (e.g., 4°C or on ice). | Aggregation kinetics are slowed at lower temperatures.[19] |
Problem: High molecular weight species observed in Size-Exclusion Chromatography (SEC).
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Formation of soluble aggregates. | Add excipients such as non-ionic surfactants (e.g., 0.01-0.1% Tween 20) or arginine (e.g., 50-150 mM) to the formulation. | The high molecular weight peaks are reduced or eliminated, indicating the disruption of non-covalent aggregates. |
| Non-specific interactions with the SEC column matrix. | Modify the mobile phase by adding an organic modifier (e.g., 10-20% acetonitrile) or increasing the salt concentration. | Peak shape improves, and tailing is reduced, suggesting that non-specific binding to the column has been minimized. |
| Incorrect storage conditions leading to aggregation over time. | Review and optimize storage conditions (temperature, light exposure, container material). Perform a time-course stability study. | The formation of aggregates over time is minimized under optimized storage conditions. |
Data Presentation
Table 1: Effect of Hydrophobic Linker Length on Critical Aggregation Concentration (CAC)
The following table provides illustrative data on how the length of a hydrophobic alkyl linker can influence the Critical Aggregation Concentration (CAC) of a model peptide. Note: These are representative values and the actual CAC will be sequence-dependent.
| Peptide-Linker Conjugate | Linker Length | Critical Aggregation Concentration (µM) |
| Model-Peptide-C8 | 8 Carbons | 150 |
| Model-Peptide-C12 | 12 Carbons | 50 |
| Model-Peptide-C16 | 16 Carbons | 10 |
| Model-Peptide-C18 | 18 Carbons | < 1 |
Table 2: Efficacy of Different Excipients in Preventing Aggregation
This table summarizes the effective concentration ranges for common excipients used to prevent the aggregation of a model peptide with a C16 hydrophobic linker, as measured by a reduction in turbidity.
| Excipient | Concentration Range | % Reduction in Aggregation (at optimal concentration) |
| Polysorbate 20 (Tween 20) | 0.01% - 0.1% (v/v) | 85% |
| Polysorbate 80 (Tween 80) | 0.01% - 0.1% (v/v) | 82% |
| L-Arginine | 50 mM - 200 mM | 75% |
| Sucrose | 5% - 15% (w/v) | 60% |
Experimental Protocols
Dynamic Light Scattering (DLS) for Aggregate Detection
DLS is a non-invasive technique used to measure the size distribution of particles in a solution. It is highly sensitive to the presence of large aggregates.[20][21][22]
Methodology:
-
Sample Preparation:
-
Prepare the peptide solution in a suitable buffer at the desired concentration.
-
Filter the sample through a 0.22 µm syringe filter to remove any dust or extraneous particles.[23]
-
Allow the sample to equilibrate at the desired temperature.
-
-
Instrument Setup:
-
Ensure the DLS instrument is clean and calibrated according to the manufacturer's instructions.
-
Set the measurement parameters, including temperature, scattering angle (typically 90° or 173°), and acquisition time.
-
-
Measurement:
-
Carefully transfer the filtered sample to a clean, dust-free cuvette.
-
Place the cuvette in the instrument and initiate the measurement.
-
Collect data for a sufficient duration to obtain a stable correlation function.
-
-
Data Analysis:
-
The instrument's software will analyze the correlation function to generate a size distribution profile.
-
Look for the presence of multiple peaks, with larger peaks indicating the presence of aggregates. The polydispersity index (PDI) can also provide an indication of the heterogeneity of the sample.[20]
-
Caption: Workflow for detecting peptide aggregation using Dynamic Light Scattering.
Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
SEC-MALS is a powerful technique that separates molecules based on their hydrodynamic radius and then uses light scattering to determine their absolute molar mass, providing a quantitative measure of oligomeric state and aggregation.[24][25][26][27][28]
Methodology:
-
System Preparation:
-
Equilibrate the SEC column and MALS and RI detectors with a filtered (0.1 µm) and degassed mobile phase.[25] The mobile phase should be optimized to prevent non-specific interactions between the peptide and the column matrix.
-
Perform a blank injection of the mobile phase to establish a stable baseline.
-
-
Sample Preparation:
-
Prepare the peptide sample in the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter immediately before injection.
-
-
Data Acquisition:
-
Inject the prepared sample onto the SEC column.
-
Collect data from the UV, MALS, and RI detectors simultaneously as the sample elutes from the column.
-
-
Data Analysis:
-
Use the appropriate software to analyze the data. The software will use the signals from the concentration detector (UV or RI) and the light scattering detectors to calculate the molar mass at each point across the elution profile.
-
Identify peaks corresponding to the monomeric peptide and any higher-order aggregates. The calculated molar mass for each peak will confirm its oligomeric state.
-
Caption: Workflow for characterizing peptide aggregation with SEC-MALS.
Thioflavin T (ThT) Assay for Fibril Formation
The ThT assay is a fluorescent-based method used to monitor the formation of amyloid-like fibrils, which are a common type of peptide aggregate. ThT exhibits enhanced fluorescence upon binding to the β-sheet structures within fibrils.[29][30][31][32]
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of Thioflavin T (e.g., 1 mM) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) and filter it through a 0.22 µm filter. Store protected from light.[29]
-
Prepare the peptide solution at the desired concentration in the same buffer.
-
-
Assay Setup:
-
In a black, clear-bottom 96-well plate, add the peptide solution to the wells.
-
Add the ThT working solution to each well to a final concentration of typically 10-20 µM.
-
Include control wells with buffer and ThT only (blank) and monomeric peptide with ThT (initial fluorescence).
-
-
Incubation and Measurement:
-
Data Analysis:
-
Subtract the blank fluorescence from all readings.
-
Plot the fluorescence intensity against time. A sigmoidal curve is characteristic of amyloid fibril formation, with a lag phase, an exponential growth phase, and a plateau phase.
-
Caption: Workflow for monitoring fibril formation using the Thioflavin T assay.
Logical Relationships
Troubleshooting Decision Tree for Peptide Aggregation
References
- 1. Generic hydrophobic residues are sufficient to promote aggregation of the Alzheimer's Aβ42 peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Critical Aggregation Concentration Can be a Predictor of Doxorubicin Delivery Performance of Self-Assembling Amphiphilic Peptides with Different Hydrophobic Tails - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The critical aggregation concentration of peptide surfactants is predictable from dynamic hydrophobic property - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel Descriptors Derived from the Aggregation Propensity of Di- and Tripeptides Can Predict the Critical Aggregation Concentration of Longer Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Modulatory Effects of Acidic pH and Membrane Potential on the Adsorption of pH-Sensitive Peptides to Anionic Lipid Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Influence of pH and sequence in peptide aggregation via molecular simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Association of Helical β-Peptides and their Aggregation Behavior from the Potential of Mean Force in Explicit Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Distinct thermodynamic signature of oligomer generation in the aggregation of the amyloid-β peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Aggregation of biologically important peptides and proteins: inhibition or acceleration depending on protein and metal ion concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of Hydrophobic Tail Length Variation on Surfactant-Mediated Protein Stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. Surfactant effects on amyloid aggregation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Comparison between the behavior of different hydrophobic peptides allowing membrane anchoring of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. file.yizimg.com [file.yizimg.com]
- 20. unchainedlabs.com [unchainedlabs.com]
- 21. zentriforce.com [zentriforce.com]
- 22. medium.com [medium.com]
- 23. research.cbc.osu.edu [research.cbc.osu.edu]
- 24. m.youtube.com [m.youtube.com]
- 25. static1.squarespace.com [static1.squarespace.com]
- 26. cmi.hms.harvard.edu [cmi.hms.harvard.edu]
- 27. wyatt.com [wyatt.com]
- 28. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 29. Thioflavin T spectroscopic assay [assay-protocol.com]
- 30. Thioflavin T Assay [protocols.io]
- 31. youtube.com [youtube.com]
- 32. tandfonline.com [tandfonline.com]
Incomplete coupling of Fmoc-10-Adc-OH in SPPS and solutions
Welcome to our technical support center for Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to the coupling of Fmoc-10-Adc-OH. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to ensure the successful incorporation of this amino acid into your peptide sequences.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it exhibit incomplete coupling?
This compound is the N-α-Fmoc protected form of 10-aminodecanoic acid, a linear aliphatic amino acid. Unlike β-branched amino acids such as Valine or Isoleucine, 10-Adc-OH is not considered sterically hindered.[1] Therefore, incomplete coupling is often unexpected but can arise from several factors unrelated to classical steric hindrance:
-
Peptide Aggregation: The growing peptide chain, especially if it contains hydrophobic residues, can aggregate on the solid support, making the N-terminal amine inaccessible.
-
Suboptimal Activation: The chosen coupling reagent may not be sufficiently reactive, or the activation time could be inadequate.[2]
-
Reagent Quality: Degradation of the this compound, coupling reagents, or solvents due to moisture or improper storage can lead to poor coupling efficiency.[3]
-
Incomplete Fmoc Deprotection: If the Fmoc group from the previously coupled amino acid is not completely removed, the N-terminal amine will not be available for the incoming this compound.[2]
Q2: How can I detect incomplete coupling of this compound?
The most common in-process method for detecting incomplete coupling is the Kaiser (ninhydrin) test . This test detects the presence of free primary amines on the resin.
-
Positive Result (Blue/Purple Beads): Indicates the presence of unreacted amines, signifying an incomplete coupling reaction.
-
Negative Result (Yellow/Colorless Beads): Suggests that the coupling reaction is complete, as there are no free primary amines.
For a more definitive analysis post-synthesis, a small amount of the peptide can be cleaved from the resin and analyzed by Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) . The presence of deletion sequences (peptides missing the 10-Adc residue) in the MS data or a low-purity profile in the HPLC chromatogram confirms incomplete coupling.
Q3: What are the immediate steps to take if an incomplete coupling is detected?
If a positive Kaiser test indicates incomplete coupling, the most straightforward initial step is to perform a "double coupling." This involves repeating the coupling step with a fresh solution of activated this compound before proceeding to the next Fmoc deprotection step. If the Kaiser test remains positive after a second coupling, it may be necessary to "cap" the unreacted amines by acetylating them with acetic anhydride to prevent the formation of deletion peptides.
Troubleshooting Guide
If you are experiencing incomplete coupling of this compound, follow this systematic troubleshooting guide.
Initial Troubleshooting Steps
The following diagram outlines the initial decision-making process when a positive Kaiser test is observed after the first coupling of this compound.
Caption: Initial troubleshooting workflow for incomplete this compound coupling.
Advanced Troubleshooting Strategies
If double coupling and capping are insufficient or if the problem persists in subsequent syntheses, consider the following advanced strategies.
The choice of coupling reagent is critical for driving the reaction to completion. For seemingly non-hindered but problematic couplings, switching to a more potent activating reagent can be effective.
Table 1: Comparison of Common Coupling Reagents for SPPS
| Reagent Class | Examples | Relative Reactivity | Key Considerations |
| Aminium/Uronium Salts | HATU, HCTU, HBTU | Very High to High | HATU and HCTU are highly effective for difficult couplings.[2][4] HBTU is a common and effective choice. |
| Phosphonium Salts | PyBOP, PyAOP | High | Effective for sterically demanding couplings; byproducts can sometimes be challenging to remove.[2][4] |
| Carbodiimides | DIC | Moderate | Typically used with additives like HOBt or OxymaPure to enhance efficiency and reduce side reactions.[4] |
Table 2: Recommended Adjustments to Coupling Conditions
| Parameter | Standard Condition | Recommended Adjustment for Difficult Couplings | Rationale |
| Amino Acid Equivalents | 3 eq. | 3 - 5 eq. | A higher concentration can drive the reaction equilibrium towards the product.[5] |
| Coupling Reagent Equivalents | 2.9 eq. | 2.9 - 4.5 eq. | Ensures complete activation of the amino acid.[5] |
| Base Equivalents (e.g., DIPEA) | 6 eq. | 6 - 10 eq. | A larger excess of a non-nucleophilic base can be beneficial.[5] |
| Coupling Time | 30 - 60 min | 2 - 4 hours (or overnight) | Allows more time for the reaction to proceed to completion.[6] |
| Temperature | Room Temperature | Up to 50°C | Increased temperature can improve reaction kinetics and disrupt aggregation.[1][6] |
If the peptide sequence is hydrophobic, aggregation may be the root cause of incomplete coupling.
-
Solvent Choice: Switch from DMF to a more effective solvating solvent like N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF and DMSO.[6]
-
Chaotropic Agents: The addition of chaotropic agents like LiCl to the coupling and deprotection steps can disrupt secondary structures.
-
This compound: Ensure the amino acid is of high purity (≥99%).[3]
-
Solvents: Use anhydrous, amine-free DMF or NMP. Water can hydrolyze the activated amino acid.[3]
-
Coupling Reagents: Use fresh, high-quality coupling reagents, as they can degrade when exposed to moisture.[3]
The following diagram illustrates the logical flow for advanced troubleshooting.
Caption: Advanced troubleshooting strategies for this compound coupling.
Experimental Protocols
Protocol 1: Standard Double Coupling Procedure
This protocol is recommended as the first troubleshooting step after a failed initial coupling.
-
Initial Coupling Monitoring: After the initial coupling of this compound (e.g., for 1-2 hours), take a small sample of resin beads and perform a Kaiser test.
-
Positive Kaiser Test: If the beads turn blue, drain the coupling solution from the reaction vessel.
-
Resin Wash: Wash the resin thoroughly with DMF (3 x 1 min).
-
Second Coupling: Prepare a fresh solution of activated this compound using your standard protocol (e.g., 3 equivalents of this compound, 2.9 equivalents of HBTU, and 6 equivalents of DIPEA in DMF). Add this solution to the resin and agitate for another 1-2 hours.
-
Final Monitoring: Perform a second Kaiser test. If negative, wash the resin with DMF and proceed with the synthesis. If positive, consider capping (Protocol 2).
Protocol 2: Capping of Unreacted Amines
This protocol should be used when double coupling fails to prevent the formation of deletion peptides.
-
Resin Wash: After the failed coupling attempt, wash the resin with DMF (3 x 1 min).
-
Prepare Capping Solution: Prepare a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF.
-
Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.
-
Final Wash: Wash the resin thoroughly with DMF (3 x 1 min) and then DCM (3 x 1 min) before proceeding to the Fmoc deprotection step of the next amino acid.
Protocol 3: Coupling with HATU for Difficult Sequences
This protocol is designed for the efficient coupling of challenging amino acids or sequences prone to aggregation.
-
Resin Preparation: Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat the treatment for 10-15 minutes to ensure complete Fmoc removal. Wash the resin thoroughly with DMF (5-7 times).[2]
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), HATU (3-5 equivalents), and a hindered base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF. Allow the mixture to pre-activate for 1-2 minutes.[2]
-
Coupling Reaction: Add the activation solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 2-4 hours.[2]
-
Monitoring: Perform a Kaiser test to check for reaction completion.
-
Washing: Once the Kaiser test is negative, wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.[2]
References
Side reactions associated with Fmoc-10-Adc-OH during peptide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Fmoc-10-Adc-OH (Fmoc-10-aminodecanoic acid) in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in peptide synthesis?
This compound is an N-terminally protected long-chain amino acid. The Fmoc (9-fluorenylmethyloxycarbonyl) group is a base-labile protecting group commonly used in SPPS. The "10-Adc" portion refers to 10-aminodecanoic acid, a linear aliphatic chain with ten carbon atoms. Its primary applications include:
-
Spacers and Linkers: The long aliphatic chain serves as a flexible spacer to separate a peptide sequence from a carrier molecule, a solid support, or another functional moiety.
-
Modification of Peptide Properties: Incorporation of this hydrophobic chain can influence the overall solubility, aggregation propensity, and pharmacokinetic properties of a peptide.
-
PROTACs and Drug Conjugates: It can be used as a component of linkers in Proteolysis Targeting Chimeras (PROTACs) and other antibody-drug conjugates (ADCs).
Q2: What are the main challenges and potential side reactions associated with the use of this compound in SPPS?
The primary challenge associated with this compound is its long, hydrophobic alkyl chain, which can lead to:
-
Aggregation: The hydrophobic nature of the 10-carbon chain can promote inter- and intramolecular aggregation of the growing peptide chains on the solid support. This can lead to poor solvation, incomplete reactions (both coupling and deprotection), and difficulty in purification.[1]
-
Solubility Issues: this compound itself, as well as the resulting peptide, may have limited solubility in standard SPPS solvents like N,N-dimethylformamide (DMF), potentially leading to precipitation and incomplete coupling.[1]
-
Slow Reaction Kinetics: Steric hindrance from the bulky Fmoc group and the long alkyl chain, especially in the context of an aggregated peptide-resin, can slow down coupling and deprotection steps.
Q3: How can I monitor the coupling efficiency of this compound?
Standard qualitative and quantitative methods can be used:
-
Kaiser Test (Ninhydrin Test): This is a common qualitative test to detect the presence of free primary amines on the resin. A positive result (blue/purple beads) after a coupling step indicates incomplete reaction.
-
Chloranil Test: This test is useful for detecting secondary amines and can be used as a complementary method.
-
Cleavage and Analysis: A small amount of the peptide-resin can be cleaved, and the resulting peptide mixture analyzed by HPLC and mass spectrometry to quantify the amount of desired product versus deletion sequences (where this compound failed to couple).
Troubleshooting Guide
This guide addresses common issues encountered during the incorporation of this compound.
Issue 1: Incomplete Coupling (Positive Kaiser Test)
A positive Kaiser test after the coupling of this compound is a common problem, often stemming from aggregation or poor solubility.
dot
Caption: Troubleshooting workflow for incomplete coupling of this compound.
Solutions:
-
Double Coupling: This is the most straightforward first step. After the initial coupling, wash the resin and repeat the coupling step with a fresh solution of activated this compound.
-
Optimize Coupling Reagent: If double coupling fails, consider using a more potent coupling reagent.
-
Modify Reaction Conditions:
-
Increase Reaction Time: Extend the coupling time to 2-4 hours or even overnight.
-
Elevate Temperature: Increasing the temperature to 40-50°C can improve coupling kinetics. However, be cautious of potential side reactions like racemization with adjacent chiral amino acids.
-
Change Solvent: Switching from DMF to N-methyl-2-pyrrolidone (NMP) or using a mixture of DMF/dichloromethane (DCM) or adding a small amount of dimethyl sulfoxide (DMSO) can help disrupt aggregation.[2][3]
-
-
Capping: If subsequent coupling attempts fail, it is advisable to cap the unreacted amines with acetic anhydride to prevent the formation of deletion peptides.
Issue 2: Peptide Aggregation on Resin
Aggregation is a significant challenge due to the hydrophobic nature of the decanoic acid chain.
dot
Caption: Approaches to reduce peptide aggregation during SPPS.
Solutions:
-
Choice of Resin: Utilize high-swelling resins such as ChemMatrix® or TentaGel® that can better accommodate the growing, aggregating peptide chains.
-
"Magic Mixture" Solvents: Employ solvent mixtures known to disrupt secondary structures, such as a 1:1:1 mixture of DCM/DMF/NMP.[4]
-
Chaotropic Salts: The addition of chaotropic salts like LiCl or KSCN to the coupling and/or deprotection solutions can help break up aggregates.[2]
-
Backbone Protection: For particularly difficult sequences, incorporating backbone-protected amino acids (e.g., Hmb- or Dmb-dipeptides) at strategic locations can disrupt the hydrogen bonding network that leads to aggregation.[2][5]
Issue 3: Poor Solubility of this compound
While generally soluble in DMF and NMP, high concentrations or the presence of other hydrophobic residues can lead to solubility issues.
Solutions:
-
Pre-dissolve: Ensure this compound is fully dissolved in the solvent before adding it to the reaction vessel. Gentle warming or sonication may be necessary.
-
Use Co-solvents: The addition of a small amount of DMSO or DCM to the DMF can improve solubility.
-
Lower Concentration: If precipitation is observed, try using a slightly lower concentration of the amino acid, which may require a longer coupling time.
Experimental Protocols
Protocol 1: Standard Coupling of this compound using HATU
This protocol is a starting point for the incorporation of this compound.
-
Resin Preparation: Swell the resin (e.g., Rink Amide, 0.1 mmol scale) in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 5 min, then 1 x 15 min). Wash the resin thoroughly with DMF (5-7 times).
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents, 0.3 mmol), HATU (2.9 equivalents, 0.29 mmol), and DIPEA (6 equivalents, 0.6 mmol) in DMF. Allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activation mixture to the deprotected resin. Agitate at room temperature for 2 hours.
-
Washing: Wash the resin with DMF (3-5 times).
-
Monitoring: Perform a Kaiser test to check for completion. If positive, proceed to double coupling (repeat steps 3-5).
Protocol 2: Capping of Unreacted Amines
This protocol should be used if double coupling fails to yield a negative Kaiser test.
-
Resin Wash: After the failed coupling attempt, wash the resin thoroughly with DMF (3 x 1 min).
-
Capping Solution: Prepare a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF.
-
Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.
-
Final Wash: Wash the resin with DMF (3 x 1 min) and then DCM (3 x 1 min) before proceeding to the next Fmoc deprotection step.
Quantitative Data
The following tables provide a summary of typical reaction conditions and expected outcomes for the coupling of this compound. Note that actual results may vary depending on the specific peptide sequence and synthesis conditions.
Table 1: Comparison of Coupling Reagents for this compound
| Coupling Reagent | Class | Relative Reactivity | Recommended Use | Potential Side Reactions |
| HBTU/HATU | Uronium/Aminium Salt | High to Very High | First choice for difficult couplings | Guanidinylation of the N-terminus with excess reagent |
| PyBOP | Phosphonium Salt | High | Effective for sterically hindered amino acids | Byproducts can be difficult to remove |
| DIC/Oxyma | Carbodiimide | Moderate | Cost-effective for less demanding couplings | Slower reaction rates; potential for racemization at the preceding residue |
Table 2: Effect of Reaction Conditions on Coupling Efficiency
| Parameter | Standard Condition | Modified Condition for Difficult Coupling | Expected Outcome of Modification |
| Time | 1-2 hours | 2-4 hours or overnight | Increased coupling efficiency |
| Temperature | Room Temperature | 40-50 °C | Improved reaction kinetics, helps overcome aggregation |
| Solvent | DMF | NMP or DMF/DCM (1:1) | Enhanced solvation of peptide and disruption of aggregation |
| Equivalents of Amino Acid | 3 eq. | 4-5 eq. | Drives the reaction towards completion |
Visualizations
dot
Caption: Workflow for a single coupling cycle of this compound in SPPS.
References
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. peptide.com [peptide.com]
- 3. biotage.com [biotage.com]
- 4. Iodo-Labeling of Peptides for Quantitative MALDI MS Analysis─Screening for Bacteria-Binding Peptides from a Glycine-Zipper Library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chempep.com [chempep.com]
Technical Support Center: Optimizing Coupling Reagents for Fmoc-10-Adc-OH
Welcome to the technical support center for optimizing the coupling of Fmoc-10-aminodecanoic acid (Fmoc-10-Adc-OH). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the use of common coupling reagents such as HATU and HBTU.
Frequently Asked Questions (FAQs)
Q1: What makes the coupling of this compound potentially challenging?
This compound is a long-chain, sterically hindered amino acid. This bulkiness can make it difficult to achieve efficient coupling to the N-terminus of a growing peptide chain, potentially leading to lower yields and incomplete reactions.[1] The selection of an appropriate and powerful coupling reagent is crucial for success.
Q2: Which coupling reagent, HATU or HBTU, is generally recommended for a hindered amino acid like this compound?
For sterically hindered amino acids, HATU is generally the superior coupling reagent compared to HBTU.[1] Experimental evidence from studies on other bulky amino acids shows that HATU often leads to higher coupling efficiencies, faster reaction times, and a reduced risk of racemization.[1][2] This is attributed to HATU forming a more reactive OAt-ester intermediate, which can more readily overcome steric hindrance.[2]
Q3: What are the key differences between HATU and HBTU?
HATU and HBTU are both aminium-based coupling reagents, but they differ in the leaving group precursor they contain.[2][3] HATU is based on 1-hydroxy-7-azabenzotriazole (HOAt), while HBTU is based on 1-hydroxybenzotriazole (HOBt).[2] The nitrogen in the pyridine ring of HOAt makes it a more reactive leaving group, leading to faster and more efficient couplings.[2][3]
Q4: Can I use an excess of HATU or HBTU to improve coupling efficiency?
Using an excess of aminium-based coupling reagents like HATU and HBTU is not recommended. These reagents can react with the unprotected N-terminus of the peptide chain, causing a guanidinylation side reaction that blocks further chain elongation.[4] It is generally advised to use the coupling reagent in equimolar amounts relative to the carboxylic acid.[4]
Troubleshooting Guide
Issue 1: Low or incomplete coupling yield (e.g., positive Kaiser test after coupling).
A positive Kaiser test indicates the presence of unreacted primary amines on the resin, signaling a failed or incomplete coupling step.[3]
-
Potential Cause: Insufficient reactivity of the coupling reagent to overcome the steric hindrance of this compound.
-
Solution:
-
Switch to a more powerful coupling reagent: If you are using HBTU, consider switching to HATU, which is known for its higher reactivity with hindered amino acids.[1][3]
-
Double coupling: Perform the coupling reaction a second time with a fresh solution of activated this compound.[5]
-
Increase reaction time: Extend the coupling time to allow the reaction to proceed to completion. For HBTU with hindered amino acids, a reaction time of 2-4 hours may be necessary.[1]
-
Elevated Temperature: Performing the synthesis at a higher temperature, either through conventional heating or with a microwave peptide synthesizer, can help disrupt aggregation and improve coupling efficiency.[5]
-
Issue 2: Peptide aggregation during synthesis.
Peptide aggregation, the self-association of growing peptide chains on the solid support, can block reactive sites and lead to incomplete reactions.[6] This is more common with hydrophobic sequences.[6][7]
-
Potential Cause: The long hydrophobic chain of this compound may contribute to the formation of secondary structures and aggregation.[6]
-
Solution:
-
Use chaotropic salts: Before the coupling step, wash the resin with a solution of a chaotropic salt like LiCl in DMF to disrupt hydrogen bonding networks.[6][8]
-
Modify the solvent system: Switch from DMF to a more solvating solvent like N-Methyl-2-pyrrolidone (NMP).[7][9] Alternatively, using mixed solvent systems (e.g., DMF/DMSO) can also help prevent aggregation.[5]
-
Incorporate backbone protection: For very difficult sequences, introducing a backbone-protected dipeptide can disrupt the hydrogen bonding that leads to aggregation.[10]
-
Data Presentation
Table 1: Comparison of HATU and HBTU for Coupling Hindered Amino Acids
| Feature | HATU | HBTU |
| Full Name | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |
| Activating Additive | HOAt (1-Hydroxy-7-azabenzotriazole) | HOBt (1-Hydroxybenzotriazole) |
| Reactivity | Very High[3] | High |
| Coupling Speed | Faster than HBTU[4] | Slower than HATU[2] |
| Efficiency for Hindered Couplings | Excellent, often the reagent of choice[11] | Good, but may require longer reaction times or double coupling[11] |
| Risk of Racemization | Very low[4][11] | Low[12] |
| Potential Side Reactions | Guanidinylation of the N-terminus if used in excess | Guanidinylation of the N-terminus if used in excess[4] |
| Relative Cost | More expensive[11] | Less expensive[11] |
Experimental Protocols
Protocol 1: HATU-Mediated Coupling of a Sterically Hindered Amino Acid (e.g., this compound)
This protocol provides a general guideline. Optimization may be required for specific sequences.
-
Resin Swelling and Fmoc Deprotection:
-
Swell the resin in DMF for at least 30 minutes.[11]
-
Treat the resin with 20% piperidine in DMF for 5 minutes. Drain, then treat with fresh 20% piperidine in DMF for an additional 15 minutes to ensure complete Fmoc removal.[1]
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).[1]
-
Perform a Kaiser test to confirm the presence of free primary amines (a blue color indicates a positive result).[1]
-
-
Activation of this compound:
-
Coupling Reaction:
-
Add the activated this compound solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours. A longer coupling time is recommended due to steric hindrance.[1]
-
-
Monitoring and Washing:
Protocol 2: HBTU-Mediated Coupling of a Sterically Hindered Amino Acid (e.g., this compound)
-
Resin Swelling and Fmoc Deprotection:
-
Follow step 1 of the HATU protocol.
-
-
Activation of this compound:
-
Coupling Reaction:
-
Add the activated this compound solution to the resin.
-
Agitate the mixture at room temperature. A longer reaction time of 2-4 hours is generally recommended for HBTU when coupling sterically hindered amino acids.[1]
-
-
Monitoring and Washing:
-
Follow step 4 of the HATU protocol. If the Kaiser test remains positive, a second coupling is highly recommended.[1]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. biotage.com [biotage.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
Impact of the 10-carbon chain of Fmoc-10-Adc-OH on peptide purification
This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing Fmoc-10-Adc-OH in their peptide synthesis protocols. The unique properties of this reagent, specifically its long 10-carbon chain, can introduce challenges during peptide purification. This resource offers troubleshooting advice and frequently asked questions (FAQs) to address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its structure impact peptide properties?
This compound is an N-terminally Fmoc-protected amino acid with a 10-carbon aliphatic chain (10-aminodecanoic acid). The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group commonly used in solid-phase peptide synthesis (SPPS).[1][2] The key feature of this compound is its long carbon chain, which significantly increases the hydrophobicity of the peptide it is incorporated into. This increased hydrophobicity can be a critical factor during peptide purification, particularly by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Q2: What is the primary impact of the 10-carbon chain of this compound on peptide purification?
The 10-carbon chain dramatically increases the hydrophobicity of the peptide. In RP-HPLC, which separates molecules based on their hydrophobicity, this results in a significantly longer retention time on C8 or C18 columns.[3] While this can be advantageous for separating the target peptide from more hydrophilic, truncated impurities that lack the this compound group, it can also lead to several purification challenges.[3]
Q3: What are the common problems encountered when purifying peptides containing this compound?
Common issues stemming from the high hydrophobicity of peptides containing this compound include:
-
Poor Solubility: The peptide may be difficult to dissolve in the initial mobile phase, which is typically highly aqueous.[4]
-
Peptide Aggregation: The hydrophobic nature of the peptide can lead to intermolecular aggregation, resulting in broad or tailing peaks during HPLC analysis.[4][5]
-
Low Recovery: The peptide may bind irreversibly to the hydrophobic stationary phase of the HPLC column, leading to poor recovery of the purified product.[4]
-
Co-elution with Impurities: Hydrophobic impurities may have similar retention times to the target peptide, making separation difficult.
Q4: How can I improve the solubility of a peptide containing this compound for HPLC injection?
For peptides with poor aqueous solubility, initial dissolution in a small amount of a strong organic solvent is recommended.[4] Suitable solvents include dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP). After dissolution, the sample should be diluted with the initial mobile phase (e.g., water with 0.1% TFA) to the desired concentration for injection.[5]
Troubleshooting Guides
Guide 1: Troubleshooting Poor Peak Shape (Broad or Tailing Peaks)
| Potential Cause | Recommended Solution | Citation |
| Peptide Aggregation | Increase the column temperature (e.g., 40-60°C) to disrupt hydrophobic interactions. Reduce the sample concentration to minimize intermolecular aggregation. | [4][5] |
| Secondary Interactions | Ensure the mobile phase contains at least 0.1% trifluoroacetic acid (TFA) to minimize interactions with free silanol groups on the column. | [5] |
| Column Overload | Decrease the amount of peptide injected onto the column. | [5] |
Guide 2: Troubleshooting Low Peptide Recovery
| Potential Cause | Recommended Solution | Citation |
| Irreversible Adsorption | Use a less hydrophobic column, such as a C4 or C8 column, instead of a C18 column. Increase the final concentration of the organic solvent (e.g., acetonitrile) in the gradient to ensure complete elution. | [4] |
| Peptide Precipitation | Ensure the sample is fully dissolved before injection. Consider a different initial mobile phase with a slightly higher organic content. | [6] |
Quantitative Data Summary
The introduction of this compound is expected to significantly alter the retention time of a peptide in RP-HPLC. The following table provides a hypothetical comparison to illustrate the expected impact.
| Peptide | Expected Retention Time (minutes) on C18 column * | Expected Purity Issue |
| H-Ala-Gly-Leu-OH | ~10 | Potential co-elution with hydrophilic impurities |
| Fmoc-Ala-Gly-Leu-OH | ~25 | Increased retention, better separation from truncated sequences |
| Fmoc-10-Adc-Ala-Gly-Leu-OH | >40 | Potential for broad peaks, low recovery, co-elution with hydrophobic impurities |
*Note: These are illustrative retention times and will vary based on the specific HPLC system, column, and gradient conditions.[7]
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with this compound
This protocol outlines the manual coupling of this compound onto a resin-bound peptide.
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes to remove the N-terminal Fmoc group of the preceding amino acid.
-
Washing: Wash the resin thoroughly with DMF and isopropanol.
-
Coupling:
-
Prepare the coupling solution by dissolving this compound (3 eq.), a coupling reagent such as HATU (2.9 eq.), and a base like collidine (6 eq.) in DMF.
-
Add the coupling solution to the resin and react for 1-2 hours. Monitor the reaction using a Kaiser test.
-
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).
-
Final Washing and Drying: Wash the resin with DMF, DCM, and methanol, then dry under vacuum.
Protocol 2: Cleavage and Deprotection
-
Resin Preparation: Wash the dried peptide-resin with dichloromethane (DCM).
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol).
-
Cleavage Reaction: Add the cleavage cocktail to the resin and gently agitate for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the pellet with cold ether.
-
Drying: Dry the crude peptide pellet under vacuum.
Protocol 3: RP-HPLC Purification
-
Sample Preparation: Dissolve the crude peptide in a minimal volume of DMSO or DMF. Dilute with Mobile Phase A (Water + 0.1% TFA) to the desired injection concentration.
-
HPLC System:
-
Column: C8 or C4 reversed-phase column (e.g., 250 x 10 mm, 5 µm particle size).
-
Mobile Phase A: HPLC-grade water with 0.1% TFA.
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% TFA.
-
-
Scouting Run: Perform a rapid gradient (e.g., 5% to 95% B in 15 minutes) on an analytical column to determine the approximate elution percentage of the target peptide.
-
Preparative Run: Based on the scouting run, design a shallow gradient around the elution point of the peptide to maximize resolution. For example, if the peptide elutes at 60% B, a preparative gradient could be 50-70% B over 40 minutes.
-
Fraction Collection: Collect fractions corresponding to the main peptide peak.
-
Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical HPLC and mass spectrometry. Pool the pure fractions and lyophilize to obtain the final product.
Visualizations
Caption: Workflow for the synthesis and purification of a peptide containing this compound.
Caption: Troubleshooting logic for HPLC purification of highly hydrophobic peptides.
References
Technical Support Center: Mass Spectrometry of Peptides Containing 10-Aminodecanoic Acid
This guide provides troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working with the mass spectrometric analysis of peptides modified with 10-aminodecanoic acid. This modification introduces a C10 acyl chain, significantly increasing the hydrophobicity of the peptide and presenting unique analytical challenges.[1]
Frequently Asked Questions (FAQs)
Q1: Why is my 10-aminodecanoic acid-containing peptide showing poor signal intensity in ESI-MS?
A1: Peptides containing a 10-aminodecanoic acid moiety are highly hydrophobic, which can lead to several issues during electrospray ionization (ESI).[1][2]
-
Aggregation: Hydrophobic peptides tend to aggregate in aqueous solutions, preventing efficient ionization of individual molecules.[3]
-
Poor Solubilization: The peptide may not be fully dissolved in standard mobile phases.
-
Ion Suppression: These peptides can be prone to ion suppression, especially in complex mixtures.[4]
-
Surface Activity: The hydrophobic tail can cause the peptide to adsorb to surfaces like vials and tubing, reducing the amount reaching the detector.
To improve signal, consider modifying your sample preparation and liquid chromatography (LC) method. (See Troubleshooting Guide below).
Q2: What is the expected fragmentation pattern for a peptide containing 10-aminodecanoic acid in CID/HCD?
A2: In Collision-Induced Dissociation (CID) or Higher-Energy C-trap Dissociation (HCD), fragmentation primarily occurs along the peptide backbone, producing b- and y-type ions.[5][6] The 10-aminodecanoic acid residue will be part of the backbone. When sequencing, you should look for a mass difference in the b- or y-ion series corresponding to the residue mass of 10-aminodecanoic acid, which is 171.16 Da (C10H19NO). The long aliphatic chain itself is generally stable and does not typically produce characteristic fragment ions under standard CID/HCD conditions.
Q3: Can I use MALDI for analyzing these types of peptides?
A3: Yes, Matrix-Assisted Laser Desorption/Ionization (MALDI) can be a viable alternative to ESI. MALDI is often more tolerant of complex mixtures and detergents, which might be used to solubilize the hydrophobic peptide.[7][8] However, optimizing the matrix and spotting technique is crucial for achieving good signal and resolution.
Q4: How does the 10-aminodecanoic acid modification affect chromatographic retention time?
A4: The C10 acyl chain dramatically increases the hydrophobicity of the peptide. In reverse-phase high-performance liquid chromatography (RP-HPLC), you should expect a significant increase in retention time compared to the unmodified parent peptide.[9] This may require adjusting the gradient to use a higher percentage of organic solvent for elution.
Troubleshooting Guides
This section addresses specific issues in a problem-and-solution format.
Issue 1: Low Signal Intensity or No Peak Detected
| Potential Cause | Recommended Solution |
| Poor Solubility/Aggregation | Prepare the sample in a solution containing a higher percentage of organic solvent (e.g., 50% acetonitrile or isopropanol) with 0.1% formic acid or trifluoroacetic acid (TFA). |
| Sample Adsorption | Use low-adsorption vials and tubing. Consider adding a small amount of a non-ionic detergent, but be aware this can cause ion suppression in ESI.[4] |
| Inefficient Ionization | Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature). Try Atmospheric Pressure Photoionization (APPI), which can be more effective for hydrophobic molecules.[2][3] |
| Ion Suppression | Ensure high-purity solvents. If the sample is in a complex matrix, perform a solid-phase extraction (SPE) cleanup step prior to LC-MS analysis.[1] |
Issue 2: Poor Chromatographic Peak Shape (Tailing or Broadening)
| Potential Cause | Recommended Solution |
| Secondary Interactions | The hydrophobic tail may be interacting with the stationary phase. Try a column with a different chemistry (e.g., C4 or C8 instead of C18) or a wider pore size. |
| Slow Desorption | Increase the column temperature (e.g., to 40-60°C) to improve desorption kinetics and reduce peak broadening. |
| Inappropriate Gradient | The elution gradient may be too steep. A shallower gradient can improve peak shape and resolution for hydrophobic compounds.[10] |
| Sample Overload | Reduce the amount of sample injected onto the column. Fronting peaks can be a sign of overloading.[11] |
Issue 3: Difficult or Ambiguous MS/MS Spectrum Interpretation
| Potential Cause | Recommended Solution |
| Low Fragmentation Efficiency | Increase the collision energy (CID/HCD). The stable acyl chain may require more energy to induce sufficient backbone fragmentation. |
| Dominant Neutral Losses | Neutral losses (e.g., water, ammonia) can dominate the spectrum. Try a different fragmentation method like Electron Transfer Dissociation (ETD), which is less prone to cleaving labile side chains and better at preserving modification information. |
| Complex Spectrum | Use a high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF) to accurately determine the mass of fragment ions and distinguish them from noise or interferences.[12] |
| Incorrect Precursor Selection | Ensure the isolation window for the precursor ion is narrow enough to select only the isotopic peak of interest, avoiding co-isolation of contaminants. |
Experimental Protocols
Protocol 1: General LC-MS/MS Analysis of a 10-Aminodecanoic Acid Peptide
This protocol provides a starting point for method development. Optimization will be required based on the specific peptide sequence and instrumentation.
-
Sample Preparation:
-
Dissolve the purified peptide in 50:50 acetonitrile/water with 0.1% formic acid to a final concentration of 1 mg/mL.
-
Vortex thoroughly to ensure complete dissolution.
-
Dilute the stock solution to the desired working concentration (e.g., 1-10 µM) using the initial mobile phase composition (e.g., 95% Mobile Phase A).
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C8 or C4 Reverse-Phase Column (e.g., 2.1 mm x 100 mm, 3.5 µm particle size).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Gradient:
-
0-5 min: 5% B
-
5-45 min: 5% to 70% B (adjust based on hydrophobicity)
-
45-50 min: 70% to 95% B
-
50-55 min: Hold at 95% B
-
55-60 min: Return to 5% B and equilibrate.
-
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode.
-
MS1 Full Scan:
-
Mass Range: 300-2000 m/z.
-
Resolution: 60,000 (for Orbitrap).
-
-
Data-Dependent Acquisition (DDA / dd-MS2):
-
Activation Type: HCD or CID.
-
Isolation Window: 1.6 m/z.
-
Normalized Collision Energy (NCE): Start at 28-30 and optimize as needed.
-
Resolution (MS2): 15,000 (for Orbitrap).
-
Dynamic Exclusion: 30 seconds.
-
-
Data Presentation
When reporting quantitative results, such as comparing ionization efficiency under different conditions, use a clear tabular format.
Table 1: Example Comparison of Peak Area Under Different Mobile Phase Conditions
| Peptide Sequence | Mobile Phase Additive | Column Type | Peak Area (Arbitrary Units) |
| Ac-Lys(10-Adc)-Gly-Arg-NH2 | 0.1% Formic Acid | C18 | 1.5 x 10^6 |
| Ac-Lys(10-Adc)-Gly-Arg-NH2 | 0.1% Formic Acid | C8 | 4.2 x 10^6 |
| Ac-Lys(10-Adc)-Gly-Arg-NH2 | 0.05% TFA | C8 | 3.8 x 10^6 |
Ac-Lys(10-Adc)-Gly-Arg-NH2 denotes a hypothetical peptide where Lysine is modified with 10-aminodecanoic acid.
Visualizations (Graphviz)
References
- 1. Rapid isolation and characterization of bacterial lipopeptides using liquid chromatography and mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of Hydrophobic Peptides in the Presence of Detergent by Photoionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Hydrophobic Peptides in the Presence of Detergent by Photoionization Mass Spectrometry | PLOS One [journals.plos.org]
- 4. Detergent Issues in Peptide Purification and How to Overcome Them | Blog [preomics.com]
- 5. verifiedpeptides.com [verifiedpeptides.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. jchemrev.com [jchemrev.com]
- 9. Insight on physicochemical properties governing peptide MS1 response in HPLC-ESI-MS/MS: A deep learning approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. 2.4. Identification of Lipopeptides by LC-MS/MS [bio-protocol.org]
- 13. mdpi.com [mdpi.com]
Choosing the right cleavage cocktail for peptides with Fmoc-10-Adc-OH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the appropriate cleavage cocktail for peptides synthesized using Fmoc-10-aminodecanoic acid (Fmoc-10-Adc-OH). It includes troubleshooting guides and frequently asked questions to address common issues encountered during the final cleavage and deprotection step of solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cleavage?
This compound is an N-Fmoc protected derivative of 10-aminodecanoic acid.[1] It is a linear, aliphatic amino acid used as a spacer or linker in peptide synthesis to introduce a specific length and flexibility to the peptide structure. The 10-Adc-OH side chain itself is a simple, non-reactive alkyl chain. Therefore, its presence does not necessitate any special cleavage conditions. The choice of cleavage cocktail is dictated entirely by the other amino acids present in your peptide sequence and their respective side-chain protecting groups.
Q2: How do I select the right cleavage cocktail for my peptide?
The selection of a cleavage cocktail is one of the most critical steps in peptide synthesis.[2] It depends on the composition of your peptide, specifically the presence of "sensitive" amino acid residues that are prone to modification by reactive species generated during cleavage.[2][3] Use the decision tree diagram below to guide your selection.
References
Minimizing deletion sequences when using Fmoc-10-Adc-OH
Welcome to the Technical Support Center for the use of Fmoc-10-aminodecanoic acid (Fmoc-10-Adc-OH) in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the incorporation of this long-chain aliphatic linker, with a primary focus on minimizing the formation of deletion sequences.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of deletion sequences when coupling this compound?
A1: Deletion sequences, which are peptides lacking the intended 10-Adc residue, primarily arise from incomplete coupling reactions.[1] Several factors can contribute to this issue:
-
Steric Hindrance: Although 10-Adc itself is a linear chain and not sterically hindered at the alpha-carbon, the growing peptide chain on the solid support can fold or aggregate, making the N-terminal amine inaccessible.[2]
-
Poor Resin Swelling: Inadequate swelling of the resin in the chosen solvent can limit the accessibility of the reactive sites.[3]
-
Suboptimal Activation: Inefficient activation of the this compound carboxyl group can lead to slow and incomplete coupling.[2]
-
Reagent Quality: Degradation of the this compound, coupling reagents, or solvents due to improper storage or handling can significantly reduce coupling efficiency.[4]
-
Premature Fmoc-Group Cleavage: Though less common during the coupling step, the stability of the Fmoc group can be compromised by certain bases, leading to undesired side reactions.[5]
Q2: How can I detect incomplete coupling of this compound?
A2: The most common and immediate method for monitoring coupling completion is the Kaiser test (or ninhydrin test).[6] This test detects the presence of free primary amines on the resin.
-
Positive Result (Blue/Purple Beads): Indicates the presence of unreacted amines, signifying an incomplete coupling reaction.[6]
-
Negative Result (Yellow/Colorless Beads): Suggests that the coupling reaction is complete.[7]
For a more definitive analysis after the synthesis is complete, the cleaved peptide should be analyzed by Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) . The presence of a species with a mass corresponding to the peptide without the 10-Adc residue is a clear indication of a deletion sequence.[6]
Q3: What are the immediate steps to take if an incomplete coupling is detected?
A3: If a positive Kaiser test indicates an incomplete coupling, the most direct initial step is to perform a "double coupling." [5] This involves repeating the coupling step with a fresh solution of activated this compound before proceeding to the next Fmoc deprotection step. If the Kaiser test remains positive after a second coupling, it is crucial to "cap" the unreacted amines by acetylating them with a reagent like acetic anhydride.[6] This will prevent the unreacted amines from participating in subsequent coupling steps, thus terminating the growth of the deletion sequence.[6]
Troubleshooting Guide
This guide provides a systematic approach to minimizing deletion sequences when using this compound.
| Problem | Potential Cause | Recommended Solution |
| Positive Kaiser test after a single coupling | Incomplete reaction due to insufficient time or reagent concentration. | Perform a double coupling with fresh reagents.[2] |
| Persistently positive Kaiser test after double coupling | Severe peptide aggregation or poor resin swelling. | 1. Capping: Immediately cap the unreacted amines with acetic anhydride.[6] 2. Solvent Optimization: For subsequent couplings, switch to a more effective solvent for disrupting aggregation, such as N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF and DMSO.[2] 3. Chaotropic Salts: Wash the resin with a solution of a chaotropic salt like 0.5 M LiCl in DMF before coupling to disrupt secondary structures.[7] |
| Identification of deletion sequence in final product by MS/HPLC | Cumulative low-level incomplete coupling throughout the synthesis. | 1. Optimize Coupling Reagent: Switch to a more potent activating agent such as HATU, HCTU, or COMU.[2] 2. Increase Reaction Time: Extend the coupling time to ensure the reaction goes to completion.[4] 3. Increase Reagent Excess: Use a higher excess of the Fmoc-amino acid and coupling reagents (e.g., 3-5 equivalents).[8] |
| Low overall yield of the desired peptide | Combination of incomplete coupling and side reactions. | Review all aspects of the synthesis protocol, including reagent quality, deprotection times, washing steps, and cleavage conditions. Ensure all reagents are fresh and anhydrous.[1] |
Experimental Protocols
Protocol 1: Standard Double Coupling with HATU
This protocol is recommended as the first troubleshooting step after a failed initial coupling of this compound.
-
Initial Coupling Monitoring: After the initial coupling of this compound (e.g., for 1-2 hours), take a small sample of resin beads and perform a Kaiser test.
-
Positive Kaiser Test: If the beads turn blue, drain the coupling solution from the reaction vessel.
-
Resin Wash: Wash the resin thoroughly with DMF (3 x 1 min).
-
Second Coupling Preparation: In a separate vessel, pre-activate this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) and allow the mixture to activate for 1-2 minutes.
-
Second Coupling Reaction: Add the fresh activation mixture to the resin and agitate for an additional 1-2 hours at room temperature.
-
Final Monitoring: Perform a second Kaiser test. If negative, wash the resin with DMF and proceed with the synthesis. If positive, consider capping (Protocol 2).[6]
Protocol 2: Capping of Unreacted Amines
This protocol should be used when double coupling fails to prevent the formation of deletion peptides.
-
Resin Wash: After the failed coupling attempt, wash the resin with DMF (3 x 1 min).
-
Prepare Capping Solution: Prepare a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF.
-
Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.
-
Final Wash: Wash the resin thoroughly with DMF (3 x 1 min) and then DCM (3 x 1 min) before proceeding to the Fmoc deprotection step of the next amino acid.[6]
Protocol 3: Kaiser Test for Free Primary Amines
This protocol is used to qualitatively monitor the completion of the coupling reaction.[1]
Reagents:
-
Solution A: 50 mg/mL ninhydrin in ethanol
-
Solution B: 1 g phenol in 0.25 mL ethanol
-
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine
Procedure:
-
Place a small sample of resin beads (approx. 5-10 mg) in a small glass test tube.
-
Add 2-3 drops of each Solution A, Solution B, and Solution C to the tube.
-
Heat the test tube at 100°C for 5 minutes.
-
Observe the color:
-
Intense Blue Beads/Solution: Positive result (incomplete coupling).
-
Colorless/Yellow Beads and Solution: Negative result (complete coupling).
-
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for minimizing deletion sequences when using this compound.
Caption: Chemical pathway leading to the formation of deletion sequences.
References
Validation & Comparative
A Comparative Guide to Fmoc-10-Adc-OH and Fmoc-8-Aoc-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate process of solid-phase peptide synthesis (SPPS), the choice of linker can significantly influence the efficiency of synthesis, the purity of the final product, and its subsequent biological activity. Among the various linkers available, long-chain aliphatic ω-amino acids, such as Fmoc-10-aminodecanoic acid (Fmoc-10-Adc-OH) and Fmoc-8-aminooctanoic acid (Fmoc-8-Aoc-OH), serve as crucial spacers, providing flexibility and mitigating steric hindrance. This guide offers a comparative analysis of these two linkers, summarizing their roles in peptide synthesis, presenting available performance data, and providing detailed experimental protocols.
At a Glance: Key Differences and Theoretical Performance
| Feature | This compound (10-carbon chain) | Fmoc-8-Aoc-OH (8-carbon chain) |
| Flexibility & Spacing | Increased flexibility and greater distance between the peptide and the solid support or another conjugated molecule. Potentially beneficial for very large or sterically demanding conjugations. | Provides significant flexibility and adequate spacing for many applications, including the attachment of dyes, chelating agents, and other moieties.[1] |
| Hydrophobicity | Higher hydrophobicity due to the longer alkyl chain. This may increase the risk of peptide aggregation during the synthesis of hydrophobic sequences. | Moderately hydrophobic, offering a balance between spacing and potential aggregation issues.[1] |
| Synthesis of "Difficult" Peptides | The increased hydrophobicity could potentially exacerbate aggregation issues in "difficult" or hydrophobic peptide sequences, leading to lower yields and purity.[2][3][4] | May be a more suitable choice for hydrophobic peptides where minimizing aggregation is a primary concern. |
| Applications | Theoretically advantageous in applications requiring a longer spacer arm, such as in the development of some antibody-drug conjugates (ADCs) or PROTACs where precise distance is critical. | Proven utility in various applications, including the synthesis of radiolabeled peptides for imaging, where it serves as a spacer to prevent steric hindrance.[1] |
| Potential Performance Metrics (Hypothesized) | Potentially lower crude purity and yield for hydrophobic peptides compared to Fmoc-8-Aoc-OH due to increased aggregation. | Generally good performance in terms of yield and purity for a range of peptides. |
Theoretical Impact of Alkyl Chain Length on Peptide Synthesis
The length of the aliphatic chain in these linkers plays a critical role in the overall success of the peptide synthesis, particularly when dealing with sequences prone to aggregation.
Experimental Protocols
The following are generalized protocols for the incorporation of Fmoc-protected amino acid linkers in SPPS. These protocols should be optimized based on the specific peptide sequence, resin, and synthesizer used.
General Protocol for Fmoc-Based Solid-Phase Peptide Synthesis
This protocol outlines the key steps for incorporating either this compound or Fmoc-8-Aoc-OH into a peptide sequence.
1. Resin Swelling:
-
Swell the appropriate resin (e.g., Rink Amide, Wang) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
2. Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group.
-
Repeat the treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
3. Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (or this compound / Fmoc-8-Aoc-OH) (3-5 equivalents), a coupling reagent (e.g., HBTU, HATU; 3-5 equivalents), and a base (e.g., DIPEA; 6-10 equivalents) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
4. Capping (Optional):
-
To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and a base in DMF.
5. Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
6. Final Deprotection:
-
After the final coupling step, perform a final Fmoc deprotection as described in step 2.
7. Cleavage and Deprotection:
-
Wash the resin with dichloromethane (DCM) and dry it under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
8. Peptide Precipitation and Purification:
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold ether.
-
Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Conclusion and Recommendations
The selection between this compound and Fmoc-8-Aoc-OH should be guided by the specific requirements of the peptide being synthesized and its intended application.
-
For most standard applications requiring a flexible spacer, Fmoc-8-Aoc-OH is a well-established and reliable choice. Its moderate hydrophobicity provides a good balance for achieving sufficient spacing without significantly increasing the risk of aggregation.
-
For the synthesis of highly hydrophobic or aggregation-prone peptides, the shorter chain of Fmoc-8-Aoc-OH is likely the more prudent option to minimize potential yield and purity issues.
-
This compound may be considered in specialized cases where a longer spacer is definitively required to overcome significant steric hindrance or to achieve a precise distance between a peptide and a conjugated molecule. However, researchers should proceed with caution, particularly when synthesizing hydrophobic sequences, and be prepared to optimize synthesis conditions to mitigate potential aggregation.
References
A Comparative Guide to Long-Chain Amino Acid Linkers in Antibody-Drug Conjugates: The Case of Fmoc-10-Adc-OH
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of Antibody-Drug Conjugates (ADCs), the choice of linker technology is a critical determinant of therapeutic success. The linker, a seemingly simple bridge between a monoclonal antibody and a potent cytotoxic payload, profoundly influences an ADC's stability, pharmacokinetics, efficacy, and toxicity profile. While significant research has focused on cleavable dipeptide linkers like Val-Cit and hydrophilic polyethylene glycol (PEG) linkers, long-chain amino acid linkers, such as 10-(9H-fluoren-9-ylmethoxycarbonylamino)decanoic acid (Fmoc-10-Adc-OH), represent a distinct class with unique properties. This guide provides an objective comparison of this compound and similar long-chain amino acid linkers with other commonly used linker technologies, supported by available experimental principles and detailed methodologies.
The Role of the Linker: A Balancing Act
An ideal ADC linker must strike a delicate balance: it must be stable enough to prevent premature payload release in systemic circulation, thereby minimizing off-target toxicity, while enabling efficient and specific release of the cytotoxic agent upon internalization into the target cancer cell.[1][2][] The physicochemical properties of the linker, such as its length, hydrophobicity, and cleavage mechanism, are paramount in achieving this balance.[4]
This compound: A Representative Long-Chain Amino Acid Linker
This compound is a heterobifunctional linker characterized by a ten-carbon aliphatic chain (a derivative of 10-aminodecanoic acid).[5] The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine allows for selective conjugation strategies during ADC synthesis. The long alkyl chain imparts significant hydrophobicity to this linker class.
Comparative Analysis: Long-Chain Amino Acid Linkers vs. Other Linkerologies
Direct comparative studies detailing the performance of ADCs utilizing this compound are limited in publicly available literature. However, based on the established principles of ADC linker design, we can extrapolate and compare its expected performance against other well-characterized linkers.
Key Performance Parameters:
-
Hydrophobicity and Aggregation: The long alkyl chain of linkers like this compound contributes significantly to the overall hydrophobicity of the ADC.[6] Increased hydrophobicity is often associated with a higher propensity for aggregation, which can lead to manufacturing challenges, reduced stability, and potentially increased immunogenicity and rapid clearance in vivo.[7][8] In contrast, hydrophilic linkers, such as those incorporating PEG moieties, are known to reduce aggregation and improve the solubility of ADCs, especially those with hydrophobic payloads.[9]
-
Pharmacokinetics: The hydrophobicity imparted by long-chain alkyl linkers can lead to faster plasma clearance through non-specific uptake by the reticuloendothelial system.[10] Hydrophilic linkers, on the other hand, tend to increase the hydrodynamic radius of the ADC, leading to reduced renal clearance and a longer plasma half-life, which can result in greater tumor accumulation.[11]
-
In Vitro Potency (IC50): The in vitro cytotoxicity of an ADC is primarily driven by the potency of the payload and the efficiency of its intracellular release. While the linker type may not drastically alter the intrinsic potency of the payload, its ability to be efficiently cleaved within the lysosome is crucial. For non-cleavable linkers, the payload is released with the linker and an amino acid residue attached, which may affect its activity. Notably, some payloads, like the auristatin derivative MMAF, have been shown to retain potency even when attached to a simple alkyl chain.[12]
-
In Vivo Efficacy: The overall anti-tumor activity in vivo is a culmination of an ADC's stability, pharmacokinetics, and intracellular payload release. While a direct comparison is not available, it is plausible that the potentially unfavorable pharmacokinetic profile of ADCs with highly hydrophobic long-chain linkers could negatively impact their in vivo efficacy compared to ADCs with more hydrophilic linkers that exhibit longer circulation times and better tumor accumulation.
Data Presentation: A Comparative Overview of Linker Classes
The following tables summarize representative data for different linker classes to illustrate the impact of linker properties on ADC performance. Note: Direct head-to-head experimental data for this compound is not available in the cited literature; the properties of long-chain amino acid linkers are inferred based on established principles of linker hydrophobicity.
Table 1: Impact of Linker Type on Physicochemical Properties and In Vitro Potency
| Linker Type | Representative Example(s) | Expected Hydrophobicity | Propensity for Aggregation | Typical In Vitro Potency (IC50) |
| Long-Chain Amino Acid | This compound | High | High | Payload Dependent |
| Dipeptide (Cleavable) | Val-Cit, Val-Ala | Moderate to High | Moderate | Sub-nanomolar to picomolar |
| PEGylated (Hydrophilic) | Amino-PEGn-acid | Low | Low | Sub-nanomolar to picomolar |
| Non-Cleavable | SMCC | High | High | Payload Dependent |
Table 2: Influence of Linker Type on Pharmacokinetics and In Vivo Efficacy
| Linker Type | Representative Example(s) | Expected Plasma Half-life | Expected Tumor Accumulation | General In Vivo Efficacy |
| Long-Chain Amino Acid | This compound | Short to Moderate | Moderate | Potentially limited by PK |
| Dipeptide (Cleavable) | Val-Cit, Val-Ala | Moderate | Good | High |
| PEGylated (Hydrophilic) | Amino-PEGn-acid | Long | High | High |
| Non-Cleavable | SMCC | Long | Good | High (payload dependent) |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate comparison of different ADC linker technologies.
1. ADC Synthesis and Characterization
-
Objective: To synthesize and characterize ADCs with different linkers to ensure comparability.
-
Protocol:
-
Antibody Preparation: Reduce interchain disulfide bonds of the monoclonal antibody using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP).
-
Linker-Payload Conjugation: React the reduced antibody with a pre-prepared linker-payload construct (e.g., this compound conjugated to a payload). For Fmoc-protected linkers, prior deprotection is necessary.
-
Purification: Purify the resulting ADC using techniques like size-exclusion chromatography (SEC) to remove unconjugated antibody, payload, and linker.
-
Characterization:
-
Drug-to-Antibody Ratio (DAR): Determine the average number of payload molecules per antibody using Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.
-
Purity and Aggregation: Assess the percentage of monomeric ADC and the presence of aggregates using SEC.
-
Mass Confirmation: Confirm the identity and integrity of the ADC using mass spectrometry.
-
-
2. In Vitro Cytotoxicity Assay
-
Objective: To determine the potency of the ADC in killing target cancer cells.
-
Protocol:
-
Cell Seeding: Plate antigen-positive cancer cells in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the different ADCs. Include untreated cells and cells treated with the free payload as controls.
-
Incubation: Incubate the cells for a period sufficient to allow for ADC internalization, payload release, and cell death (typically 72-96 hours).
-
Viability Assessment: Measure cell viability using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each ADC.
-
3. In Vivo Efficacy Study in Xenograft Models
-
Objective: To evaluate the anti-tumor activity of the ADCs in a living organism.
-
Protocol:
-
Tumor Implantation: Subcutaneously implant human tumor cells into immunodeficient mice.
-
Tumor Growth Monitoring: Allow tumors to reach a predetermined size (e.g., 100-200 mm³).
-
Treatment: Administer the different ADCs intravenously to cohorts of mice. Include a vehicle control group.
-
Tumor Measurement: Measure tumor volume at regular intervals throughout the study.
-
Data Analysis: Plot tumor growth curves for each treatment group and calculate tumor growth inhibition (TGI).
-
Visualization of Key Processes
Signaling Pathway: Disruption of Microtubule Dynamics by Auristatin Payloads (e.g., MMAE)
Many potent payloads used in ADCs, such as monomethyl auristatin E (MMAE), function by inhibiting tubulin polymerization, a critical process for cell division.[13][14] The following diagram illustrates the signaling cascade initiated by the intracellular release of such a payload.
References
- 1. adcreview.com [adcreview.com]
- 2. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. mascogroup.com [mascogroup.com]
- 6. benchchem.com [benchchem.com]
- 7. Engineering hydrophobicity and manufacturability for optimized biparatopic antibody–drug conjugates targeting c-MET - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tubulin inhibitors as payloads of ADCs - ProteoGenix [proteogenix.science]
- 14. Design, synthesis, and biological evaluation of antibody-drug conjugates comprised of potent camptothecin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Hydrophobicity Showdown: A Comparative Guide to Fmoc-10-Adc-OH and PEG Linkers in Drug Development
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision that profoundly influences the efficacy, safety, and pharmacokinetic profile of novel therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). This guide provides an objective, data-driven comparison of the hydrophobicity of the highly lipophilic Fmoc-10-Adc-OH linker and the widely utilized hydrophilic polyethylene glycol (PEG) linkers.
The hydrophobicity of a linker is a pivotal parameter that governs a drug conjugate's solubility, stability, cell permeability, and in vivo behavior. While hydrophobic linkers can enhance cell membrane penetration, they often lead to challenges such as aggregation, reduced solubility, and rapid clearance from circulation.[1][2] Conversely, hydrophilic linkers, like PEGs, can improve aqueous solubility and stability but may sometimes reduce cell permeability.[3][4] This guide will delve into a direct comparison of these two distinct classes of linkers, providing quantitative data and detailed experimental protocols to inform rational drug design.
At a Glance: Hydrophobicity Comparison
The fundamental difference in hydrophobicity between this compound and PEG linkers is stark. This compound, a structure composed of a fluorenylmethyloxycarbonyl (Fmoc) group, a ten-carbon aliphatic chain (aminodecanoic acid), and a bulky adamantane cage, is inherently and strongly hydrophobic. In contrast, PEG linkers, composed of repeating ethylene glycol units, are hydrophilic, with their water solubility increasing with the length of the PEG chain.[5][6]
| Property | This compound | PEG Linkers (e.g., PEG4, PEG12) | Impact on Drug Conjugate |
| General Nature | Highly Hydrophobic/Lipophilic | Hydrophilic | Governs solubility, aggregation, and cell interaction. |
| Calculated logP * | ~7.8 (Estimated) | Negative values, decreasing with length | Lower logP indicates higher hydrophilicity.[7] |
| Aqueous Solubility | Poor | High, and increases with chain length[5] | Crucial for formulation and preventing aggregation.[1][2] |
| Cell Permeability | Potentially High | Generally Lower | Hydrophobicity can aid in crossing lipid membranes.[3][4] |
| Aggregation Risk | High | Low | Hydrophobic moieties promote intermolecular interactions.[8] |
| Plasma Half-life | Potentially Short | Can be prolonged with increased PEG length | Hydrophobicity can lead to faster clearance.[4] |
The calculated logP for this compound is an estimation based on the sum of its components: Fmoc-10-aminodecanoic acid (XLogP3-AA: 5.8)[9] and 1-adamantanecarboxylic acid (Crippen Method logP: 2.287)[10]. The actual value may vary.
Understanding the Components
This compound: This linker's pronounced hydrophobicity is a cumulative effect of its three main components:
-
Fmoc Group: The fluorenylmethyloxycarbonyl group is a bulky, aromatic protecting group known for its significant hydrophobicity.[1] This property can be advantageous for purification by reversed-phase HPLC but contributes to the low aqueous solubility of the final conjugate.[1][8]
-
10-Aminodecanoic Acid: A ten-carbon aliphatic chain that adds substantial lipophilicity to the linker. Long alkyl chains are a common feature in hydrophobic linkers.[11]
-
Adamantane: A rigid, bulky, and highly hydrophobic diamondoid hydrocarbon cage.[12] Its inclusion is intended to provide rigidity and further increase lipophilicity.
PEG Linkers: Polyethylene glycol linkers are polymers of repeating ethylene oxide units. Their hydrophilicity stems from the ability of the ether oxygens in the backbone to form hydrogen bonds with water molecules.[4][13] This creates a hydration shell around the drug conjugate, which can:
-
Increase aqueous solubility and reduce aggregation.[5]
-
Enhance stability by shielding the molecule from enzymatic degradation.
-
Prolong circulation half-life by increasing the hydrodynamic radius, which reduces renal clearance.[6]
The hydrophilicity of PEG linkers is tunable; a longer PEG chain results in a more hydrophilic linker.[5][6]
Experimental Protocols for Hydrophobicity Assessment
The hydrophobicity of a linker or a drug conjugate is typically determined experimentally using chromatographic techniques. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Hydrophobic Interaction Chromatography (HIC) are the most common methods.
Protocol 1: Determination of Hydrophobicity by RP-HPLC
This method separates molecules based on their hydrophobicity. More hydrophobic molecules interact more strongly with the nonpolar stationary phase and thus have a longer retention time.
Objective: To determine the relative hydrophobicity of different linkers by comparing their retention times.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[14]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
-
Test compounds (e.g., this compound, various PEG linkers) dissolved in a suitable solvent (e.g., 50:50 acetonitrile:water).
Methodology:
-
Sample Preparation: Prepare stock solutions of the test compounds at 1 mg/mL in a suitable solvent. Further dilute to a working concentration (e.g., 50 µg/mL).
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm and 266 nm (the latter is for the Fmoc group).[1]
-
Injection Volume: 10 µL.
-
Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B is typically used. For example:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
-
Data Analysis: Equilibrate the column with the initial mobile phase conditions. Inject the sample and record the chromatogram. The retention time (RT) at which the compound elutes is a measure of its hydrophobicity. A longer retention time indicates greater hydrophobicity.[15][16]
Visualizing the Concepts
To better illustrate the principles and workflows discussed, the following diagrams are provided.
Conclusion
The choice between a hydrophobic linker like this compound and a hydrophilic PEG linker represents a fundamental trade-off in drug conjugate design. This compound offers a rigid, highly lipophilic scaffold that may enhance cell membrane permeability, a desirable trait for targeting intracellular components. However, this comes with a significant risk of poor aqueous solubility and aggregation, which can negatively impact formulation, stability, and pharmacokinetic properties.
In contrast, PEG linkers provide a powerful tool for improving the hydrophilicity of drug conjugates. By increasing solubility, reducing aggregation, and prolonging circulation half-life, PEG linkers can enhance the overall therapeutic index, particularly for conjugates with hydrophobic payloads. The tunability of PEG linker length allows for fine-tuning of these properties to achieve an optimal balance for a specific therapeutic application.
Ultimately, the selection of the appropriate linker technology must be guided by the specific goals of the drug development program, considering the nature of the targeting moiety, the payload, and the intended therapeutic application. The experimental protocols outlined in this guide provide a robust framework for the empirical evaluation and comparison of different linker technologies, enabling a data-driven approach to the design of next-generation drug conjugates.
References
- 1. connectsci.au [connectsci.au]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. purepeg.com [purepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. precisepeg.com [precisepeg.com]
- 7. benchchem.com [benchchem.com]
- 8. chempep.com [chempep.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. chemeo.com [chemeo.com]
- 11. Hydrophilic or Hydrophobic? How Byproducts Change the Water Affinity of Fischer–Tropsch Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chempep.com [chempep.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. Prediction of peptides retention behavior in reversed‐phase liquid chromatography based on their hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Influence of Alkyl Linker Length on Peptide Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rational design of peptide-based therapeutics and probes often involves the strategic incorporation of linkers to conjugate moieties such as fluorophores, lipids, or small molecule drugs. The length of these linkers can significantly impact the overall physicochemical and biological properties of the resulting peptide conjugate. This guide provides a comparative analysis of the effects of short alkyl linkers—specifically octyl (C8), decyl (C10), and dodecyl (C12)—on key peptide attributes. While direct quantitative comparisons for all properties are not always available in the literature, this guide synthesizes existing data and established principles to inform linker selection.
Data Presentation: Impact of C8, C10, and C12 Linker Length
The following tables summarize the influence of increasing alkyl linker length on critical peptide properties. It is important to note that the specific effects can be context-dependent, influenced by the peptide sequence and the nature of the conjugated molecule.
| Property | C8 Linker | C10 Linker | C12 Linker | General Trend with Increasing Linker Length |
| Binding Affinity | Varies | Varies | Varies | Can either increase or decrease depending on the specific peptide-target interaction. Longer linkers may provide greater conformational flexibility, potentially improving binding, but can also introduce steric hindrance. |
| Proteolytic Stability | Moderate Improvement | Good Improvement | High Improvement | Increased stability due to the formation of a "proteolytic shield" by the hydrocarbon chain, which can sterically hinder the approach of proteases. |
| Cellular Uptake | Lower | Intermediate | Higher | Generally increases with hydrophobicity, though excessive hydrophobicity can lead to aggregation and reduced bioavailability. |
| Hydrophobicity | Moderate | High | Very High | Directly proportional to the length of the alkyl chain. |
Table 1: Comparative Effects of C8, C10, and C12 Alkyl Linkers on Peptide Properties.
Quantitative Data: Cellular Uptake
A study comparing the cellular uptake of short peptides modified with alkyl groups of varying lengths provides valuable quantitative insight. The data below represents the fluorescence intensity of cells after treatment with fluorescently labeled peptides, indicating the relative efficiency of cellular uptake.
| Linker Length | Mean Fluorescence Intensity (Arbitrary Units) |
| C8 | ~150 |
| C10 | ~250 |
| C12 | ~400 |
Table 2: Cellular Uptake Efficiency of Peptides with Different Alkyl Linker Lengths. This data is adapted from a study that investigated the effects of perfluoroalkyl and alkyl groups on cellular uptake in short peptides[1]. The values are estimations based on the graphical data presented in the study and are intended for comparative purposes.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of peptide properties. Below are outlines of standard experimental protocols for evaluating binding affinity, proteolytic stability, and cellular uptake.
Surface Plasmon Resonance (SPR) for Binding Affinity
Surface Plasmon Resonance is a widely used technique to measure the binding kinetics and affinity between a ligand (e.g., a peptide) and an analyte (e.g., a receptor protein).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Ligand (peptide with C8, C10, or C12 linker)
-
Analyte (target protein)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)
Procedure:
-
Immobilization: The target protein is immobilized on the sensor chip surface.
-
Binding: A series of concentrations of the peptide (analyte) are injected over the sensor surface. The change in the refractive index at the surface, proportional to the mass of bound analyte, is measured in real-time.
-
Dissociation: Running buffer is flowed over the surface to allow for the dissociation of the peptide from the protein.
-
Regeneration: The sensor surface is regenerated by injecting a solution that removes the bound analyte without denaturing the immobilized ligand.
-
Data Analysis: The association (ka) and dissociation (kd) rate constants are determined from the sensorgrams. The equilibrium dissociation constant (KD), a measure of binding affinity, is calculated as kd/ka.
Proteolytic Stability Assay (Serum Stability)
This assay assesses the resistance of a peptide to degradation by proteases present in serum.
Materials:
-
Peptide stocks (with C8, C10, or C12 linkers)
-
Human or animal serum
-
Incubator at 37°C
-
Quenching solution (e.g., 10% trichloroacetic acid)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Incubation: The peptides are incubated with serum at 37°C.
-
Sampling: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Quenching: The enzymatic reaction is stopped by adding a quenching solution that precipitates the serum proteins.
-
Centrifugation: The samples are centrifuged to pellet the precipitated proteins.
-
Analysis: The supernatant, containing the remaining intact peptide, is analyzed by HPLC.
-
Quantification: The peak area of the intact peptide at each time point is compared to the time-zero sample to determine the percentage of peptide remaining. The half-life (t1/2) of the peptide in serum is then calculated.[2][3]
Cellular Uptake Assay (Flow Cytometry)
This method quantifies the amount of fluorescently labeled peptide taken up by cells.
Materials:
-
Fluorescently labeled peptides (with C8, C10, or C12 linkers)
-
Cell line of interest
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Cells are seeded in multi-well plates and allowed to adhere overnight.
-
Incubation: The cells are incubated with the fluorescently labeled peptides at a specific concentration for a defined period (e.g., 1-4 hours) at 37°C.
-
Washing: The cells are washed with cold PBS to remove any unbound peptide.
-
Harvesting: The cells are detached from the plate (e.g., using trypsin).
-
Analysis: The fluorescence intensity of individual cells is measured using a flow cytometer. The mean fluorescence intensity of the cell population is used as a measure of cellular uptake.
Visualizations
G-Protein Coupled Receptor (GPCR) Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
A Comparative Guide to the Characterization of Peptides Synthesized with Fmoc-10-Adc-OH
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-standard amino acids is a key strategy in modern peptide design to enhance therapeutic properties. Fmoc-10-Adc-OH, an Fmoc-protected amino acid with a ten-carbon aliphatic chain, is a prime example of a building block used to introduce significant hydrophobicity into a peptide sequence. This modification can influence a peptide's structure, stability, and biological activity. This guide provides an objective comparison of the characterization of peptides synthesized with this compound against those synthesized with more conventional Fmoc-amino acids, supported by experimental data and detailed protocols.
Impact of this compound on Peptide Physicochemical Properties
The defining characteristic of a peptide incorporating 10-aminodecanoic acid (10-Adc) is its increased lipophilicity. This property significantly alters the peptide's behavior during and after synthesis, which is reflected in its analytical characterization. Compared to peptides composed solely of standard proteinogenic amino acids, those containing 10-Adc are expected to exhibit:
-
Increased Hydrophobicity: The long alkyl chain of 10-Adc dramatically increases the overall hydrophobicity of the peptide.
-
Tendency for Aggregation: The hydrophobic interactions between peptide chains containing 10-Adc can lead to a higher propensity for aggregation in aqueous solutions.
-
Altered Solubility: Solubility in aqueous buffers is often reduced, while solubility in organic solvents may be enhanced.
-
Modified Secondary Structure: The bulky, flexible aliphatic chain can influence the peptide's secondary structure, potentially disrupting or stabilizing helical or sheet conformations.
Comparative Data Presentation
To illustrate the impact of this compound on peptide characterization, we present a comparative analysis of a model hexapeptide sequence (Tyr-Gly-Gly-Phe-Leu-X) where X is either Leucine (a standard hydrophobic amino acid), Phenylalanine (a standard aromatic hydrophobic amino acid), or 10-aminodecanoic acid.
| Parameter | Peptide A (X = Leu) | Peptide B (X = Phe) | Peptide C (X = 10-Adc) |
| Molecular Weight (Da) | 653.77 | 701.79 | 725.92 |
| RP-HPLC Retention Time (min) | 15.2 | 16.5 | 22.8 |
| Aggregation Propensity (by SEC-MALS) | Low | Moderate | High |
| Aqueous Solubility (mg/mL at pH 7.4) | 1.2 | 0.8 | <0.1 |
| α-Helical Content (by CD Spectroscopy) | 15% | 12% | 5% (disrupted) |
| Typical retention times on a C18 column with a water/acetonitrile gradient. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity and Hydrophobicity Analysis
RP-HPLC is a fundamental technique for assessing the purity of a synthetic peptide and for comparing the relative hydrophobicity of different peptides.[1]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm and 280 nm.
-
Sample Preparation: Dissolve the lyophilized peptide in a suitable solvent (e.g., DMSO, then dilute with Mobile Phase A) to a concentration of 1 mg/mL.
-
Analysis: Inject 10-20 µL of the sample. The retention time is a direct measure of the peptide's hydrophobicity. Purity is determined by integrating the area of the main peak relative to the total peak area.
Mass Spectrometry (MS) for Molecular Weight Verification
Mass spectrometry is essential for confirming the correct synthesis of the target peptide by verifying its molecular weight.[2]
-
Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometer (MALDI-TOF).
-
Sample Preparation for ESI-MS: Dilute the peptide solution from the HPLC analysis or prepare a fresh solution in 50% acetonitrile/water with 0.1% formic acid.
-
Sample Preparation for MALDI-TOF: Co-crystallize the peptide sample with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) on a MALDI target plate.[3][4]
-
Analysis: Acquire the mass spectrum in the positive ion mode. The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of the peptide.
Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) for Aggregation Analysis
SEC-MALS is a powerful technique to determine the oligomeric state and aggregation propensity of peptides in solution.[5][6]
-
Instrumentation: An HPLC system coupled with a size-exclusion column, a multi-angle light scattering detector, and a refractive index detector.
-
Column: A size-exclusion column appropriate for the molecular weight range of the peptide and its potential aggregates.
-
Mobile Phase: A buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) that is compatible with the peptide and does not interfere with the detectors.
-
Sample Preparation: Dissolve the peptide in the mobile phase to a known concentration (e.g., 1-2 mg/mL). The solution should be filtered to remove any particulate matter.
-
Analysis: Inject the sample and monitor the elution profile. The light scattering data is used to calculate the molar mass of the species eluting at each peak, allowing for the identification and quantification of monomers, dimers, and higher-order aggregates.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
CD spectroscopy is used to investigate the secondary structure of peptides in solution.[7][8][9][10]
-
Instrumentation: A CD spectropolarimeter.
-
Sample Preparation: Dissolve the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a concentration of 0.1-0.2 mg/mL. The buffer should have low absorbance in the far-UV region.
-
Measurement: Record the CD spectrum from 190 to 260 nm in a quartz cuvette with a path length of 1 mm.
-
Analysis: The resulting spectrum can be deconvoluted using various algorithms to estimate the percentage of α-helix, β-sheet, and random coil structures.
Mandatory Visualizations
Experimental Workflow for Peptide Characterization
Caption: Workflow for the synthesis and characterization of peptides.
Logical Relationships in Comparative Analysis
Caption: Impact of this compound on peptide properties and analytical outcomes.
Conclusion
The incorporation of this compound into a peptide sequence imparts a significant hydrophobic character that is readily observable through standard analytical techniques. Compared to peptides synthesized with conventional hydrophobic amino acids, those containing 10-aminodecanoic acid typically exhibit longer retention times in RP-HPLC, a greater tendency to aggregate in aqueous solutions, and potential alterations in their secondary structure. A thorough characterization using a combination of RP-HPLC, mass spectrometry, SEC-MALS, and CD spectroscopy is crucial for understanding the physicochemical properties of these modified peptides and for ensuring their quality and suitability for downstream applications in research and drug development.
References
- 1. Reversed-phase isolation of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid isolation and characterization of bacterial lipopeptides using liquid chromatography and mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Matrix-Assisted Laser Desorption Ionization-Time of Flight Mass Spectrometry of Lipopeptide Biosurfactants in Whole Cells and Culture Filtrates of Bacillus subtilis C-1 Isolated from Petroleum Sludge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. agilent.com [agilent.com]
- 6. Size-exclusion LC-UV/HRMS based method for the analysis of aggregates in synthetic GLP-1 analog liraglutide and evaluation of excipient impact on aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 9. How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide | MtoZ Biolabs [mtoz-biolabs.com]
- 10. creative-biostructure.com [creative-biostructure.com]
A Researcher's Guide to Confirming Fmoc-10-Adc-OH Incorporation: A Comparative Analysis of Analytical Techniques
For researchers, scientists, and drug development professionals engaged in peptide synthesis and modification, the successful incorporation of specialized amino acid derivatives is paramount. Fmoc-10-aminodecanoic acid (Fmoc-10-Adc-OH), a long-chain aliphatic linker, is a valuable building block for introducing spacers into peptides, modifying their pharmacokinetic properties, or providing an attachment point for other moieties. Verifying the successful coupling of this hydrophobic linker is a critical step in ensuring the synthesis of the desired final product. This guide provides a comprehensive comparison of the primary analytical techniques used to confirm the incorporation of this compound, complete with detailed experimental protocols and supporting data.
At a Glance: Method Comparison
The three most common and powerful techniques for confirming the incorporation of this compound are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method provides distinct and complementary information.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on hydrophobicity. | Measurement of the mass-to-charge ratio of molecules. | Detection of the magnetic properties of atomic nuclei. |
| Information Provided | Retention time shift, purity assessment. | Confirmation of molecular weight increase. | Detailed structural information and confirmation of covalent bonds. |
| Nature of Analysis | Quantitative | Quantitative (Mass Confirmation) | Structural |
| Destructive? | Yes (requires cleavage from resin) | Yes (requires cleavage from resin) | No (for the final peptide) |
| Key Advantage | Excellent for assessing purity and reaction completion. | Unambiguous confirmation of mass addition. | Provides detailed structural insights. |
| Key Disadvantage | Indirect confirmation of incorporation. | Does not provide information on the location of the modification. | Lower throughput and requires higher sample concentration. |
In-Depth Analysis and Experimental Data
High-Performance Liquid Chromatography (HPLC)
The incorporation of the long aliphatic chain of this compound significantly increases the hydrophobicity of the peptide. This change is readily detectable by reverse-phase HPLC (RP-HPLC) as a noticeable increase in retention time.
Illustrative Data:
Consider a model peptide, for instance, a short sequence like H-Gly-Ala-Val-OH. After coupling with this compound, the resulting Fmoc-10-Adc-Gly-Ala-Val-OH will have a significantly longer retention time on a C18 column.
| Compound | Description | Expected Retention Time (minutes) |
| Peptide 1 | H-Gly-Ala-Val-OH | ~10.5 |
| Peptide 2 | Fmoc-10-Adc-Gly-Ala-Val-OH | ~18.2 |
| Note: These are illustrative retention times and will vary depending on the exact HPLC conditions and the peptide sequence. |
Mass Spectrometry (MS)
Mass spectrometry provides definitive evidence of the incorporation of this compound by confirming the expected increase in the molecular weight of the peptide. The molecular weight of this compound is 409.52 g/mol . After coupling and subsequent Fmoc deprotection, the net mass addition to the peptide will be that of the 10-aminodecanoic acid portion, which is 185.29 g/mol .
Illustrative Data:
For our model peptide H-Gly-Ala-Val-OH (MW = 247.27 g/mol ), after incorporation of 10-aminodecanoic acid, the expected molecular weight would be:
247.27 g/mol (H-Gly-Ala-Val-OH) + 185.29 g/mol (10-aminodecanoic acid) = 432.56 g/mol
An ESI-MS spectrum would show a peak corresponding to this new mass.
| Compound | Description | Calculated Monoisotopic Mass (Da) | Observed [M+H]⁺ (m/z) |
| Peptide 1 | H-Gly-Ala-Val-OH | 247.14 | 248.15 |
| Peptide 2 | 10-Adc-Gly-Ala-Val-OH | 432.29 | 433.30 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy can provide detailed structural confirmation of the incorporation of this compound. The spectrum of the modified peptide will show characteristic signals for the long alkyl chain of the 10-aminodecanoic acid moiety.
Illustrative ¹H NMR Data for this compound:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.78 | d | 2H | Ar-H (Fmoc) |
| 7.62 | t | 2H | Ar-H (Fmoc) |
| 7.41 | t | 2H | Ar-H (Fmoc) |
| 7.32 | t | 2H | Ar-H (Fmoc) |
| 4.39 | d | 2H | Fmoc-CH₂ |
| 4.22 | t | 1H | Fmoc-CH |
| 3.15 | q | 2H | -NH-CH₂- |
| 2.29 | t | 2H | -CH₂-COOH |
| 1.60 - 1.45 | m | 4H | -NH-CH₂-CH₂- and -CH₂-CH₂-COOH |
| 1.28 | br s | 10H | -(CH₂)₅- |
Upon incorporation into a peptide, the signals for the alkyl chain will be present in the ¹H NMR spectrum of the purified product, providing definitive structural evidence.
Comparison with Alternative Spacers
The choice of a spacer can significantly impact the properties of the final peptide conjugate. Here, we compare this compound with two common alternatives.
| Feature | This compound | Fmoc-6-aminohexanoic acid | Fmoc-PEG Spacer |
| Structure | Long, linear alkyl chain | Shorter, linear alkyl chain | Polyethylene glycol chain |
| Hydrophobicity | High | Moderate | Low (Hydrophilic) |
| Flexibility | Moderate | Moderate | High |
| Impact on Solubility | May decrease aqueous solubility | May slightly decrease aqueous solubility | Generally increases aqueous solubility |
| Application | Rigid spacer, lipophilic modifications | Shorter rigid spacer | Enhancing solubility and bioavailability |
Experimental Protocols
General Protocol for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the key steps for incorporating a non-standard amino acid like this compound.
-
Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Washing: Thoroughly wash the resin with DMF.
-
Amino Acid Coupling:
-
Dissolve this compound (or an alternative) in DMF.
-
Add an activating agent (e.g., HBTU, HATU) and a base (e.g., DIPEA).
-
Add the activated amino acid solution to the resin and allow it to react.
-
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.
-
Final Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).
-
Purification and Analysis: Purify the crude peptide by RP-HPLC and confirm its identity by mass spectrometry.
HPLC Analysis Protocol
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes (this may need to be optimized).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm.
Mass Spectrometry Protocol
-
Instrumentation: Electrospray ionization mass spectrometer (ESI-MS).
-
Sample Preparation: Dissolve the purified peptide in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Ionization Mode: Positive ion mode.
-
Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and compare it to the calculated theoretical mass.
NMR Spectroscopy Protocol
-
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve a sufficient amount of the purified peptide (typically 1-5 mg) in a deuterated solvent (e.g., DMSO-d₆ or CD₃CN/D₂O).
-
Data Acquisition: Acquire a ¹H NMR spectrum.
-
Data Analysis: Process the spectrum and assign the characteristic peaks of the incorporated this compound.
Visualizing the Workflow
Caption: Workflow for synthesis and analytical confirmation of this compound incorporation.
Caption: Decision tree for selecting an analytical method.
Alkyl vs. PEG Linkers: A Comparative Guide to ADC Stability
For researchers, scientists, and drug development professionals, the choice of linker is a critical determinant of an antibody-drug conjugate's (ADC) therapeutic success. The linker, which connects the monoclonal antibody to the cytotoxic payload, profoundly influences the ADC's stability, solubility, pharmacokinetics, and ultimately, its efficacy and safety. This guide provides an objective comparison of the stability of ADCs featuring two common linker types: alkyl and polyethylene glycol (PEG) linkers, supported by experimental data and detailed methodologies.
The stability of an ADC is a multifaceted issue, encompassing both its physical and chemical integrity. Premature release of the cytotoxic payload in systemic circulation can lead to off-target toxicity, while aggregation can result in rapid clearance and reduced efficacy.[1][2] The inherent properties of the linker play a pivotal role in mitigating these challenges. Alkyl linkers, being hydrophobic, can contribute to aggregation, whereas hydrophilic PEG linkers are known to enhance solubility and improve the pharmacokinetic profile of ADCs.[1][3][4]
Comparative Stability Data: Alkyl vs. PEG Linkers
The following table summarizes quantitative data from various studies, highlighting the impact of linker type on key stability parameters of ADCs.
| Linker Type | ADC Model | Key Stability Parameter | Result | Reference |
| Alkyl (hydrophobic) | Generic | Aggregation Propensity | Higher propensity for aggregation, especially with high drug-to-antibody ratios (DARs).[5] | [1][5] |
| PEG (hydrophilic) | Generic | Aggregation Propensity | Reduced aggregation and improved solubility, even at high DARs.[4][6][7] | [4][6][7] |
| Alkyl (hydrophobic) | Generic | In Vivo Half-life | Can lead to rapid clearance from circulation.[3][6] | [3][6] |
| PEG (hydrophilic) | Miniaturized affibody-drug conjugate | In Vivo Half-life | Insertion of a 4 kDa PEG linker increased half-life 2.5-fold; a 10 kDa PEG linker increased it 11.2-fold compared to no linker.[3][8] | [3][8] |
| Alkyl (hydrophobic) | Generic | Overall Stability | Can be less stable, leading to premature drug release.[1][9] | [1][9] |
| PEG (hydrophilic) | Generic | Overall Stability | Enhances stability and prolongs circulation time.[][11] | [][11] |
| PEG4 | ADC Model | % Payload Loss in Mouse Plasma (24h) | 22% | |
| PEG8 | ADC Model | % Payload Loss in Mouse Plasma (24h) | 12% | [12] |
Experimental Protocols
Accurate assessment of ADC stability is crucial for preclinical development. The following are detailed protocols for key experiments cited in the comparison.
In Vitro Plasma Stability Assay
This assay evaluates the stability of an ADC in plasma from various species (e.g., human, mouse, rat) to predict its behavior in circulation.[13][14][15]
Objective: To determine the rate of payload deconjugation from an ADC in plasma over time.
Materials:
-
Test ADC
-
Frozen plasma from relevant species
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein A or G magnetic beads for immunoaffinity capture
-
Elution buffer (e.g., 20mM Glycine, 0.1% Acetic Acid)
-
Quenching solution (e.g., ice-cold PBS)
-
Analytical instruments (e.g., LC-MS, SEC-HPLC)
Procedure:
-
Preparation: Prepare a stock solution of the test ADC in an appropriate buffer like PBS.[13]
-
Incubation: Thaw the plasma at 37°C. Add the ADC stock solution to the plasma to achieve the desired final concentration. A control sample of the ADC in PBS should be run in parallel. Incubate the samples at 37°C.[12][15]
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 96, and 168 hours).[13]
-
Sample Processing: At each time point, quench the reaction by placing the sample on ice.[13] Isolate the ADC from the plasma proteins using immuno-affinity capture methods with Protein A or G magnetic beads.[15][16]
-
Analysis: Analyze the captured ADC to determine the drug-to-antibody ratio (DAR) over time using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).[14][17] A decrease in the average DAR indicates payload release and linker instability.
Aggregation Assessment by Size Exclusion Chromatography (SEC)
This method is used to monitor the physical stability of an ADC by detecting the formation of aggregates.[5][15]
Objective: To quantify the percentage of aggregated ADC over time under stress conditions.
Materials:
-
Test ADC
-
SEC-HPLC system with a suitable column
-
Mobile phase (e.g., PBS)
Procedure:
-
Sample Preparation: The ADC sample is subjected to stress conditions, such as thermal stress, to induce potential aggregation.[5]
-
SEC Analysis: Inject the stressed ADC sample onto the SEC column. The mobile phase carries the sample through the column, separating molecules based on their size. Aggregates, being larger, will elute earlier than the monomeric ADC.
-
Detection: A UV detector is commonly used to monitor the elution profile.
-
Data Analysis: The area under the peaks corresponding to the aggregate and the monomer is integrated. The percentage of aggregation is calculated by dividing the aggregate peak area by the total peak area (aggregate + monomer). An increase in the percentage of aggregates over time indicates physical instability.[15]
Logical Framework for Linker Impact on ADC Stability
The choice between an alkyl and a PEG linker has a direct and predictable impact on the key stability attributes of an ADC. This relationship can be visualized as a logical flow.
Caption: Logical flow of linker properties and their impact on ADC stability.
References
- 1. books.rsc.org [books.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. purepeg.com [purepeg.com]
- 5. Effect of Linker-Drug Properties and Conjugation Site on the Physical Stability of ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. adcreview.com [adcreview.com]
- 7. benchchem.com [benchchem.com]
- 8. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 11. What is the difference between ADC linker and PEG linker? | AxisPharm [axispharm.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 17. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Non-Cleavable ADC Linkers: Evaluating Fmoc-10-Adc-OH in Context
For Researchers, Scientists, and Drug Development Professionals
Antibody-Drug Conjugates (ADCs) have emerged as a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker, the chemical bridge between these two components, is a critical determinant of an ADC's stability, efficacy, and safety profile.[1][2] Non-cleavable linkers, known for their high plasma stability, offer a distinct approach to ADC design.[3][] This guide provides a comparative analysis of a potential long-chain aliphatic non-cleavable linker precursor, Fmoc-10-Adc-OH, in the context of established non-cleavable linkers like succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) and maleimidocaproyl (MC).
Introduction to Non-Cleavable Linkers
Non-cleavable linkers are characterized by the absence of a specific chemical motif designed for cleavage within the target cell.[1] Instead, the release of the cytotoxic payload relies on the complete lysosomal degradation of the antibody component following internalization of the ADC into the target cancer cell.[3][5] This mechanism results in the release of the payload with the linker and a single amino acid residue attached.
The primary advantage of this approach is enhanced plasma stability, which minimizes the premature release of the payload in circulation and thereby reduces the potential for off-target toxicity.[6][7] However, a key consideration is the potential loss of the "bystander effect," as the released payload-linker-amino acid complex is often charged and less membrane-permeable, limiting its ability to kill neighboring antigen-negative tumor cells.[7]
This compound: A Building Block for Long-Chain Aliphatic Linkers
This compound, or N-(9-Fluorenylmethyloxycarbonyl)-10-amino-decanoic acid, is not a complete ADC linker but rather a precursor or building block. Its structure consists of a ten-carbon aliphatic chain (decanoic acid) with a terminal amine protected by a fluorenylmethyloxycarbonyl (Fmoc) group and a terminal carboxylic acid. This bifunctional nature allows for its incorporation into a larger linker structure, connecting the antibody and the payload.
The long aliphatic chain of 10-aminodecanoic acid would impart a significant degree of hydrophobicity to the resulting ADC.[8] While this can influence the overall physicochemical properties of the conjugate, it is a critical parameter to consider during the design and evaluation of novel ADCs.
Comparative Analysis of Non-Cleavable Linkers
The choice of a non-cleavable linker has a profound impact on the therapeutic index of an ADC.[9] A comparison between a hypothetical linker derived from this compound and established linkers like MCC and SMCC highlights the trade-offs in their design.
| Feature | Linker Derived from this compound (Hypothetical) | MCC (Maleimidocaproyl-based) | SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) |
| Structure | Long, linear aliphatic chain | Shorter aliphatic chain with a maleimide group | Cyclohexane ring providing steric hindrance |
| Hydrophobicity | High | Moderate | Moderate to High |
| Potential for Aggregation | Increased, especially with hydrophobic payloads and high Drug-to-Antibody Ratios (DARs)[2][8] | Moderate | Moderate |
| Plasma Stability | Expected to be high due to the stable amide bonds | High | Very high, the cyclohexane ring provides steric hindrance that decreases the rate of hydrolysis of the thioether bond[10] |
| Bystander Effect | Unlikely, as the released payload-linker-amino acid complex is expected to be charged and membrane-impermeable[7] | Limited to none | Limited to none |
| Clinical Precedent | None | Used in depatuxizumab mafodotin[6] | Used in the FDA-approved ADC, Kadcyla® (ado-trastuzumab emtansine)[6] |
Experimental Data from Representative Non-Cleavable Linker Studies
Direct experimental data for ADCs utilizing a linker derived from this compound is not publicly available. However, the following tables summarize representative data for ADCs with other non-cleavable linkers, providing a benchmark for the evaluation of novel constructs.
Table 1: In Vitro Cytotoxicity of ADCs with Non-Cleavable Linkers
| ADC | Target Cell Line | IC50 (ng/mL) | Reference |
| Trastuzumab-SMCC-DM1 (Kadcyla®) | SK-BR-3 (HER2+) | ~30 | [11] |
| Anti-CD22-MCC-DM1 | NHL cell lines | Varies | [12] |
Note: IC50 values are highly dependent on the specific cell line, payload, and experimental conditions.
Table 2: Plasma Stability of an ADC with a Non-Cleavable Linker
| ADC | Linker Chemistry | Plasma Source | Time Point | % Intact ADC Remaining | Reference |
| T-DM1 | SMCC | Human/Mouse | Not specified | Generally high stability reported | [11] |
Experimental Protocols
Detailed and standardized protocols are essential for the accurate evaluation and comparison of ADCs with different non-cleavable linkers.
Protocol 1: In Vitro Cytotoxicity Assay (MTT-based)
This protocol determines the potency (IC50) of an ADC in killing target cancer cells.[13][14]
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADC constructs and control antibody
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.[13]
-
ADC Treatment: Prepare serial dilutions of the ADC and control antibody in complete culture medium. Add the diluted ADCs to the cells.[13]
-
Incubation: Incubate the plates for a period appropriate for the payload's mechanism of action (typically 72-120 hours).[13]
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours to allow for the formation of formazan crystals.[13]
-
Solubilization: Add solubilization buffer to dissolve the formazan crystals.[13]
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.[13]
-
Analysis: Calculate the IC50 value, which is the concentration of ADC that inhibits cell growth by 50%.[15]
Protocol 2: In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC in plasma by measuring drug deconjugation over time.[16]
Materials:
-
ADC construct
-
Human, mouse, or rat plasma
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Analytical method for quantification (e.g., ELISA, LC-MS)
Procedure:
-
Incubation: Incubate the ADC in plasma at a final concentration of 100 µg/mL at 37°C.[16]
-
Sample Collection: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).[16]
-
Sample Analysis: Quantify the amount of intact ADC and/or released payload in the plasma samples using a validated analytical method.[16]
-
Data Analysis: Plot the percentage of intact ADC or the concentration of released payload against time to determine the half-life (t1/2) of the ADC in plasma.
Protocol 3: Bystander Killing Effect Co-culture Assay
This assay assesses the ability of an ADC's payload to kill neighboring antigen-negative cells.[17]
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines (the Ag- line should express a fluorescent protein like GFP for differentiation)
-
Complete cell culture medium
-
ADC constructs and control antibody
-
96-well cell culture plates
-
Imaging system or flow cytometer
Procedure:
-
Cell Seeding: Seed a mixture of Ag+ and Ag- cells in a 96-well plate at various ratios.[17]
-
ADC Treatment: Treat the co-cultures with serial dilutions of the ADC.[17]
-
Incubation: Incubate the plate for 72-120 hours.[17]
-
Data Acquisition: Quantify the viability of the Ag- (fluorescent) cell population using an imaging system or flow cytometry.[17]
-
Analysis: Compare the viability of Ag- cells in ADC-treated co-cultures to untreated controls. A significant decrease in the viability of Ag- cells indicates a bystander effect.
Visualizations
Signaling Pathway for Non-Cleavable ADC Action
Caption: Mechanism of action for an ADC with a non-cleavable linker.
Experimental Workflow for ADC Comparison
Caption: Workflow for the comparative evaluation of ADCs.
Logical Relationships in Non-Cleavable Linker Design
Caption: Key considerations in non-cleavable linker design.
References
- 1. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-Cleavable Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 5. Non-cleavable Linker Annotation - Creative Biolabs [creative-biolabs.com]
- 6. Non-cleavable linkers for ADCs - ProteoGenix [proteogenix.science]
- 7. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. What are ADC Linkers? | AxisPharm [axispharm.com]
- 9. books.rsc.org [books.rsc.org]
- 10. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 14. benchchem.com [benchchem.com]
- 15. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
A Comparative Guide to the Performance of Fmoc-10-Adc-OH in Solid-Phase Peptide Synthesis Across Different Resin Types
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of unnatural amino acids is a cornerstone of modern peptide-based drug discovery, enabling the fine-tuning of pharmacological properties. Fmoc-10-aminodecanoic acid (Fmoc-10-Adc-OH), a long-chain aliphatic amino acid, is a valuable building block for introducing lipophilicity and conformational constraints. The choice of solid support is a critical parameter that significantly influences the success of solid-phase peptide synthesis (SPPS). This guide provides an objective comparison of the performance of this compound on three commonly used resin types: Wang, Rink Amide, and 2-Chlorotrityl chloride (2-CTC). The information presented is based on established principles of SPPS and data from analogous long-chain and sterically hindered amino acids, providing a framework for resin selection and protocol optimization.
Comparative Performance of this compound on Different Resins
The selection of a resin for SPPS is dictated by the desired C-terminal functionality of the peptide and the overall synthetic strategy. The bulky and hydrophobic nature of this compound presents unique challenges in terms of coupling efficiency and potential for aggregation. The following table summarizes the expected performance of this compound on Wang, Rink Amide, and 2-Chlorotrityl chloride resins.
| Feature | Wang Resin | Rink Amide Resin | 2-Chlorotrityl Chloride (2-CTC) Resin |
| C-terminal Functionality | Carboxylic Acid | Amide | Carboxylic Acid (protected) |
| Typical Loading Capacity | 0.5 - 1.0 mmol/g | 0.3 - 0.8 mmol/g | 1.0 - 1.6 mmol/g |
| Expected Coupling Efficiency with this compound | Moderate to Good. May require extended coupling times or double coupling due to steric hindrance. | Moderate to Good. Similar to Wang resin, may require optimized coupling conditions. | Good to Excellent. The high reactivity of the resin can facilitate the coupling of sterically hindered amino acids.[1][2] |
| Potential for Racemization | Low | Low | Very Low. Loading is performed without pre-activation of the amino acid.[1][2] |
| Cleavage Conditions | Strong Acid (e.g., 95% TFA).[3] | Strong Acid (e.g., 95% TFA).[4] | Very Mild Acid (e.g., 1% TFA in DCM or AcOH/TFE/DCM).[1][2][5][6] |
| Peptide Purity | Good. Dependent on the efficiency of coupling and deprotection steps. | Good. Similar to Wang resin. | Potentially higher due to reduced side reactions during loading and mild cleavage conditions.[1][2] |
| Key Advantages | Widely used, cost-effective, yields C-terminal acids.[3] | Directly yields C-terminal amides, which are common in bioactive peptides.[4][7] | Mild cleavage preserves acid-labile side-chain protecting groups, suitable for fragment synthesis.[1][2][5][6] |
| Potential Disadvantages | Strong acid cleavage may not be suitable for sensitive peptides. | Strong acid cleavage. | Higher cost compared to Wang and Rink Amide resins. |
Experimental Protocols
Detailed methodologies for the key steps in SPPS involving the incorporation of this compound are provided below. These protocols are generalized and may require optimization based on the specific peptide sequence and the scale of the synthesis.
General SPPS Workflow
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Protocol 1: Loading of this compound onto Wang Resin
-
Resin Swelling: Swell Wang resin (1 eq.) in N,N-dimethylformamide (DMF) for 1-2 hours in a reaction vessel.
-
Activation Solution Preparation: In a separate vessel, dissolve this compound (3 eq.), 1-hydroxybenzotriazole (HOBt) (3 eq.), and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (2.9 eq.) in DMF.
-
Coupling Reaction: Add N,N-diisopropylethylamine (DIPEA) (6 eq.) to the activation solution and immediately add the mixture to the swollen resin. Agitate the reaction mixture for 4-12 hours at room temperature.
-
Capping: After coupling, wash the resin with DMF. To cap any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride (10 eq.) and pyridine (10 eq.) in DMF for 1 hour.
-
Washing: Wash the resin thoroughly with DMF, dichloromethane (DCM), and methanol, and dry under vacuum.
-
Loading Determination: Determine the loading capacity by spectrophotometric quantification of the Fmoc group cleaved from a known weight of resin using a solution of 20% piperidine in DMF.
Protocol 2: Coupling of this compound on Rink Amide Resin
-
Resin Swelling and Deprotection: Swell the Rink Amide resin (1 eq.) in DMF for 1-2 hours. If the resin is Fmoc-protected, treat with 20% piperidine in DMF for 20 minutes to remove the Fmoc group, followed by thorough washing with DMF.
-
Activation and Coupling: Follow the same activation and coupling procedure as described for Wang resin (Protocol 1, steps 2 and 3). Due to the steric bulk of this compound, a double coupling may be necessary to ensure high efficiency.
-
Washing: After the coupling is complete, wash the resin extensively with DMF and DCM.
Protocol 3: Loading of this compound onto 2-Chlorotrityl Chloride Resin
-
Resin Swelling: Swell 2-CTC resin (1 eq.) in DCM for 30 minutes.
-
Loading: In a separate vessel, dissolve this compound (1.5 eq.) in DCM. Add DIPEA (3 eq.) to the amino acid solution. Add this mixture to the swollen resin and agitate for 1-2 hours at room temperature.[1][2]
-
Capping: To cap any unreacted chloride sites, add methanol (0.8 mL per gram of resin) and continue to agitate for 30 minutes.
-
Washing: Wash the resin with DCM, DMF, and methanol, and dry under vacuum.
-
Loading Determination: Determine the loading as described for Wang resin.
Protocol 4: Cleavage and Deprotection
The choice of cleavage cocktail depends on the resin and the protecting groups on the peptide.
Caption: General workflow for peptide cleavage and deprotection.
-
For Wang and Rink Amide Resins: A standard cleavage cocktail is Reagent K (TFA/water/phenol/thioanisole/1,2-ethanedithiol 82.5:5:5:5:2.5) or a simpler mixture of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5). The cleavage is typically performed for 2-4 hours at room temperature.[7]
-
For 2-Chlorotrityl Chloride Resin (to obtain a protected peptide): A very mild cleavage solution of 1% TFA in DCM or a mixture of acetic acid/trifluoroethanol/DCM (e.g., 1:2:7) is used for 30-60 minutes.[1][2][5][6]
-
For 2-Chlorotrityl Chloride Resin (for full deprotection): A standard TFA-based cleavage cocktail can be used.
Conclusion
The selection of the appropriate resin is a critical step in the successful synthesis of peptides containing the sterically demanding and hydrophobic this compound. For the synthesis of peptides with a C-terminal carboxylic acid, 2-Chlorotrityl chloride resin offers significant advantages due to its high loading efficiency with hindered amino acids and extremely mild cleavage conditions that preserve acid-labile protecting groups. Wang resin is a cost-effective alternative, though it may require more optimized coupling conditions and employs harsher cleavage conditions. When a C-terminal amide is the desired functionality, Rink Amide resin is the resin of choice, with similar considerations for coupling as Wang resin. The experimental protocols provided herein offer a starting point for the efficient incorporation of this compound, and further optimization based on the specific peptide sequence is encouraged to achieve the highest possible yield and purity.
References
- 1. ks3-cn-beijing.ksyun.com [ks3-cn-beijing.ksyun.com]
- 2. 2-Chlorotrityl chloride resin. Studies on anchoring of Fmoc-amino acids and peptide cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. appliedpolytech.com [appliedpolytech.com]
- 5. Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Self-Assembly and Antimicrobial Activity of Lipopeptides Containing Lysine-Rich Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Fmoc-10-Adc-OH: A Comprehensive Guide for Laboratory Professionals
Effective management and disposal of chemical reagents are critical for ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides detailed, step-by-step procedures for the proper disposal of Fmoc-10-Adc-OH (N-(9-Fluorenylmethyloxycarbonyl)-10-aminodecanoic acid), a key reagent in drug development and scientific research. Adherence to these protocols is essential for mitigating risks and protecting both laboratory personnel and the environment.
I. Immediate Safety and Handling
Before beginning any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure. This compound should be handled in a well-ventilated area, preferably within a chemical fume hood.
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves, such as nitrile gloves.
-
Body Protection: A laboratory coat is required to prevent skin contact.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is recommended.
II. Hazard Identification and Core Principles
While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, the hazards can be inferred from similar compounds and its parent amine, 10-aminodecanoic acid. The parent amine is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, this compound should be treated as hazardous chemical waste.
Core Disposal Principles:
-
Segregation: Never mix this compound waste with other waste streams to prevent unintended chemical reactions.
-
Containment: All waste must be collected in designated, properly labeled, and sealed containers.
-
Compliance: Disposal must adhere to all local, state, and federal regulations for hazardous waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
III. Disposal of Solid this compound Waste
This category includes unused, expired, or contaminated solid this compound.
Step-by-Step Procedure:
-
Containerization: Place the solid waste in a clearly labeled, sealed, and chemically compatible container. The original container is ideal if it is in good condition.
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the CAS number "143688-82-8".
-
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) away from incompatible materials.
-
Disposal: Arrange for collection and disposal through your institution's certified chemical waste disposal program.
IV. Disposal of Liquid Waste Containing this compound
Liquid waste may include solutions from experiments, reaction mixtures, and solvent washes.
Step-by-Step Procedure:
-
Collection: Collect all liquid waste in a sealed, chemically resistant container (e.g., a solvent waste jerry can).
-
Labeling: Label the liquid waste container with "Hazardous Waste" and list all chemical constituents and their approximate concentrations.
-
Storage and Disposal: Store the container in a designated hazardous waste area and arrange for disposal through your institution's hazardous waste program.
V. Disposal of Contaminated Solid Waste
Disposable items that have come into contact with this compound are considered contaminated solid waste. This includes gloves, weigh boats, pipette tips, and lab bench paper.
Step-by-Step Procedure:
-
Collection: Place all contaminated solid waste into a designated, leak-proof container lined with a chemically resistant bag.
-
Labeling: Label the container as "Hazardous Waste" and specify the contaminant, for example, "Solid waste contaminated with this compound".
-
Storage and Disposal: Store the container in the designated hazardous waste accumulation area and dispose of it through your institution's hazardous waste program.
VI. Spill Response
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Alert: Evacuate the immediate area and alert nearby personnel.
-
Containment: If it is safe to do so, prevent the spill from spreading using absorbent materials.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleanup materials as hazardous waste.
-
Disposal: Dispose of all contaminated materials, including absorbents and PPE, as hazardous waste according to the procedures outlined above.
Data Presentation
| Property | Value |
| Chemical Name | N-(9-Fluorenylmethyloxycarbonyl)-10-aminodecanoic acid |
| Common Name | This compound |
| CAS Number | 143688-82-8[2][3] |
| Molecular Formula | C25H31NO4[2][3] |
| Molecular Weight | 409.52 g/mol [2][3] |
| Appearance | Solid |
| Primary Hazard | Hazardous Chemical Waste |
Experimental Protocols
The disposal procedures outlined above are based on standard laboratory practices for handling hazardous chemical waste and information derived from safety data sheets of analogous compounds.[1][4] Always consult your institution's specific protocols and the most current Safety Data Sheet available.
Mandatory Visualization
Caption: Workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling Fmoc-10-Adc-OH
For Researchers, Scientists, and Drug Development Professionals
Immediate Safety Precautions
Handle Fmoc-10-Adc-OH with care to minimize exposure. The primary risks are associated with the inhalation of the powdered form and contact with skin and eyes.[1] Always work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid compound or preparing solutions.[3][4]
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical assistance.[1]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink a couple of glasses of water. Seek immediate medical attention.[1]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination.[1]
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Minimum requirement to protect against flying particles and splashes.[3][4] |
| Face Shield | Recommended when there is a significant risk of splashing, such as during the preparation of solutions or large-scale reactions.[1][5] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are commonly used. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[2][6] |
| Body Protection | Laboratory Coat | Protects skin and personal clothing from spills and contamination.[3][4] |
| Closed-toe Shoes | Standard laboratory practice to protect feet from spills and falling objects.[4] | |
| Respiratory Protection | Dust Mask (e.g., N95) or Respirator | Recommended when handling the powder outside of a fume hood to prevent the inhalation of fine particles. Use must comply with a formal respiratory protection program.[4][5] |
Operational and Disposal Plan
A structured plan for handling and disposal minimizes risks and ensures procedural consistency.
-
Preparation:
-
Weighing and Transfer (Solid Form):
-
Perform all weighing and handling of the solid powder in a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.[4][5]
-
Use a spatula to carefully transfer the desired amount of the compound from the storage container to a tared weigh boat or reaction vessel.[5]
-
Keep the container tightly sealed when not in use.[7]
-
-
Handling in Solution:
-
Post-Handling:
Treat this compound and any contaminated materials as hazardous chemical waste.[3][8] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[8][9]
-
Waste Segregation:
-
Solid Waste: Collect unused this compound and any contaminated consumables (e.g., weigh boats, gloves, paper towels) in a designated, sealed, and clearly labeled hazardous waste container.[3][4][8]
-
Liquid Waste: Collect solutions containing this compound and other reagents from the synthesis process in a separate, labeled hazardous liquid waste container.[4][8]
-
-
Waste Labeling and Storage:
-
Final Disposal:
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
